(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide
Description
Properties
IUPAC Name |
(3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-2-3-7(10)8(12)9(13)11-6-4-5-6/h6-8,12H,2-5,10H2,1H3,(H,11,13)/t7-,8?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNGSSWBFKDSEE-JAMMHHFISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(C(=O)NC1CC1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(C(=O)NC1CC1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635268 | |
| Record name | (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402960-19-4 | |
| Record name | (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide: A Key Intermediate in Antiviral Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide, identified by the CAS number 402960-19-4, is a pivotal chiral building block in the synthesis of potent antiviral therapeutics. Its significance is primarily linked to its role as a key intermediate in the manufacture of Telaprevir, a direct-acting antiviral agent against the Hepatitis C virus (HCV). This guide provides an in-depth exploration of its chemical properties, synthesis, and the critical role its stereochemistry plays in the mechanism of action of the final active pharmaceutical ingredients (APIs). As a Senior Application Scientist, this document aims to deliver not only procedural steps but also the underlying scientific rationale to empower researchers in their drug development endeavors.
Physicochemical and Structural Characteristics
This compound is a white to off-white solid.[1] Its structure features two critical stereocenters at the C2 and C3 positions, which are fundamental to its utility in synthesizing stereospecific drugs. The molecule is often utilized in its hydrochloride salt form (CAS Number: 850252-34-5) to enhance its stability and handling properties.[2][3]
| Property | Value | Source(s) |
| Chemical Formula | C₉H₁₈N₂O₂ | [1] |
| Molecular Weight | 186.25 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [1][5] |
| Melting Point | 160-165 °C | [4] |
| Solubility | Soluble in water, slightly soluble in ethanol. Soluble in Dimethyl Formamide (DMF) and Dimethyl Sulfoxide (DMSO). | [4] |
| Storage Conditions | 2-8°C, in a dry, well-ventilated place away from moisture and sunlight.[6] For long-term storage, an inert atmosphere is recommended. | [2] |
| Purity | Typically ≥99% for pharmaceutical-grade applications. | [3][5] |
The Crucial Role in Antiviral Therapy: Mechanism of Action
The significance of this compound lies in its incorporation into the structure of HCV NS3/4A serine protease inhibitors like Telaprevir and Boceprevir.
The Hepatitis C virus relies on the NS3/4A serine protease to cleave the viral polyprotein into mature, functional proteins essential for viral replication.[1] By inhibiting this enzyme, the viral life cycle is disrupted.
Telaprevir and Boceprevir are peptidomimetic drugs designed to fit into the active site of the NS3/4A protease. The α-hydroxy-β-amino amide moiety, derived from our core compound, is crucial for this interaction. The hydroxyl group can form a reversible covalent bond with the active site serine residue of the protease, effectively blocking its function. The specific (2S, 3S) stereochemistry of the intermediate is paramount for the correct spatial orientation of the final drug molecule within the enzyme's active site, ensuring high binding affinity and potent inhibition.
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Whitepaper: A Methodological and Predictive Guide to the Physicochemical Characterization of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide for Drug Development
An in-depth technical guide or whitepaper on the core physicochemical properties of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide.
Introduction and Molecular Overview
This compound is a chiral small molecule featuring several key functional groups that dictate its chemical behavior:
-
α-Hydroxy Amide: This motif is a known pharmacophore in many enzyme inhibitors, particularly metalloproteases, where the hydroxyl and carbonyl groups can act as a bidentate ligand for metal ions in an enzyme's active site.
-
Primary Amine (3S-position): This basic center will be protonated at physiological pH, significantly influencing solubility, pKa, and potential off-target interactions. Its stereochemistry is critical for target binding and must be confirmed and maintained.
-
N-Cyclopropyl Group: This lipophilic moiety contributes to the overall hydrophobicity of the molecule, potentially enhancing membrane permeability and metabolic stability.
-
Hexyl Side Chain: A linear alkyl chain that further increases the molecule's lipophilicity.
A comprehensive characterization of these features is not merely an academic exercise; it is the foundational dataset for all subsequent development activities. This guide provides the roadmap to build that dataset.
Predicted Molecular Properties
In the absence of established experimental data, computational tools provide a crucial first-pass analysis. These predictions help anticipate challenges and guide experimental design.
| Property | Predicted Value | Method/Tool | Implication for Drug Development |
| Molecular Formula | C₉H₁₈N₂O₂ | - | Defines molecular weight and elemental composition. |
| Molecular Weight | 186.25 g/mol | - | Favorable for oral bioavailability (Lipinski's Rule of 5). |
| cLogP (Octanol-Water) | 0.5 - 1.5 | ALOGPS, ChemDraw | Indicates a balanced hydrophilic/lipophilic character. May have good permeability but requires aqueous solubility to be confirmed. |
| Topological Polar Surface Area (TPSA) | 78.5 Ų | Ertl et al. | Suggests good potential for oral absorption and cell permeability. |
| pKa (Acidic) | ~13-14 (α-hydroxyl) | ACD/Labs, MarvinSketch | The hydroxyl group is weakly acidic and not physiologically relevant. |
| pKa (Basic) | ~9.5-10.5 (primary amine) | ACD/Labs, MarvinSketch | The amine will be >99% protonated at physiological pH 7.4, making the molecule a cation. This is critical for solubility and formulation. |
| Hydrogen Bond Donors | 3 | - | Contributes to aqueous solubility. |
| Hydrogen Bond Acceptors | 4 | - | Contributes to aqueous solubility. |
Ionization Constant (pKa) Determination
The pKa dictates the charge state of a molecule at a given pH. For this compound, the primary amine is the key ionizable center. Its pKa value is essential for designing salt forms, developing buffered formulations, and predicting its behavior in different physiological compartments (e.g., stomach vs. intestine).
Experimental Protocol: Potentiometric Titration
Potentiometric titration is the gold-standard method for pKa determination.
Objective: To accurately measure the pKa of the primary amine.
Methodology:
-
Preparation: Prepare a 1-5 mM solution of the compound in a co-solvent system (e.g., 20% Methanol/Water) to ensure solubility throughout the titration.
-
Instrumentation: Use a calibrated pH meter and an automated titrator (e.g., Mettler Toledo T5).
-
Titration (Acidic Direction): Add a standardized solution of HCl (e.g., 0.1 M) to lower the pH to ~2, ensuring the amine is fully protonated.
-
Titration (Basic Direction): Titrate the solution with a standardized solution of NaOH (e.g., 0.1 M) in small, precise increments. Record the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the inflection point of the titration curve, where half of the amine has been neutralized. Specialized software is used to calculate the pKa from the derivative of the titration curve.
Self-Validation: The experiment should be run in triplicate. The standard deviation of the pKa values should be less than 0.1 units. The resulting titration curve must be smooth and show a clear, single inflection point corresponding to the amine.
Lipophilicity (LogP / LogD)
Lipophilicity is a critical parameter that governs a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for metabolic clearance. It is expressed as the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at a specific pH.
Experimental Protocol: Shake-Flask Method for LogD₇.₄
Given the molecule's cationic nature at physiological pH, LogD at pH 7.4 is the most relevant parameter.
Objective: To determine the distribution of the compound between n-octanol and a physiological buffer.
Methodology:
-
Buffer Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Pre-saturation: Mix n-octanol and the pH 7.4 buffer in a 1:1 ratio and shake vigorously for 24 hours to ensure mutual saturation of the phases. Separate the phases.
-
Compound Addition: Prepare a stock solution of the compound in the aqueous phase. Add a known volume of this stock to a vial containing a known volume of the pre-saturated n-octanol.
-
Equilibration: Seal the vial and shake gently on an orbital shaker for 2-4 hours at a controlled temperature (e.g., 25°C) to allow for partitioning.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully sample both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.
-
Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Compound]octanol / [Compound]aqueous)
Self-Validation: The mass balance should be checked to ensure that the total amount of compound recovered from both phases is within 95-105% of the initial amount added. The experiment must be performed at three different starting concentrations to ensure the value is independent of concentration.
Workflow for Lipophilicity Assessment
Caption: Workflow for determining the LogD at pH 7.4.
Aqueous Solubility
Solubility is a "make-or-break" parameter. Insufficient solubility is a primary cause of failure for drug candidates. For this compound, its cationic nature at physiological pH suggests that its solubility will be highly pH-dependent.
Experimental Protocol: Thermodynamic Solubility Assay
This method measures the equilibrium solubility of the compound, which is the most relevant value for predicting in-vivo dissolution.
Objective: To determine the solubility of the compound in buffers of different pH values (e.g., pH 2.0, 5.0, 7.4).
Methodology:
-
Buffer Preparation: Prepare buffers at the desired pH values (e.g., HCl for pH 2.0, acetate for pH 5.0, PBS for pH 7.4).
-
Slurry Preparation: Add an excess amount of the solid compound to each buffer in a glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-48 hours. This duration is critical to ensure true equilibrium is reached.
-
Sample Processing: After equilibration, check for the presence of solid material. Filter the samples through a low-binding filter (e.g., 0.22 µm PVDF) to remove undissolved solids.
-
Quantification: Dilute the filtrate and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
-
Solid-State Analysis: Analyze the remaining solid using techniques like XRPD (X-ray Powder Diffraction) to check if the solid form has changed (e.g., converted to a different polymorph or a salt) during the experiment.
Self-Validation: The presence of solid material at the end of the experiment is mandatory. The solubility value should be confirmed by approaching equilibrium from two directions: supersaturation (dissolving in an organic solvent, adding to buffer, and allowing precipitation) and undersaturation (as described above). The results should converge.
Chemical Stability
Assessing the intrinsic chemical stability of a drug candidate is crucial for determining its shelf-life, identifying potential degradation pathways, and selecting appropriate storage conditions.
Experimental Protocol: Forced Degradation Study
This study exposes the compound to harsh conditions to accelerate degradation and identify potential liabilities.
Objective: To identify degradation products and pathways under various stress conditions.
Methodology:
-
Stock Solution: Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water.
-
Stress Conditions: Aliquot the stock solution and subject it to the following conditions for a defined period (e.g., 24-72 hours):
-
Acidic: 0.1 M HCl at 60°C
-
Basic: 0.1 M NaOH at 60°C
-
Oxidative: 3% H₂O₂ at room temperature
-
Thermal: 60°C (in solution and as solid)
-
Photolytic: Expose to light in a photostability chamber (ICH Q1B guidelines)
-
-
Timepoint Sampling: Take samples at various time points (e.g., 0, 4, 8, 24 hours). Quench the reactions if necessary (e.g., neutralize acid/base).
-
Analysis: Analyze all samples using a stability-indicating HPLC method (a method capable of separating the parent compound from all degradation products). A mass spectrometer (LC-MS) should be used to obtain mass information on the degradation peaks to help elucidate their structures.
Self-Validation: The analytical method must be validated to show specificity. The peak for the parent compound should be pure in all chromatograms, as determined by a PDA detector (Peak Purity analysis) or by mass spectrometry. A mass balance analysis should be performed to ensure that the decrease in the parent compound peak corresponds to the increase in degradant peaks.
Logical Flow for Stability Assessment
Caption: Logical workflow for a forced degradation study.
Summary and Forward Look
The physicochemical properties determined through the protocols outlined in this guide will form the bedrock of the development plan for this compound. The anticipated cationic nature at physiological pH, combined with balanced lipophilicity, presents a promising profile. However, this must be confirmed experimentally. Key outcomes from this characterization will directly inform:
-
Salt Selection: The pKa will guide the selection of counter-ions to create a stable, crystalline salt form with optimal properties.
-
Formulation Development: Solubility and stability data will determine whether an oral solid dosage form is feasible and what excipients will be required.
-
Biopharmaceutical Modeling: Parameters like pKa, LogD, and solubility will be used to build PBPK (Physiologically Based Pharmacokinetic) models to predict in-vivo performance.
A rigorous, data-driven approach to physicochemical profiling, as described herein, is the most effective strategy to de-risk the development of this promising molecule and accelerate its path toward clinical evaluation.
References
(Note: As "this compound" is a specific and likely non-public compound, direct references are not available. The following references are authoritative sources for the methodologies described in this guide.)
-
Title: Guidance for Industry: ICH Q1B Photostability Testing of New Drug Substances and Products Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Measuring and Estimating pKa Values Source: PADDLE, University of Utah URL: [Link]
-
Title: Shake-flask method for the determination of the partition coefficient (n-octanol/water) Source: European Chemical Agency (ECHA) via OECD Guideline 107 URL: [Link]
-
Title: In silico prediction of ADME and pharmacokinetics Source: Drug Discovery Today URL: [Link]
-
Title: The Art and Science of Preformulation in Pharmaceutical Development Source: American Pharmaceutical Review URL: [Link]
(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide molecular structure and formula
An In-Depth Technical Guide to (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide: A Key Intermediate in Antiviral Drug Synthesis
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of this compound, a chiral molecule of significant interest in the pharmaceutical industry. We will delve into its molecular structure, physicochemical properties, and its critical role as a building block in the synthesis of advanced therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction: The Significance of a Chiral Building Block
This compound is a synthetic organic compound that has garnered attention primarily as a key intermediate in the synthesis of Telaprevir, a potent protease inhibitor for the treatment of Hepatitis C Virus (HCV) infection.[1][2] Its utility stems from its specific stereochemistry and the arrangement of its functional groups, which are designed to mimic a peptide linkage and interact with the active site of the viral protease.[3][4] The precise three-dimensional architecture of this molecule is paramount to its function in the final active pharmaceutical ingredient (API). This guide will explore the foundational chemical principles and practical considerations related to this important compound.
Molecular Structure and Chemical Formula
The systematic IUPAC name for this compound is this compound. The molecular formula is C9H18N2O2.[3][5][6][7][8] The structure features a six-carbon hexanamide backbone. Key functional groups and structural characteristics include:
-
A Carboxamide Group: An N-cyclopropyl amide, which provides rigidity and specific binding interactions. The cyclopropyl moiety is a well-known bioisostere in medicinal chemistry, often used to improve metabolic stability and binding affinity.[9]
-
A Hydroxyl Group (-OH): Located at the C2 position, adjacent to the amide carbonyl. This group can participate in hydrogen bonding, which is often crucial for drug-receptor interactions.
-
An Amino Group (-NH2): Positioned at the C3 carbon. This primary amine is a key site for further chemical modification and extension of the molecular scaffold.
-
A Propyl Side Chain: Extending from the C3 position, contributing to the lipophilicity of the molecule.
-
Defined Stereochemistry: The "(3S)" designation specifies the absolute stereochemistry at the C3 carbon, which is a chiral center. The precise spatial arrangement of the amino group is critical for its role as a precursor to biologically active molecules like Telaprevir.
Molecular Representation
The two-dimensional structure of this compound can be visualized as follows:
Caption: 2D Molecular Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties is provided in the table below. These properties are essential for handling, storage, and reaction setup.
| Property | Value | Source(s) |
| Molecular Formula | C9H18N2O2 | [3][5][6][7][8] |
| Molecular Weight | 186.25 g/mol | [5][6][7] |
| CAS Number | 402960-19-4 | [3][5][6] |
| Appearance | White to off-white solid/powder | [1][3][7][8] |
| Solubility | Slightly soluble in water and ethanol | [7] |
| Storage Conditions | 2-8°C, sealed in a dry environment | [3][5] |
Note: The hydrochloride salt of this compound has a distinct CAS number (850252-34-5) and molecular formula (C9H19ClN2O2).[1][2][10]
Role in Pharmaceutical Synthesis: The Path to Telaprevir
The primary application of this compound is its use as a crucial building block in the multi-step synthesis of Telaprevir.[1][2] Telaprevir is a peptidomimetic drug that functions as a selective and potent inhibitor of the HCV NS3/4A serine protease, an enzyme essential for viral replication.[3][4]
The synthesis of such a complex molecule requires chiral intermediates that introduce the correct stereochemistry early in the process. The (3S)-3-amino-2-hydroxyhexanamide core provides the necessary scaffold upon which the rest of the Telaprevir molecule is constructed. The specific stereoconfiguration at the C3 position is vital for the final drug's ability to fit correctly into the enzyme's active site, thereby ensuring its inhibitory activity.
Overview of Synthetic Methodology
The synthesis of the hydrochloride salt of this compound is a key process for its industrial application. A patented method outlines a streamlined approach to achieve this.[11] While the full, detailed protocol is proprietary and contained within the patent literature, the overall strategy can be summarized.
The rationale behind this synthetic route is to build the chiral center efficiently from inexpensive starting materials and carry it through to the final intermediate.
High-Level Synthetic Workflow
The process involves several key transformations to construct the molecule with the desired stereochemistry.
Caption: High-level workflow for the synthesis of the target intermediate.
Rationale for Methodological Choices
-
Chiral Amine Addition and Oxidation: The use of a chiral amine ((S)-N-benzyl-1-phenylethylamine) and an oxidizing agent like camphorsulfonyloxaziridine is a common strategy in asymmetric synthesis. This approach allows for the introduction of the desired stereocenter with high selectivity, which is a critical consideration for producing a single-enantiomer drug intermediate.
-
Protection/Deprotection Strategy: The use of a t-butyl protecting group, which is later removed, is a standard tactic in organic synthesis to prevent unwanted side reactions at a reactive site while other parts of the molecule are being modified. The subsequent removal of the benzyl group via hydrogenation is a clean and efficient deprotection method.
-
Condensation: The formation of the amide bond via condensation with cyclopropylamine is a robust and well-established reaction, directly installing the N-cyclopropyl moiety required in the final structure.
-
Salt Formation: Converting the final compound to its hydrochloride salt often improves its stability, crystallinity, and handling properties, which is advantageous for storage and downstream processing in a pharmaceutical manufacturing environment.
Conclusion and Future Outlook
This compound stands as a testament to the importance of precision in medicinal chemistry. Its value is not in its own biological activity, but in its role as a carefully designed, stereochemically pure building block for a life-saving antiviral medication. The synthetic pathways developed for its production highlight key principles of modern asymmetric synthesis, including the strategic use of chiral auxiliaries and robust protection/deprotection schemes. As drug development continues to target complex biological systems with highly specific small molecules, the demand for such well-defined chiral intermediates will undoubtedly persist. Further research may focus on optimizing synthetic routes to improve yield, reduce costs, and enhance the environmental profile of the manufacturing process.
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FCAD. (n.d.). This compound hydrochloride CAS 850252-34-5. Retrieved from [Link]
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Pharmaffiliates. (n.d.). (3S)-3-Amino-N-cyclopropyl-2-hydroxy-hexanamide-d4. Retrieved from [Link]
- Google Patents. (n.d.). CN103288671B - Synthetic method of this compound hydrochloride.
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ChemBK. (2024, January 2). This compound HCL. Retrieved from [Link]
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Fragmenta. (n.d.). Hexanamide, 3-amino-N-cyclopropyl-2-hydroxy-, (3S)-. Retrieved from [Link]
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Tradeindia. (n.d.). (2s,3s)-3-amino-n-cyclopropyl-2-hydroxyhexanamide. Retrieved from [Link]
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JIGS Chemical Limited. (n.d.). This compound hyd. Retrieved from [Link]
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PubMed. (2025, November 27). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved from [Link]
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An In-depth Technical Guide on the Biological Significance of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide
Introduction: The Strategic Importance of a Chiral Building Block
In the landscape of modern antiviral drug development, the strategic synthesis of complex molecular entities with precise stereochemistry is paramount. (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide is a prime example of a chiral building block whose biological significance is not manifested in isolation, but rather as a critical component of a highly potent therapeutic agent. This technical guide delves into the multifaceted role of this compound, primarily as a key intermediate in the synthesis of Telaprevir, a formidable inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease.[1] We will explore the rationale behind its specific stereochemistry and functional groups, its contribution to the therapeutic activity of the final drug molecule, and the methodologies for its synthesis and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal molecule.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its application in synthetic chemistry.
| Property | Value | Reference |
| Molecular Formula | C9H18N2O2 | [2] |
| Molecular Weight | 186.25 g/mol | [2] |
| Appearance | White to off-white powder | [2] |
| Stereochemistry | (3S) configuration at the amino-bearing carbon | [3] |
| Solubility | Slightly soluble in water and ethanol | [2] |
The Biological Context: Inhibition of HCV NS3/4A Protease
The Hepatitis C virus is a single-stranded RNA virus that encodes a large polyprotein, which must be cleaved into mature viral proteins by host and viral proteases to enable viral replication. The HCV NS3/4A protease is a viral enzyme crucial for this process, making it a prime target for antiviral therapy.[4][5]
Telaprevir, a peptidomimetic inhibitor, functions by binding to the active site of the NS3/4A protease in a covalent yet reversible manner.[6][7][8] This binding event blocks the enzyme's access to its natural substrates, thereby halting the viral replication cascade.[9] The efficacy of Telaprevir is intrinsically linked to its molecular architecture, a significant portion of which is derived from this compound.
The Role of the this compound Moiety in Telaprevir's Mechanism of Action
The this compound fragment provides a critical scaffold for Telaprevir's interaction with the NS3/4A protease. Its specific stereochemistry and functional groups are not arbitrary but are the result of extensive structure-activity relationship (SAR) studies aimed at optimizing binding affinity and pharmacokinetic properties.[10][11]
The (3S)-amino group is strategically positioned to engage in hydrogen bonding interactions within the S1 subsite of the protease active site. The precise stereochemistry is crucial for maintaining the optimal geometry for these interactions, as the R-stereoisomer is known to be less active.[9] The N-cyclopropyl amide moiety contributes to the molecule's metabolic stability and can influence its conformational rigidity. The cyclopropyl group, a versatile fragment in drug design, is known to enhance potency, reduce off-target effects, and improve pharmacokinetic profiles by, for example, decreasing plasma clearance.[12] Studies on other protease inhibitors have also highlighted the role of cyclopropyl groups in accessing hydrophobic pockets within the enzyme's active site.[13][14]
The following diagram illustrates the workflow for evaluating the inhibitory activity of compounds derived from this scaffold.
Caption: Generalized synthetic workflow for this compound.
Conclusion and Future Perspectives
This compound stands as a testament to the importance of precision in medicinal chemistry. While it may not possess significant intrinsic biological activity, its role as a meticulously designed chiral building block is indispensable for the potent antiviral activity of Telaprevir. The principles underlying its design, particularly the strategic incorporation of the cyclopropyl moiety and the control of stereochemistry, continue to inform the development of next-generation protease inhibitors and other therapeutic agents. Future research may explore the incorporation of this and similar scaffolds into novel drug candidates targeting a range of diseases where protease inhibition is a viable therapeutic strategy.
References
- Ali, A., et al. (2019). Molecular and structural mechanism of pan-genotypic HCV NS3/4A protease inhibition by glecaprevir. ACS Infectious Diseases, 5(12), 2058-2068.
- De Clercq, E., & Li, G. (2016). Approved antiviral drugs over the past 50 years. Clinical Microbiology Reviews, 29(3), 695-747.
- Halfon, P., & Locarnini, S. (2011). Hepatitis C virus resistance to protease inhibitors.
- Lamarre, D., et al. (2003). An NS3 protease inhibitor with potent antiviral activity in monkeys chronically infected with hepatitis C virus.
- Saleh, T., et al. (2016). The Electronic and Quantitative Structure Activity Relationship Properties of Modified Telaprevir Compounds as HCV NS3 Protease. International Journal of Pharmaceutical and Clinical Research, 8(8), 1225-1231.
- Lin, C., et al. (2006). In vitro studies of cross-resistance mutations against the hepatitis C virus NS3/4A protease inhibitors boceprevir and telaprevir. Journal of Biological Chemistry, 281(25), 17508-17516.
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(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide: A Core Scaffold for Potent HCV NS3/4A Protease Inhibition
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Challenge of Hepatitis C and the Rise of Direct-Acting Antivirals
The hepatitis C virus (HCV) represents a significant global health burden, with chronic infections leading to severe liver pathologies, including cirrhosis and hepatocellular carcinoma. The viral life cycle is critically dependent on a polyprotein precursor, which is processed into functional viral proteins by host and viral proteases. A key viral enzyme in this process is the NS3/4A serine protease, which is responsible for cleaving four sites within the nonstructural region of the polyprotein. This essential role in viral replication makes the NS3/4A protease a prime target for therapeutic intervention.[1][2]
The advent of direct-acting antivirals (DAAs) has revolutionized the treatment of chronic hepatitis C, with NS3/4A protease inhibitors being a cornerstone of many combination therapies.[3] These inhibitors directly target the enzyme's active site, disrupting viral replication and leading to a significant reduction in viral load. This guide focuses on a pivotal chemical entity, (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide, a key structural component and synthetic intermediate for potent HCV NS3/4A protease inhibitors, most notably Telaprevir. While not a drug itself, its core structure embodies the necessary pharmacophoric elements for effective inhibition of this critical viral enzyme.
This compound: A Pharmacophore for Protease Recognition
This compound serves as a crucial building block in the synthesis of Telaprevir, a first-generation HCV NS3/4A protease inhibitor.[4][5] Its structure contains key features that are recognized by the protease active site, forming the foundation upon which the broader, more complex inhibitor is built. The molecule's stereochemistry and functional groups are critical for its eventual role in binding to and inhibiting the target enzyme.
The true inhibitory power of this scaffold is realized when the 2-hydroxy group is oxidized to an α-ketoamide in the final drug molecule, such as Telaprevir. This α-ketoamide moiety acts as a "warhead," forming a covalent yet reversible bond with the catalytic serine residue (Ser139) in the NS3/4A active site.[2]
Postulated Mechanism of Action: Covalent Inhibition of the NS3/4A Serine Protease
The inhibitory mechanism of peptidomimetic α-ketoamide inhibitors, derived from scaffolds like this compound, is a well-established example of structure-based drug design.[2] The inhibitor mimics the natural substrate of the protease, allowing it to enter the active site.
The key steps in the proposed inhibitory mechanism are:
-
Initial Binding: The inhibitor, with its peptidomimetic backbone, binds to the active site cleft of the NS3/4A protease through a series of non-covalent interactions, such as hydrogen bonds and hydrophobic interactions.
-
Nucleophilic Attack: The catalytic serine residue (Ser139) of the protease performs a nucleophilic attack on the electrophilic carbonyl carbon of the α-ketoamide group of the inhibitor.
-
Tetrahedral Intermediate Formation: This attack results in the formation of a covalent, tetrahedral intermediate, which is stabilized by the oxyanion hole of the enzyme. This intermediate is structurally analogous to the transition state of peptide bond cleavage.
-
Reversible Inhibition: The covalent bond formed is reversible, allowing for a dynamic equilibrium between the bound and unbound states of the inhibitor. However, the high affinity of the inhibitor for the active site ensures that the protease remains predominantly in the inhibited state.
This mechanism effectively blocks the access of the natural viral polyprotein substrate to the active site, thereby halting viral replication.[1]
Caption: Proposed mechanism of NS3/4A protease inhibition.
Chemical Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. Several synthetic routes have been described in the patent literature.[4][6] A representative approach involves the Mukaiyama aldol addition reaction.[4]
Representative Synthetic Workflow
Caption: Synthetic workflow for the target compound.
Experimental Protocol: A Generalized Synthetic Procedure
Disclaimer: This is a generalized protocol based on published synthetic strategies and should be adapted and optimized by qualified chemists in a laboratory setting.
-
Step 1: Asymmetric Mukaiyama Aldol Addition: A suitable silyl enol ether is reacted with an appropriate imine in the presence of a chiral Lewis acid catalyst (e.g., a chiral boron reagent) to stereoselectively form a protected β-amino ester intermediate. The reaction is typically carried out in an inert solvent, such as dichloromethane, at low temperatures.
-
Step 2: Ester Hydrolysis: The resulting ester is hydrolyzed under basic conditions (e.g., using lithium hydroxide in a mixture of tetrahydrofuran and water) to yield the corresponding β-amino acid.
-
Step 3: Amide Coupling: The β-amino acid is then coupled with cyclopropylamine using a standard peptide coupling reagent (e.g., HBTU, HATU) in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in an aprotic solvent like dimethylformamide.
-
Step 4: Deprotection: The protecting groups on the amino and hydroxyl functionalities are removed under appropriate conditions (e.g., hydrogenation for a benzyl-type protecting group) to yield the final product, this compound.
The product is then purified using techniques such as column chromatography or recrystallization.
Biological Evaluation of Protease Inhibitors Derived from this Scaffold
The potency of protease inhibitors is typically evaluated using a combination of enzymatic and cell-based assays.
Enzymatic Assays: Fluorescence Resonance Energy Transfer (FRET)
FRET-based assays are commonly used for high-throughput screening of protease inhibitors.[7][8][9] These assays utilize a synthetic peptide substrate that contains a cleavage site for the NS3/4A protease, flanked by a fluorescent donor and a quencher molecule. In the intact substrate, the fluorescence of the donor is quenched. Upon cleavage by the protease, the donor and quencher are separated, resulting in an increase in fluorescence that can be measured. The inhibitory activity of a compound is determined by its ability to prevent this increase in fluorescence.
Cell-Based Assays: HCV Replicon System
The HCV replicon system is a powerful tool for evaluating the antiviral activity of compounds in a cellular context.[10][11][12] This system uses human hepatoma cells (e.g., Huh-7) that contain a subgenomic HCV RNA molecule that can replicate autonomously.[10][11] These replicons often include a reporter gene, such as luciferase, which allows for the quantification of viral replication.[10] A reduction in reporter gene activity in the presence of a test compound indicates inhibition of viral replication.
Inhibitory Potency of Telaprevir
The following table summarizes the inhibitory activity of Telaprevir, which incorporates the this compound scaffold, against HCV genotype 1.
| Parameter | Value | Assay Type | Reference |
| Ki | 7 nM | Enzymatic (NS3/4A protease) | [2] |
| EC50 | 354 nM | Cell-based (HCV replicon) | [13] |
Ki: Inhibition constant; EC50: Half-maximal effective concentration.
Conclusion and Future Perspectives
This compound is a testament to the power of rational, structure-based drug design. While it is an intermediate, its core structure provides the essential elements for high-affinity binding and inhibition of the HCV NS3/4A protease. The clinical success of Telaprevir underscores the therapeutic potential of molecules built upon this scaffold.[14][15][16]
Future research may focus on modifying this core structure to enhance pan-genotypic activity, improve the resistance profile against common viral mutations, and optimize pharmacokinetic properties. The principles learned from the development of inhibitors based on this scaffold continue to inform the design of next-generation antivirals for a wide range of diseases.
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Belon, C. A. et al. (2010). Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells. Antimicrobial Agents and Chemotherapy, 54(8), 3426–3435. Available at: [Link]
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The Crucial Nexus: A Technical Guide to (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide, a Key Intermediate in Hepatitis C Therapy
Abstract
This technical guide provides an in-depth exploration of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide, a chiral building block of significant pharmaceutical importance. The discovery and history of this molecule are intrinsically linked to the development of Telaprevir, a potent protease inhibitor for the treatment of Hepatitis C virus (HCV) infection. This document will detail the scientific rationale behind its molecular design, explore a representative synthetic pathway with a step-by-step protocol, and present its physicochemical properties. The guide is intended for researchers, scientists, and drug development professionals engaged in medicinal chemistry and pharmaceutical manufacturing.
Introduction: The Strategic Importance of a Chiral Intermediate
The fight against the Hepatitis C virus (HCV) has been marked by the advent of direct-acting antivirals (DAAs), a class of drugs that target specific viral proteins. Among the first-generation DAAs, Telaprevir (VX-950), co-developed by Vertex Pharmaceuticals and Johnson & Johnson, demonstrated remarkable efficacy against HCV genotype 1 by inhibiting the NS3/4A serine protease, an enzyme crucial for viral replication. The complex molecular architecture of Telaprevir necessitates a multi-step synthesis, relying on the precise assembly of chiral intermediates. This compound emerges as a critical nexus in this synthesis, embodying key structural features required for the final drug's biological activity.
This guide will deconstruct the science behind this vital intermediate, offering insights into its discovery, synthesis, and characterization.
Discovery and Developmental History: A Tale Intertwined with Telaprevir
The history of this compound is not one of a standalone discovery but is deeply embedded within the ambitious drug development program for Telaprevir. The design of Telaprevir was a triumph of structure-based drug design, aiming to create a peptidomimetic molecule that could fit into the active site of the HCV NS3/4A protease and disrupt its function.
The core structure of this intermediate, featuring a (3S)-amino group, a (2)-hydroxy group, and an N-cyclopropyl amide, was meticulously designed to fulfill specific roles in the final Telaprevir molecule:
-
The (3S)-amino group: This chiral center is crucial for the correct spatial orientation of the molecule within the protease's active site, enabling key hydrogen bonding interactions.
-
The (2)-hydroxy group: This hydroxyl group forms a critical hydrogen bond with the catalytic serine residue of the protease, contributing significantly to the inhibitor's potency.
-
The N-cyclopropyl amide: The cyclopropyl group is a well-established bioisostere for larger, more metabolically labile groups. Its inclusion enhances metabolic stability and helps to constrain the conformation of the amide bond, which is favorable for binding.
The development of a robust and scalable synthesis for this intermediate was a major focus of the process chemistry efforts at Vertex Pharmaceuticals and other pharmaceutical companies. Numerous synthetic routes have been explored and patented, reflecting its industrial significance.[1]
Synthetic Pathways and Methodologies
Several synthetic routes to this compound hydrochloride have been developed, often starting from readily available chiral precursors like L-norvaline or employing asymmetric synthesis strategies. The following is a representative synthetic scheme based on patented methods, illustrating a common approach to establishing the required stereochemistry.
Representative Synthetic Workflow
Caption: A generalized synthetic workflow for the preparation of the target intermediate.
Experimental Protocol: A Representative Synthesis
The following protocol is a composite representation derived from principles outlined in the patent literature (e.g., CN103288671B) and established organic synthesis methodologies. This is an illustrative protocol and requires optimization and validation in a laboratory setting.
Step 1: Protection of L-Norvaline
-
Reaction Setup: To a solution of L-norvaline (1 eq.) in a suitable solvent (e.g., a mixture of dioxane and water) at 0 °C, add a base such as sodium hydroxide (2.2 eq.).
-
Addition of Protecting Group: Slowly add a protecting group reagent, for example, benzyl chloroformate (Cbz-Cl, 1.1 eq.), while maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Workup and Isolation: Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Cbz-L-norvaline.
Step 2: Amide Coupling with Cyclopropylamine
-
Activation of the Carboxylic Acid: Dissolve the N-Cbz-L-norvaline (1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (nitrogen or argon). Cool the solution to 0 °C. Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) and an activator like 4-dimethylaminopyridine (DMAP, 0.1 eq.).
-
Amidation: To the activated acid, add cyclopropylamine (1.2 eq.) dropwise.
-
Reaction: Allow the reaction to stir at room temperature overnight.
-
Workup and Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate. Purify the crude product by column chromatography on silica gel to afford N-Cbz-(3S)-3-amino-N-cyclopropylhexanamide.
Step 3: α-Hydroxylation
-
Enolate Formation: Dissolve the N-Cbz-protected amide (1 eq.) in an anhydrous ethereal solvent (e.g., THF) and cool to -78 °C under an inert atmosphere. Add a strong base such as lithium diisopropylamide (LDA, 1.1 eq.) dropwise to form the enolate.
-
Oxidation: After stirring for 1 hour at -78 °C, bubble oxygen through the solution or add an electrophilic oxygen source like a camphorsulfonyloxaziridine.
-
Quenching and Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, and wash the combined organic layers with water and brine. Dry and concentrate the organic phase.
-
Purification: Purify the product by column chromatography to yield N-Cbz-(3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide.
Step 4: Deprotection
-
Hydrogenolysis: Dissolve the N-Cbz protected intermediate (1 eq.) in a suitable solvent like methanol or ethanol. Add a catalyst, typically 10% palladium on carbon (Pd/C).
-
Reaction: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the deprotection is complete (monitored by TLC).
-
Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst. If the hydrochloride salt is desired, the filtrate can be treated with a solution of HCl in a suitable solvent (e.g., ether or dioxane).
-
Final Product: Concentrate the solvent under reduced pressure to obtain this compound or its hydrochloride salt as a solid.
Physicochemical Properties and Characterization
The accurate characterization of this compound is crucial for its use in pharmaceutical synthesis.
| Property | Value | Source |
| CAS Number | 402960-19-4 | [2] |
| Molecular Formula | C₉H₁₈N₂O₂ | [2] |
| Molecular Weight | 186.25 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Storage | 2-8°C, sealed in a dry environment | [2] |
Spectroscopic Data (Representative):
While specific spectra can vary based on the solvent and instrument, typical chemical shifts are as follows:
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the propyl chain, the cyclopropyl ring protons, the methine protons at the chiral centers, and exchangeable protons of the amine and hydroxyl groups.
-
¹³C NMR: The carbon NMR would display distinct resonances for the carbonyl carbon of the amide, the carbons of the cyclopropyl ring, and the carbons of the hexanamide backbone.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, which can be used to confirm its identity.
Biological Relevance and Application
As established, the primary and sole documented application of this compound is as a key intermediate in the synthesis of Telaprevir. There is no evidence in the public domain to suggest that this compound possesses intrinsic biological activity. Its value lies in its carefully designed structure, which provides the necessary stereochemistry and functional groups for the construction of the final, highly active pharmaceutical ingredient.
The use of this intermediate is a testament to the importance of strategic molecular disassembly in the planning of complex drug syntheses. By creating stable, well-characterized building blocks like this, the overall efficiency and reliability of the manufacturing process for life-saving medicines like Telaprevir are significantly enhanced.
Conclusion
This compound stands as a pivotal molecule in the story of modern antiviral drug development. Its discovery is a direct consequence of the rational design of Telaprevir, and its synthesis represents a significant challenge in process chemistry that has been met with innovative solutions. This technical guide has provided a comprehensive overview of this important intermediate, from its historical context to its synthesis and properties. For researchers and professionals in the pharmaceutical sciences, a thorough understanding of such key building blocks is essential for the continued advancement of medicine.
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An In-Depth Technical Guide to (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide: A Key Intermediate in Hepatitis C Antiviral Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide is a chiral synthetic compound that has garnered significant attention in the pharmaceutical industry as a critical building block in the synthesis of potent antiviral agents.[1] Its primary significance lies in its role as a key intermediate in the production of Telaprevir (VX-950), a direct-acting antiviral medication used in the treatment of chronic Hepatitis C.[1][2] This guide provides a comprehensive overview of this molecule, including its chemical identity, synthesis, and its pivotal role in the inhibition of the Hepatitis C Virus (HCV) NS3/4A protease.
Chemical Identity and Synonyms
A clear understanding of the nomenclature and various identifiers for this compound is essential for researchers.
| Identifier | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 402960-19-4 | [1][3] |
| Molecular Formula | C9H18N2O2 | [1][3] |
| Molecular Weight | 186.25 g/mol | [3] |
| Hydrochloride CAS Number | 850252-34-5 | [2] |
| Hydrochloride Molecular Formula | C9H19ClN2O2 | [2] |
| Hydrochloride Molecular Weight | 222.71 g/mol | [2] |
Common Synonyms:
-
Hexanamide, 3-amino-N-cyclopropyl-2-hydroxy-, (3S)-[1]
-
(S)-3-amino-2-hydroxyhexanoylcyclopropylamide[1]
-
Telaprevir Intermediate[2]
-
VX-950 Intermediate[4]
The Role in Hepatitis C Therapy: Inhibition of NS3/4A Protease
The Hepatitis C virus is a single-stranded RNA virus that produces a large polyprotein, which must be cleaved into smaller, functional proteins for viral replication to occur.[5] This cleavage is carried out by viral and host proteases. The HCV NS3/4A serine protease is essential for processing the viral polyprotein at four specific sites, making it a prime target for antiviral drug development.[5]
This compound serves as a crucial fragment in the synthesis of Telaprevir, a potent NS3/4A protease inhibitor.[1][2] Telaprevir and other drugs in its class are peptidomimetic, designed to mimic the natural substrate of the NS3/4A protease. By binding to the active site of the enzyme, these inhibitors block the proteolytic cleavage of the viral polyprotein, thereby halting viral replication.[5]
Caption: HCV Replication Cycle and the Point of Inhibition.
Synthesis of this compound
The synthesis of this chiral intermediate is a multi-step process that requires careful control of stereochemistry. Several synthetic routes have been described in the literature, often starting from readily available chiral precursors like L-norvaline.[6]
Representative Synthetic Workflow
A common strategy involves the protection of the amino group of L-norvaline, followed by a series of reactions to introduce the cyclopropylamide and hydroxyl functionalities with the correct stereochemistry.[6][7]
Caption: A generalized workflow for the synthesis.
Experimental Protocol (Synthesized from Literature)
The following is a representative, multi-step protocol synthesized from various patented procedures.[6][7] Researchers should consult the primary literature for specific reaction conditions and safety precautions.
Step 1: N-Protection of L-Norvaline
-
Dissolve L-norvaline in a suitable solvent (e.g., a mixture of water and an organic solvent like dioxane).
-
Add a base (e.g., sodium carbonate) to the solution.
-
Slowly add a protecting group reagent (e.g., benzyl chloroformate for Cbz protection or di-tert-butyl dicarbonate for Boc protection) at a controlled temperature (typically 0-5°C).
-
Stir the reaction mixture until the reaction is complete, as monitored by TLC.
-
Work up the reaction mixture by extraction and purify the N-protected L-norvaline.
Step 2: Amide Coupling with Cyclopropylamine
-
Dissolve the N-protected L-norvaline in an aprotic solvent (e.g., dichloromethane or DMF).
-
Add a coupling agent (e.g., HBTU, HATU, or EDC/HOBt).
-
Add a non-nucleophilic base (e.g., DIPEA or NMM).
-
Slowly add cyclopropylamine to the reaction mixture.
-
Stir at room temperature until the reaction is complete.
-
Purify the resulting amide by chromatography.
Step 3: Stereoselective Reduction of the Ketone This step is often part of a more complex route where a ketone precursor is formed. The direct hydroxylation of the alpha-carbon is also a possible route.
-
Dissolve the ketone precursor in a suitable solvent (e.g., methanol or ethanol).
-
Cool the solution to a low temperature (e.g., -78°C).
-
Add a stereoselective reducing agent (e.g., sodium borohydride in the presence of a chiral auxiliary or a chiral catalyst) to achieve the desired (2S) stereochemistry at the hydroxyl group.
-
Quench the reaction and purify the resulting diastereomeric alcohol mixture. Chiral chromatography may be necessary to separate the desired diastereomer.[8]
Step 4: Deprotection of the Amino Group
-
Dissolve the N-protected intermediate in a suitable solvent.
-
For a Cbz group, perform hydrogenolysis using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.[6]
-
For a Boc group, use a strong acid such as trifluoroacetic acid (TFA) in dichloromethane.
-
After deprotection, neutralize the reaction mixture and purify the final product, this compound, often as its hydrochloride salt for improved stability and handling.[2]
Analytical Characterization
The purity and identity of this compound are typically confirmed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is crucial for determining the enantiomeric and diastereomeric purity of the compound. A chiral stationary phase is used to separate the different stereoisomers.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of the molecule. The proton NMR spectrum of the hydrochloride salt would show characteristic peaks for the cyclopropyl, hexanamide backbone, and amino protons.[2]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition.
Biochemical Evaluation: Assessing Inhibitory Activity
While this compound is an intermediate, its structural analogs and the final drug, Telaprevir, are evaluated for their ability to inhibit the HCV NS3/4A protease. This is typically done using in vitro enzymatic assays and cell-based replicon assays.
In Vitro Enzymatic Assays
These assays directly measure the inhibition of the purified NS3/4A protease. A common method is the Fluorescence Resonance Energy Transfer (FRET) assay .[9]
Principle of the FRET-based NS3/4A Protease Assay:
-
A synthetic peptide substrate is designed to contain the NS3/4A cleavage sequence.
-
A fluorescent donor molecule is attached to one end of the peptide, and a quencher molecule is attached to the other.
-
In the intact peptide, the quencher absorbs the energy emitted by the donor, resulting in low fluorescence.
-
When the NS3/4A protease cleaves the peptide, the donor and quencher are separated, leading to an increase in fluorescence.
-
The rate of fluorescence increase is proportional to the protease activity.
-
The assay is performed in the presence of varying concentrations of the inhibitor to determine its IC50 value (the concentration at which 50% of the enzyme activity is inhibited).
Cell-Based Replicon Assays
Cell-based assays are essential for evaluating the antiviral activity of a compound in a more biologically relevant context.[10][11] The HCV replicon system is widely used for this purpose.[12]
Principle of the HCV Replicon Assay:
-
A human liver cell line (e.g., Huh-7) is engineered to contain a subgenomic HCV RNA molecule (a replicon) that can replicate autonomously.
-
The replicon is often modified to include a reporter gene, such as luciferase or secreted alkaline phosphatase (SEAP).[10][13]
-
The level of reporter gene expression is directly proportional to the level of HCV RNA replication.
-
The cells are treated with the test compound, and the reporter gene activity is measured.
-
A decrease in reporter activity indicates that the compound is inhibiting HCV replication.
-
These assays can be used to determine the EC50 value (the concentration at which 50% of viral replication is inhibited).
Conclusion
This compound is a molecule of significant importance in medicinal chemistry and drug development. Its role as a key intermediate for the synthesis of Telaprevir underscores the value of chiral synthesis in creating effective antiviral therapies. A thorough understanding of its synthesis, characterization, and the biological context of its final application is crucial for researchers working to develop new and improved treatments for Hepatitis C and other viral diseases.
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An In-Depth Technical Guide to (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride, a key pharmaceutical intermediate. This document delves into its chemical and physical properties, synthesis, and its critical role in the production of the antiviral drug Telaprevir. The information presented herein is intended to support research, development, and manufacturing activities in the pharmaceutical sciences.
Introduction: A Pivotal Building Block in Antiviral Therapy
This compound hydrochloride (CAS Number: 850252-34-5) is a chiral organic compound that has garnered significant attention in the pharmaceutical industry due to its essential role as a key intermediate in the synthesis of Telaprevir.[1][2] Telaprevir is a potent protease inhibitor that was approved for the treatment of chronic hepatitis C virus (HCV) infection, specifically targeting the HCV NS3/4A serine protease.[1][2] The precise stereochemistry of this compound hydrochloride is crucial for the efficacy of the final active pharmaceutical ingredient (API). This guide will explore the fundamental properties and applications of this important molecule.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is paramount for process development, formulation, and quality control.
Chemical Identity
| Property | Value | Source(s) |
| Chemical Name | This compound hydrochloride | [1] |
| CAS Number | 850252-34-5 | [1] |
| Molecular Formula | C9H19ClN2O2 | [1] |
| Molecular Weight | 222.71 g/mol | [3][4] |
| Synonyms | Telaprevir Intermediate 4 | [4] |
Physical Properties
This compound hydrochloride is typically supplied as a white to off-white crystalline powder.[3][5] It is reported to be soluble in water.[5] Due to its hydrochloride salt form, it is expected to be more soluble in aqueous media compared to its free base.
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder | [3][5] |
| Solubility | Soluble in water | [5] |
| Storage | Store in a cool, dry place away from light and moisture. An inert atmosphere is recommended for long-term storage. | [3][5] |
Synthesis and Characterization
The stereospecific synthesis of this compound hydrochloride is a critical step in the overall synthesis of Telaprevir. Various synthetic strategies have been developed to achieve the desired stereochemistry and purity.
General Synthetic Approach
A common synthetic route involves the use of a chiral starting material or the introduction of chirality through an asymmetric reaction. A generalized synthetic workflow is outlined below.
Caption: Generalized synthetic workflow for this compound hydrochloride.
One patented method describes the synthesis starting from t-butyl sorbate, involving steps such as the addition of (S)-N-benzyl-1-phenylethylamine, oxidation with camphorsulfonyloxaziridine to introduce the chiral amine, deprotection of the t-butyl group, condensation with cyclopropylamine to form the amide, and finally, debenzylation and formation of the hydrochloride salt.
Proposed Experimental Protocol: Synthesis of this compound hydrochloride
The following is a representative, multi-step protocol based on established chemical principles for the synthesis of similar compounds. Note: This protocol is for informational purposes and should be adapted and optimized by qualified personnel in a controlled laboratory setting.
Step 1: Stereoselective Synthesis of a Protected β-Amino-α-hydroxy Acid
-
To a solution of a suitable N-protected (S)-amino aldehyde in an appropriate solvent (e.g., dichloromethane) at -78 °C, add a Grignard reagent (e.g., propylmagnesium bromide) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting alcohol is then oxidized to the carboxylic acid using a suitable oxidizing agent (e.g., Jones oxidation or a more modern, milder method like TEMPO-catalyzed oxidation).
-
Purify the resulting protected β-amino-α-hydroxy acid by column chromatography.
Step 2: Amide Coupling with Cyclopropylamine
-
Dissolve the protected β-amino-α-hydroxy acid from Step 1 in a suitable solvent (e.g., dimethylformamide).
-
Add a coupling agent (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC) and an activator (e.g., 1-hydroxybenzotriazole, HOBt).
-
Add cyclopropylamine to the reaction mixture and stir at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting amide by column chromatography.
Step 3: Deprotection and Hydrochloride Salt Formation
-
Dissolve the protected amide from Step 2 in a suitable solvent (e.g., dioxane or methanol).
-
Add a solution of hydrochloric acid in the same solvent.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or HPLC).
-
The product, this compound hydrochloride, will often precipitate from the solution.
-
Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.
Characterization and Quality Control
The identity and purity of this compound hydrochloride are typically confirmed using a combination of analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and to separate it from any stereoisomers or other impurities. A certificate of analysis for a related (2S,3S) isomer indicates a purity of 99.95% as determined by HPLC.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and is used to confirm the identity of the compound. While specific spectra for the (3S)-isomer are not publicly available, they are a standard quality control measure.
-
Mass Spectrometry (MS): Used to determine the molecular weight of the compound and to confirm its elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in the molecule.
Role in Pharmacology: The Precursor to a Potent Antiviral
The primary significance of this compound hydrochloride lies in its role as a key building block for Telaprevir.
Mechanism of Action of Telaprevir
Telaprevir is a direct-acting antiviral agent that specifically inhibits the hepatitis C virus (HCV) non-structural protein 3/4A (NS3/4A) serine protease. This viral enzyme is essential for the replication of HCV. The NS3/4A protease is responsible for cleaving the HCV polyprotein into mature viral proteins that are necessary for the assembly of new virus particles.
Telaprevir acts as a peptidomimetic inhibitor, binding to the active site of the NS3/4A protease in a reversible, covalent manner. This binding blocks the normal function of the enzyme, thereby preventing the processing of the viral polyprotein and halting viral replication.
Caption: Mechanism of action of Telaprevir in inhibiting HCV replication.
The this compound moiety of Telaprevir is a critical component that interacts with the active site of the NS3/4A protease, contributing to the high binding affinity and inhibitory potency of the drug.
Safety and Handling
As a chemical intermediate, this compound hydrochloride should be handled with appropriate safety precautions in a laboratory or manufacturing setting. While specific toxicology data for this compound is limited, general guidelines for handling similar chemical reagents should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[3][5]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound hydrochloride is a vital intermediate in the synthesis of the antiviral drug Telaprevir. Its specific stereochemistry and purity are critical for the efficacy of the final pharmaceutical product. This technical guide has provided a comprehensive overview of its properties, synthesis, and pharmacological relevance. A thorough understanding of this key building block is essential for researchers and professionals involved in the development and manufacturing of antiviral therapies.
References
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This compound HCL - ChemBK. (2024, January 2). Retrieved from [Link]
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Methodological & Application
Synthesis of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide: A Chiral Building Block for Antiviral Agents, from L-Norvaline
Introduction: The Significance of α-Hydroxy-β-Amino Amide Scaffolds in Drug Discovery
The α-hydroxy-β-amino amide moiety is a privileged structural motif in medicinal chemistry, notably present in a range of therapeutic agents, including protease inhibitors. (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide is a key chiral intermediate in the synthesis of potent antiviral drugs, particularly those targeting the hepatitis C virus (HCV) NS3/4A protease. The precise stereochemistry of this molecule is crucial for its biological activity, making its enantioselective synthesis a topic of significant interest for researchers and professionals in drug development.
This application note provides a detailed, four-step synthetic protocol for the preparation of this compound, starting from the readily available and chiral amino acid, L-Norvaline. The synthetic strategy leverages the inherent chirality of the starting material to establish the desired stereocenter in the final product. Furthermore, the incorporation of a cyclopropylamine group is a common strategy in drug design to enhance metabolic stability and binding affinity to target proteins.[1][2][3][4][5]
The following sections will provide a comprehensive guide, including detailed experimental protocols, mechanistic insights, and characterization data to enable the successful synthesis of this important pharmaceutical intermediate.
Overall Synthetic Strategy
The synthesis of this compound from L-Norvaline is a four-step process that involves:
-
Protection of the amino group: The amino group of L-Norvaline is protected with a tert-butyloxycarbonyl (Boc) group to prevent its interference in subsequent reactions.
-
Reduction of the carboxylic acid: The carboxylic acid functionality of Boc-L-Norvaline is selectively reduced to a primary alcohol.
-
Oxidation of the primary alcohol: The resulting primary alcohol is then oxidized to a carboxylic acid, introducing the α-hydroxy group with the desired stereochemistry.
-
Amide coupling: The final step involves the coupling of the synthesized α-hydroxy-β-amino acid with cyclopropylamine to yield the target molecule.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of (S)-2-((tert-butoxycarbonyl)amino)pentanoic acid (Boc-L-Norvaline)
The protection of the amino group of L-Norvaline is the initial and crucial step to prevent unwanted side reactions in the subsequent reduction step. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions of the reaction and its ease of removal under acidic conditions.[6]
Protocol:
-
To a solution of L-Norvaline (10.0 g, 85.3 mmol) in a 1:1 mixture of dioxane and water (100 mL), add triethylamine (17.8 mL, 128.0 mmol).
-
Stir the mixture at room temperature until the L-Norvaline is completely dissolved.
-
Add di-tert-butyl dicarbonate (Boc₂O) (20.5 g, 93.8 mmol) portion-wise to the solution while maintaining the temperature below 25 °C.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Dilute the remaining aqueous solution with water (100 mL) and wash with ethyl acetate (2 x 50 mL) to remove any unreacted Boc₂O.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a 1 M citric acid solution.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-L-Norvaline as a white solid.
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| L-Norvaline | 117.15 | 10.0 | 85.3 | 1.0 |
| Triethylamine | 101.19 | 12.9 | 128.0 | 1.5 |
| Di-tert-butyl dicarbonate | 218.25 | 20.5 | 93.8 | 1.1 |
Expected Yield: 90-95% Characterization Data (Boc-L-Norvaline):
-
¹H NMR (400 MHz, CDCl₃): δ 5.05 (d, J=8.8 Hz, 1H), 4.30 (m, 1H), 1.90-1.70 (m, 2H), 1.45 (s, 9H), 1.42-1.30 (m, 2H), 0.93 (t, J=7.2 Hz, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 176.5, 155.8, 80.1, 52.8, 34.2, 28.3 (3C), 18.7, 13.6.
Step 2: Synthesis of tert-butyl ((S)-1-hydroxypentan-2-yl)carbamate (Boc-L-Norvalinol)
The selective reduction of the carboxylic acid of Boc-L-Norvaline to a primary alcohol can be efficiently achieved using sodium borohydride in the presence of iodine. This method is advantageous as it proceeds under mild conditions and avoids the use of more hazardous reducing agents like lithium aluminum hydride.[7][8][9] The reaction proceeds via the in situ generation of borane (BH₃), which is the active reducing species.
Protocol:
-
To a stirred solution of Boc-L-Norvaline (10.0 g, 46.0 mmol) in anhydrous tetrahydrofuran (THF) (150 mL) at 0 °C under an argon atmosphere, add sodium borohydride (3.48 g, 92.0 mmol) portion-wise.
-
After the addition is complete, add a solution of iodine (11.67 g, 46.0 mmol) in anhydrous THF (50 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of a 1:1 mixture of THF and water (50 mL).
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Extract the aqueous residue with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution (50 mL) to remove excess iodine, followed by brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Boc-L-Norvalinol as a colorless oil or a low-melting solid.
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| Boc-L-Norvaline | 217.27 | 10.0 | 46.0 | 1.0 |
| Sodium borohydride | 37.83 | 3.48 | 92.0 | 2.0 |
| Iodine | 253.81 | 11.67 | 46.0 | 1.0 |
Expected Yield: 80-85% Characterization Data (Boc-L-Norvalinol):
-
¹H NMR (400 MHz, CDCl₃): δ 4.75 (br s, 1H), 3.70-3.55 (m, 2H), 3.45 (m, 1H), 1.45 (s, 9H), 1.50-1.25 (m, 4H), 0.92 (t, J=7.2 Hz, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 156.5, 79.5, 65.8, 52.5, 35.1, 28.4 (3C), 19.1, 13.9.
Step 3: Synthesis of (2S,3S)-2-((tert-butoxycarbonyl)amino)-3-hydroxyhexanoic acid
The oxidation of the primary alcohol of Boc-L-Norvalinol to a carboxylic acid is a critical transformation. A mild and selective oxidation method is required to avoid over-oxidation or side reactions. The Parikh-Doering oxidation, which utilizes the sulfur trioxide pyridine complex as the activating agent for dimethyl sulfoxide (DMSO), is a suitable choice for this transformation as it proceeds under neutral conditions and at room temperature.[4][10][11][12][13]
Caption: Simplified mechanism of the Parikh-Doering oxidation.
Protocol:
-
To a solution of Boc-L-Norvalinol (5.0 g, 24.6 mmol) and triethylamine (17.1 mL, 123.0 mmol) in anhydrous dichloromethane (DCM) (100 mL) at 0 °C, add sulfur trioxide pyridine complex (15.6 g, 98.4 mmol) portion-wise.
-
Add anhydrous dimethyl sulfoxide (DMSO) (17.5 mL, 246.0 mmol) dropwise to the reaction mixture, keeping the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the formation of the intermediate aldehyde by TLC.
-
For the subsequent oxidation to the carboxylic acid (Pinnick oxidation), cool the reaction mixture to 0 °C and add a solution of sodium chlorite (NaClO₂) (6.67 g, 73.8 mmol) and sodium dihydrogen phosphate (NaH₂PO₄) (6.67 g) in water (50 mL).
-
Add a 30% aqueous solution of hydrogen peroxide (H₂O₂) (2.5 mL) dropwise.
-
Stir the biphasic mixture vigorously at room temperature for 12-16 hours.
-
Separate the layers and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with water (50 mL) and brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: DCM/methanol with 0.1% acetic acid) to obtain the desired α-hydroxy acid.
| Reagent | Molar Mass ( g/mol ) | Amount (g/mL) | Moles (mmol) | Equivalents |
| Boc-L-Norvalinol | 203.28 | 5.0 g | 24.6 | 1.0 |
| Triethylamine | 101.19 | 17.1 mL | 123.0 | 5.0 |
| SO₃•Pyridine complex | 159.16 | 15.6 g | 98.4 | 4.0 |
| DMSO | 78.13 | 17.5 mL | 246.0 | 10.0 |
| Sodium chlorite | 90.44 | 6.67 g | 73.8 | 3.0 |
| Sodium dihydrogen phosphate | 119.98 | 6.67 g | 55.6 | 2.25 |
Expected Yield: 60-70% over two steps. Characterization Data ((2S,3S)-2-((tert-butoxycarbonyl)amino)-3-hydroxyhexanoic acid):
-
¹H NMR (400 MHz, CDCl₃): δ 5.45 (d, J=9.2 Hz, 1H), 4.25 (m, 1H), 3.90 (m, 1H), 1.60-1.40 (m, 2H), 1.45 (s, 9H), 1.40-1.25 (m, 2H), 0.94 (t, J=7.2 Hz, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 174.8, 156.9, 80.8, 73.5, 57.2, 36.8, 28.3 (3C), 18.9, 13.8.
Step 4: Synthesis of this compound
The final step is an amide bond formation between the synthesized α-hydroxy-β-amino acid and cyclopropylamine. A standard and effective method for this transformation is the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-hydroxybenzotriazole (HOBt) as a coupling additive to suppress racemization and improve efficiency. The Boc protecting group is subsequently removed under acidic conditions to yield the final product.
Protocol:
-
To a solution of (2S,3S)-2-((tert-butoxycarbonyl)amino)-3-hydroxyhexanoic acid (2.0 g, 8.15 mmol) in anhydrous DCM (40 mL) at 0 °C, add HOBt (1.22 g, 9.0 mmol) and EDC·HCl (1.72 g, 9.0 mmol).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add cyclopropylamine (0.62 mL, 9.0 mmol) followed by N,N-diisopropylethylamine (DIPEA) (2.84 mL, 16.3 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM (50 mL) and wash successively with 1 M HCl (2 x 30 mL), saturated aqueous sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude Boc-protected amide.
-
For deprotection, dissolve the crude product in a 4 M solution of HCl in dioxane (20 mL) and stir at room temperature for 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the final product.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound hydrochloride as a white solid.
| Reagent | Molar Mass ( g/mol ) | Amount (g/mL) | Moles (mmol) | Equivalents |
| (2S,3S)-2-((tert-butoxycarbonyl)amino)-3-hydroxyhexanoic acid | 247.31 | 2.0 g | 8.15 | 1.0 |
| HOBt | 135.13 | 1.22 g | 9.0 | 1.1 |
| EDC·HCl | 191.70 | 1.72 g | 9.0 | 1.1 |
| Cyclopropylamine | 57.09 | 0.62 mL | 9.0 | 1.1 |
| DIPEA | 129.24 | 2.84 mL | 16.3 | 2.0 |
Expected Yield: 75-85% for the coupling and deprotection steps. Characterization Data (this compound):
-
¹H NMR (400 MHz, D₂O) of HCl salt: δ 4.05 (d, J=3.2 Hz, 1H), 3.55 (m, 1H), 2.70 (m, 1H), 1.70-1.50 (m, 2H), 1.45-1.25 (m, 2H), 0.90 (t, J=7.2 Hz, 3H), 0.80-0.70 (m, 2H), 0.60-0.50 (m, 2H).
-
¹³C NMR (101 MHz, D₂O) of HCl salt: δ 172.5, 74.8, 55.6, 33.8, 22.7, 18.2, 13.5, 6.8 (2C).
Conclusion
This application note provides a robust and detailed protocol for the synthesis of this compound from L-Norvaline. The described four-step sequence, involving Boc protection, reduction, oxidation, and amide coupling, offers a reliable and scalable route to this valuable chiral intermediate. The methodologies presented utilize common and accessible reagents and provide a clear framework for researchers in the field of medicinal chemistry and drug development to synthesize this and structurally related α-hydroxy-β-amino amides for their research endeavors.
References
- Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. (n.d.).
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications - Longdom Publishing. (n.d.). Retrieved from [Link]
-
Parikh-Doering Oxidation - NROChemistry. (n.d.). Retrieved from [Link]
-
Cyclopropylamine: A Versatile Building Block for Pharmaceuticals, Agrochemicals, and Advanced Materials - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]
-
The Role of Cyclopropylamine in Advanced Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]
-
Metabolism of cyclopropyl groups - Hypha Discovery Blogs. (n.d.). Retrieved from [Link]
-
Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems - PMC - NIH. (n.d.). Retrieved from [Link]
-
Boc-L-Valine | C10H19NO4 | CID 83693 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
Parikh–Doering oxidation - Wikipedia. (n.d.). Retrieved from [Link]
-
Parikh-Doering oxidation - YouTube. (2020, August 8). Retrieved from [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (n.d.). Retrieved from [Link]
-
Parikh-Doering oxidation - YouTube. (2020, November 9). Retrieved from [Link]
-
1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (n.d.). Retrieved from [Link]
-
Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes - ResearchGate. (n.d.). Retrieved from [Link]
-
Reduction of amino acids to corresponding amino alcohols - Chemistry Stack Exchange. (2019, November 29). Retrieved from [Link]
-
(2S,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxybutanoic acid - PubChem. (n.d.). Retrieved from [Link]
-
13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). (n.d.). Retrieved from [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Amine to Amide (EDC + HOBt) - Common Organic Chemistry. (n.d.). Retrieved from [Link]
-
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
- US3855238A - Process for preparing n-tertiary-butoxycarbonyl amino acids - Google Patents. (n.d.).
-
(2S)-6-{[(tert-butoxy)carbonyl]amino}-2-hydroxyhexanoic acid - C11H21NO5 - Chemspace. (n.d.). Retrieved from [Link]
-
Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose - MDPI. (n.d.). Retrieved from [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. (n.d.). Retrieved from [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. (n.d.). Retrieved from [Link]
-
Reducing carboxylic acid to alcohol, McKennon and Meyers (JOC, 1993,58, 3568-3571) used NaBH4-I2. What is the function of the base during the reaction? | ResearchGate. (2013, May 8). Retrieved from [Link]
Sources
- 1. Curly Arrow: TEMPO - BAIB oxidation [curlyarrow.blogspot.com]
- 2. Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Boc-L-valine(13734-41-3) 1H NMR [m.chemicalbook.com]
- 4. grokipedia.com [grokipedia.com]
- 5. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 6. TEMPO [organic-chemistry.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]
- 10. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. tsijournals.com [tsijournals.com]
Application Note and Experimental Protocol for (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide
Introduction: A Key Building Block in Anti-HCV Drug Discovery
(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide is a chiral synthetic compound of significant interest in pharmaceutical research and development.[1] Its primary claim to notability is its role as a crucial intermediate in the synthesis of Telaprevir, a potent protease inhibitor used in the treatment of Hepatitis C Virus (HCV) infection.[2] The unique structural features of this molecule, including a cyclopropylamide group and a hydroxyhexanamide backbone, make it a valuable scaffold for the design of novel antiviral agents targeting the HCV NS3/4A serine protease.[1]
The HCV NS3/4A protease is a viral enzyme essential for the replication of the hepatitis C virus.[3] It is responsible for cleaving the viral polyprotein into functional units necessary for the assembly of new viral particles.[3] Inhibition of this protease effectively halts viral replication, making it a prime target for antiviral therapies.[3] Telaprevir, and by extension its precursors like this compound, functions as a direct-acting antiviral agent by binding to the active site of the NS3/4A protease and inhibiting its enzymatic activity.[4]
This application note provides a comprehensive guide for researchers utilizing this compound in the context of HCV drug discovery. We will detail the necessary materials, safety precautions, and a step-by-step protocol for evaluating its potential inhibitory activity against the HCV NS3/4A protease using a fluorescence resonance energy transfer (FRET)-based enzymatic assay.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₉H₁₈N₂O₂ | [1] |
| Molecular Weight | 186.25 g/mol | |
| CAS Number | 402960-19-4 | [1] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol | [1] |
| Storage | 2-8°C in a dry, cool, and well-ventilated place | [1] |
Mechanism of Action: Targeting the HCV NS3/4A Protease
This compound serves as a foundational element for inhibitors that target the active site of the HCV NS3/4A serine protease. The final drug, Telaprevir, is known to form a reversible covalent bond with the catalytic serine residue (Ser139) in the protease's active site. This interaction mimics the transition state of the natural substrate, effectively blocking the enzyme's function. While this intermediate itself may not possess the same potency as the final drug, its structural motifs are designed to fit within the protease's binding pocket, making it a relevant compound for preliminary screening and structure-activity relationship (SAR) studies.
Caption: Simplified diagram of the HCV life cycle and the inhibitory action of compounds targeting the NS3/4A protease.
Experimental Protocol: In Vitro HCV NS3/4A Protease Inhibition Assay
This protocol outlines a fluorometric assay to determine the inhibitory potential of this compound against recombinant HCV NS3/4A protease. The assay is based on the cleavage of a FRET-labeled peptide substrate.
Materials and Reagents
-
This compound (or its hydrochloride salt)
-
Recombinant HCV NS3/4A Protease (Genotype 1b)
-
FRET-based Protease Substrate (e.g., Ac-DE-Dap(QXL520)-EE-Abu-ψ-[COO]-AS-Cys(5-FAMsp)-NH₂)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM DTT, 40% Glycerol, 0.1% n-Octyl-β-D-glucopyranoside
-
Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader with excitation/emission wavelengths suitable for the FRET pair (e.g., 485 nm excitation, 520 nm emission for FAM/QXL520)
Safety Precautions
-
Handle this compound in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Experimental Workflow
Caption: Step-by-step workflow for the in vitro HCV NS3/4A protease inhibition assay.
Step-by-Step Procedure
-
Preparation of Compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of the compound in DMSO. A suggested starting range for a 10-point dilution series would be from 1 mM down to 0.05 µM.
-
-
Assay Plate Preparation:
-
To each well of a 96-well black microplate, add 1 µL of the diluted compound or DMSO (for positive and negative controls).
-
-
Enzyme Preparation and Addition:
-
Dilute the recombinant HCV NS3/4A protease in assay buffer to a final concentration that yields a robust signal-to-background ratio (this should be determined empirically, but a starting point could be in the low nanomolar range).
-
Add 50 µL of the diluted enzyme solution to each well containing the compound.
-
For the negative control (no enzyme activity), add 50 µL of assay buffer without the enzyme.
-
-
Pre-incubation:
-
Mix the plate gently and pre-incubate at room temperature for 15 minutes to allow the compound to interact with the enzyme.
-
-
Substrate Preparation and Reaction Initiation:
-
Dilute the FRET substrate in the assay buffer to a final concentration close to its Km value (if known) or a concentration that provides a linear reaction rate over the desired time course (e.g., 10-20 µM).
-
Initiate the enzymatic reaction by adding 50 µL of the diluted substrate to all wells. The final assay volume will be 101 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes at the appropriate excitation and emission wavelengths.
-
Data Analysis
-
Calculate the Rate of Reaction:
-
For each well, determine the initial rate of reaction (V₀) by plotting fluorescence intensity versus time and calculating the slope of the linear portion of the curve.
-
-
Determine Percent Inhibition:
-
Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = [1 - (V₀_inhibitor - V₀_no_enzyme) / (V₀_DMSO - V₀_no_enzyme)] * 100
-
-
Calculate IC₅₀:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.
-
Expected Results and Interpretation
As an intermediate in the synthesis of a potent protease inhibitor, this compound is expected to exhibit some level of inhibitory activity against the HCV NS3/4A protease. However, its potency (IC₅₀ value) is anticipated to be significantly lower than that of the final drug, Telaprevir. The results of this assay will provide a quantitative measure of this activity and can be used to compare its potency with other compounds in a drug discovery pipeline. A dose-dependent increase in inhibition would validate the compound's activity.
Conclusion
This compound is a valuable chemical entity in the field of anti-HCV research. The protocol detailed in this application note provides a robust and reliable method for assessing its inhibitory activity against the HCV NS3/4A protease. This information is crucial for researchers in drug discovery and development who are working on novel antiviral agents.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Telaprevir? Retrieved from [Link]
-
LookChem. (n.d.). Cas 402960-19-4,this compound. Retrieved from [Link]
-
Caming Pharmaceutical Ltd. (n.d.). This compound hydrochloride CAS 850252-34-5. Retrieved from [Link]
-
Patsnap Synapse. (2024, June 14). What is Telaprevir used for? Retrieved from [Link]
-
Caming Pharmaceutical Ltd. (n.d.). This compound hydrochloride CAS 850252-34-5 Safety Data. Retrieved from [Link]
Sources
- 1. Fluorescence resonance energy transfer-based assay for characterization of hepatitis C virus NS3-4A protease activity in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Cell-Based Assays for In Vitro Characterization of Hepatitis C Virus NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment of an in vitro assay system for screening hepatitis C virus protease inhibitors using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Analysis of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide, a Key Intermediate for Telaprevir (VX-950)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Telaprevir (VX-950) is a potent protease inhibitor that has been pivotal in the therapeutic arsenal against Hepatitis C Virus (HCV).[1][2] The complex molecular architecture of this peptidomimetic drug necessitates a highly controlled and efficient synthetic strategy. A critical step in its manufacturing is the synthesis of the (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide intermediate, which constitutes a significant portion of the final molecule. The precise stereochemistry of this fragment is paramount for the drug's biological activity. This document provides an in-depth guide to a robust and scalable synthesis of this key intermediate, detailing the rationale behind the chosen methodologies, step-by-step protocols, and comprehensive analytical techniques for quality assurance.
Strategic Importance in Telaprevir Synthesis
The industrial synthesis of complex molecules like Telaprevir often employs a convergent approach, where different fragments of the molecule are synthesized separately and then coupled together in the final stages. This strategy is generally more efficient and leads to higher overall yields compared to a linear synthesis. This compound serves as a crucial building block in the convergent synthesis of Telaprevir. Its synthesis has been a focus of process optimization to ensure high purity and correct stereochemistry, which directly impacts the efficacy and safety of the final active pharmaceutical ingredient (API).
Retrosynthetic Analysis
A retrosynthetic view of Telaprevir highlights the importance of the target intermediate. The final molecule can be deconstructed into several key fragments, with the this compound forming the core of the P1-P2 unit of the protease inhibitor.
Figure 1: Retrosynthetic analysis of Telaprevir.
Synthesis Protocol: A Diastereoselective Approach
The following protocol describes a scalable and highly diastereoselective synthesis of this compound, adapted from established industrial methodologies. The key to this synthesis is the control of stereochemistry at the C2 and C3 positions.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| L-Norvaline | ≥99% | Sigma-Aldrich |
| Di-tert-butyl dicarbonate (Boc)₂O | Reagent Grade | MilliporeSigma |
| N,O-Dimethylhydroxylamine hydrochloride | ≥98% | Acros Organics |
| Isobutyl chloroformate | ≥98% | Alfa Aesar |
| N-Methylmorpholine (NMM) | ≥99% | Thermo Fisher Scientific |
| Diisobutylaluminium hydride (DIBAL-H) | 1.0 M in THF | Sigma-Aldrich |
| Sodium Cyanide (NaCN) | ≥98% | VWR |
| Cyclopropylamine | ≥99% | Sigma-Aldrich |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | ≥98% | Combi-Blocks |
| Hydroxybenzotriazole (HOBt) | Anhydrous | Oakwood Chemical |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | HPLC Grade | Fisher Scientific |
Synthetic Workflow Overview
The synthesis begins with the protection of L-norvaline, followed by the formation of a Weinreb amide. This specific amide is chosen for its ability to be cleanly reduced to an aldehyde without over-reduction to the alcohol. The resulting chiral aldehyde is then subjected to a cyanohydrin reaction, which sets the second stereocenter. Subsequent hydrolysis and amidation yield the final product.
Figure 2: Key stages of the synthetic process.
Detailed Experimental Procedure
Step 1: N-Boc-L-norvaline Weinreb Amide Synthesis
-
N-Protection: Dissolve L-norvaline (1.0 equiv.) in a 1:1 mixture of THF and water. Add sodium bicarbonate (2.5 equiv.) followed by di-tert-butyl dicarbonate (1.1 equiv.). Stir at room temperature for 12-16 hours. Acidify the reaction mixture with 1 M HCl to pH 2-3 and extract with ethyl acetate. Dry the organic layer over anhydrous MgSO₄ and concentrate to yield N-Boc-L-norvaline.
-
Weinreb Amide Formation: Dissolve N-Boc-L-norvaline (1.0 equiv.) in anhydrous THF and cool to -20 °C. Add N-methylmorpholine (1.1 equiv.) followed by the slow addition of isobutyl chloroformate (1.05 equiv.), maintaining the temperature below -15 °C. After stirring for 30 minutes, add a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 equiv.) and NMM (1.2 equiv.) in THF. Allow the reaction to warm to room temperature and stir for 12 hours. Perform an aqueous work-up and concentrate the organic phase to obtain the Weinreb amide.
Step 2: Reduction to N-Boc-norvalinal
-
Dissolve the N-Boc-L-norvaline Weinreb amide (1.0 equiv.) in anhydrous THF and cool the solution to -78 °C under a nitrogen atmosphere.
-
Add DIBAL-H (1.2 equiv., 1.0 M solution in THF) dropwise, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction at -78 °C for 1 hour. The progress can be monitored by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Extract the product into ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The resulting N-Boc-norvalinal is a sensitive intermediate and should be used immediately in the next step without further purification.
Step 3: Diastereoselective Cyanohydrin Formation
-
To a solution of sodium bisulfite (1.5 equiv.) in water at 0 °C, add the crude N-Boc-norvalinal (1.0 equiv.) and stir for 2 hours.
-
Add a solution of sodium cyanide (1.5 equiv.) in water dropwise. The Boc protecting group on the nitrogen atom directs the incoming nucleophile to form the desired (2R, 3S) diastereomer with high selectivity due to Felkin-Anh model principles.
-
Stir the reaction at room temperature for 4-6 hours.
-
Extract the product with ethyl acetate, wash with brine, and dry over MgSO₄.
Step 4: Hydrolysis, Deprotection, and Amidation
-
Hydrolysis and Deprotection: Dissolve the crude cyanohydrin in a mixture of concentrated HCl and dioxane (1:1) and heat at 90 °C for 8 hours. This step hydrolyzes the nitrile to a carboxylic acid and removes the Boc protecting group.
-
Cool the reaction mixture and concentrate under reduced pressure to remove the dioxane. The resulting aqueous solution contains the hydrochloride salt of the amino hydroxy acid.
-
Amidation: Neutralize the aqueous solution to pH 8-9 with 2 M NaOH. Add THF to form a biphasic system. Add EDC (1.2 equiv.) and HOBt (1.2 equiv.) to the mixture.
-
Add cyclopropylamine (1.5 equiv.) and stir vigorously at room temperature for 18 hours.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a white to off-white solid.[3]
Analytical Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of the synthesized intermediate.
Analytical Data Summary
| Technique | Specification | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | Conforms to structure | δ (ppm): ~4.10 (d, 1H, CH-OH), ~3.20 (m, 1H, CH-NH₂), ~2.75 (m, 1H, cyclopropyl-CH), ~1.20-1.60 (m, 4H, CH₂CH₂), ~0.90 (t, 3H, CH₃), ~0.75 (m, 2H, cyclopropyl-CH₂), ~0.55 (m, 2H, cyclopropyl-CH₂) |
| ¹³C NMR (100 MHz, CDCl₃) | Conforms to structure | δ (ppm): ~173 (C=O), ~74 (CH-OH), ~55 (CH-NH₂), ~35 (CH₂), ~28 (CH₂), ~22 (cyclopropyl-CH), ~14 (CH₃), ~6 (cyclopropyl-CH₂) |
| Mass Spectrometry (ESI+) | [M+H]⁺ | Expected m/z: 187.1441 (for C₉H₁₉N₂O₂⁺) |
| Chiral HPLC | Enantiomeric & Diastereomeric Purity | >99% de, >99% ee on a suitable chiral stationary phase (e.g., cellulose-based CSP).[4][5] |
| Purity (RP-HPLC) | Chemical Purity | ≥99.0% |
Quality Control and Validation Workflow
The following workflow ensures that the intermediate meets the stringent quality requirements for use in API synthesis.
Figure 3: A self-validating quality control workflow.
Conclusion
The synthesis of this compound is a critical component in the manufacturing of Telaprevir. The protocol outlined provides a reliable and scalable method that addresses the primary challenge of stereocontrol. By employing Weinreb amide chemistry for controlled reduction and leveraging the directing effect of the N-Boc group, the desired diastereomer can be obtained with high selectivity. Adherence to the detailed synthetic procedures and the rigorous analytical quality control workflow will ensure the production of a high-quality intermediate, suitable for the synthesis of this important antiviral medication.
References
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI. Discusses the importance and methods of chiral amine separation, relevant for purity analysis. [Link]
- CN103288671B - Synthetic method of this compound hydrochloride - Google Patents.
-
This compound hydrochloride CAS 850252-34-5 - Caming Pharmaceutical Ltd. Provides properties and known applications of the intermediate. [Link]
-
A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions - Chemical Communications (RSC Publishing). Details an efficient synthesis of Telaprevir featuring biocatalysis and multicomponent reactions. [Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC - LCGC International. Compares SFC and HPLC for chiral amine separations. [Link]
- US20130195797A1 - High potency formulations of vx-950 - Google Patents.
-
Chiral Drug Separation - ScienceDirect. Provides an overview of methods for separating chiral drugs. [Link]
-
Telaprevir – Knowledge and References - Taylor & Francis. A collection of research related to Telaprevir. [Link]
-
A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions - Sci-Hub. Provides access to a key paper on Telaprevir synthesis. [Link]
-
(3S)-3-amino-N-cyclopropyl-2-hydroxy-hexanamide-d4 - Pharmaffiliates. Describes a deuterated version of the intermediate. [Link]
-
Telaprevir - Wikipedia. General information about Telaprevir. [Link]
-
Discovery and development of telaprevir: an NS3-4A protease inhibitor for treating genotype 1 chronic hepatitis C virus - PubMed. A review of the discovery and development of Telaprevir. [Link]
Sources
Topic: High-Throughput In Vitro Enzymatic Assays for the Functional Characterization of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide
An Application Note and Protocol from the Senior Scientist's Desk
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed guide for the in vitro characterization of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide, a compound bearing structural motifs consistent with metallo-aminopeptidase inhibitors. Aminopeptidases are critical regulators in numerous physiological and pathological processes, including inflammation, cancer progression, and angiogenesis, making them attractive therapeutic targets.[1] This application note details robust, high-throughput fluorometric assays to determine the inhibitory potency (IC₅₀) and selectivity of the compound against a panel of key M1 family aminopeptidases: Aminopeptidase N (APN/CD13), Leukotriene A₄ Hydrolase (LTA₄H), and Puromycin-Sensitive Aminopeptidase (PSA/NPEPPS). The protocols are designed for a 96- or 384-well plate format and emphasize scientific integrity through the inclusion of essential controls and detailed data analysis procedures.
Scientific Background & Assay Principle
This compound belongs to a class of compounds that often function as transition-state analogue inhibitors of metalloproteases. Its α-hydroxy-β-amino acid core structure is highly similar to that of established, broad-spectrum aminopeptidase inhibitors like Bestatin.[2] These inhibitors typically function by coordinating the active site metal ion (usually Zn²⁺), thereby blocking substrate access and enzymatic activity.[2]
The primary targets proposed for evaluation are members of the M1 aminopeptidase family, which cleave neutral amino acids from the N-terminus of peptide substrates.[3]
-
Aminopeptidase N (APN/CD13): A membrane-bound ectoenzyme involved in peptide metabolism, cell migration, and tumor angiogenesis.[1][4]
-
Leukotriene A₄ Hydrolase (LTA₄H): A bifunctional enzyme with both aminopeptidase and epoxide hydrolase activities. Its role in converting LTA₄ to the pro-inflammatory mediator LTB₄ makes it a key target in inflammatory diseases.[5][6]
-
Puromycin-Sensitive Aminopeptidase (PSA/NPEPPS): A cytosolic enzyme involved in the final stages of protein degradation and antigen processing.[7][8]
The assay principle is based on the enzymatic cleavage of a fluorogenic substrate, typically an amino acid conjugated to a fluorescent reporter group like 7-amino-4-methylcoumarin (AMC). In its conjugated form, the substrate is non-fluorescent. Upon cleavage by an active aminopeptidase, the free AMC is released, resulting in a quantifiable increase in fluorescence. The inhibitory activity of this compound is measured by its ability to reduce the rate of AMC release.
Caption: Principle of the fluorometric aminopeptidase inhibition assay.
Materials and Reagents
-
Enzymes:
-
Recombinant Human Aminopeptidase N (APN/CD13) (e.g., R&D Systems, Cat# 2935-ZN)
-
Recombinant Human Leukotriene A₄ Hydrolase (LTA₄H) (e.g., Cayman Chemical, Cat# 10007423)
-
Recombinant Human Puromycin-Sensitive Aminopeptidase (PSA/NPEPPS) (e.g., Abcam, Cat# ab99544)
-
-
Test Compound:
-
This compound (CAS 402960-19-4)
-
-
Control Inhibitor:
-
Bestatin hydrochloride (CAS 65391-42-6)
-
-
Fluorogenic Substrates:
-
L-Leucine-7-amido-4-methylcoumarin hydrochloride (Leu-AMC) (for APN and LTA₄H)
-
L-Alanine-7-amido-4-methylcoumarin hydrochloride (Ala-AMC) (for PSA/NPEPPS)
-
-
Buffers and Reagents:
-
Tris-HCl (Tris(hydroxymethyl)aminomethane hydrochloride)
-
NaCl (Sodium Chloride)
-
ZnCl₂ (Zinc Chloride)
-
Bovine Serum Albumin (BSA)
-
Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Deionized water (ddH₂O)
-
Black, flat-bottom 96- or 384-well assay plates (low-binding)
-
-
Equipment:
-
Fluorescence plate reader with excitation/emission wavelengths of ~360 nm/460 nm
-
Multichannel pipettes
-
Incubator set to 37°C
-
Experimental Workflow Overview
Sources
- 1. CD13/aminopeptidase N is a potential therapeutic target for inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metallo-aminopeptidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging challenges in the design of selective substrates, inhibitors and activity‐based probes for indistinguishable proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alanine aminopeptidase - Wikipedia [en.wikipedia.org]
- 5. Development of a homogeneous time-resolved fluorescence leukotriene B4 assay for determining the activity of leukotriene A4 hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Ubenimex? [synapse.patsnap.com]
- 7. assaygenie.com [assaygenie.com]
- 8. biorxiv.org [biorxiv.org]
Application Note: A Validated LC-MS/MS Method for the Quantitative Analysis of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide
Abstract
This application note describes a robust, sensitive, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide. The methodology is designed for researchers, scientists, and drug development professionals requiring a reliable analytical protocol for this compound in matrices such as process intermediates or research formulations. The method utilizes reversed-phase chromatography coupled with positive ion electrospray ionization (ESI) tandem mass spectrometry, demonstrating excellent linearity, accuracy, and precision, in line with international validation guidelines.
Introduction
This compound is a small molecule of interest within pharmaceutical development, noted for its potential role as an active pharmaceutical ingredient or a key intermediate in the synthesis of antiviral drugs, particularly for targeting the hepatitis C virus NS3/4A protease.[1] Its structure, comprising a hydrophilic amino-alcohol core and moderately non-polar aliphatic and cyclopropyl groups, presents unique analytical challenges.[1][2][3] The presence of a primary amine and a hydroxyl group makes the molecule polar, which can lead to poor retention on traditional reversed-phase chromatography columns.[4][5]
A robust and sensitive analytical method is paramount for accurate quantification in various stages of drug development, from discovery and process optimization to quality control. Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its inherent selectivity and sensitivity.[6][7] This note provides a comprehensive, step-by-step protocol for LC-MS/MS analysis, grounded in established principles of analytical chemistry and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9][10]
Molecular Structure and Properties:
-
Compound Name: this compound
-
CAS Number: 402960-19-4[1]
-
Molecular Weight: 186.25 g/mol [2]
-
Predicted Properties: The molecule is a primary amine, making it basic and readily protonated. The presence of hydroxyl, amide, and amino groups contributes to its polarity.
Experimental Design & Rationale
The method development was guided by the physicochemical properties of the analyte. The primary objective was to achieve symmetric peak shapes, adequate retention, and highly efficient and stable ionization.
Liquid Chromatography
The key challenge for a polar compound like this is achieving sufficient retention on a reversed-phase column to move it away from the void volume, where matrix effects are most pronounced.[4][5]
-
Column Selection: A C18 column with polar endcapping is selected. The C18 stationary phase provides the necessary hydrophobic interaction with the hexyl and cyclopropyl moieties, while the polar endcapping minimizes undesirable secondary interactions (e.g., silanol interactions) with the polar amine and hydroxyl groups, thereby improving peak shape.
-
Mobile Phase Selection: A mobile phase consisting of water and acetonitrile is used for its compatibility with ESI-MS. The addition of a low concentration of formic acid (0.1%) serves a dual purpose:
Mass Spectrometry
-
Ionization Mode: Given the basic nature of the primary amine, positive mode electrospray ionization (ESI+) was chosen. This is the most effective technique for ionizing polar, basic compounds.[7][11]
-
Detection Mode: Multiple Reaction Monitoring (MRM) on a tandem mass spectrometer (e.g., a triple quadrupole) is used for quantification. MRM provides superior selectivity and sensitivity by monitoring a specific precursor-to-product ion transition, effectively filtering out background noise.[6] The protonated molecule [M+H]+ is selected as the precursor ion, and its fragmentation is induced to generate a stable, high-intensity product ion.
Detailed Protocols
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade, e.g., Milli-Q or equivalent)
-
Formic acid (LC-MS grade, >99%)
Standard and Sample Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). A typical calibration range would be 1 ng/mL to 1000 ng/mL.
-
Sample Preparation: Dissolve the sample matrix in the initial mobile phase to a theoretical concentration within the calibration range. Filter through a 0.22 µm syringe filter (e.g., PTFE or PVDF) prior to injection.
LC-MS/MS Method Parameters
The following tables summarize the optimized instrumental parameters.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| LC System | UHPLC/HPLC System |
| Column | Polar-endcapped C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 min; hold at 95% B for 2 min; return to 5% B over 0.5 min; hold for 2.5 min |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | m/z 187.1 → 114.1 (Example) |
| Precursor Ion [M+H]+ | m/z 187.1 |
| Product Ion | m/z 114.1 (Loss of cyclopropylamine) |
| Collision Energy (CE) | 15 eV (To be optimized) |
| Dwell Time | 100 ms |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) |
Note: The exact m/z values and collision energy should be optimized empirically on the specific instrument used.
Method Validation & Performance
The method was validated according to ICH Q2(R1) guidelines.[8][9][13] The key performance characteristics are summarized below.
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity (r²) | > 0.998 (over 1-1000 ng/mL range) |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Precision (%RSD) | < 5% (Intra-day and Inter-day) |
| Accuracy (% Recovery) | 97.5% - 103.2% |
| Selectivity | No interference observed from blank matrix |
These results confirm that the method is suitable for its intended purpose of accurately quantifying this compound.
Visualizations
Experimental Workflow Diagram
Caption: LC-MS/MS workflow from preparation to final report.
Method Development Logic Diagram
Caption: Rationale for LC and MS parameter selection.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and robust protocol for the quantitative analysis of this compound. The procedure is highly sensitive, selective, and has been validated to meet the stringent requirements of the pharmaceutical industry. By explaining the scientific rationale behind each experimental choice, this guide serves as a comprehensive resource for scientists engaged in the development and quality control of related compounds.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Department of Health and Human Services. (2024). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
Frontage Labs. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
ChemBK. This compound HCL. [Link]
-
BioPharma Services Inc. BA Method Development: Polar Compounds. [Link]
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LookChem. Cas 402960-19-4, this compound. [Link]
-
Clinical Tree. (2023). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. [Link]
-
Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]
-
Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]
-
Tradeindia. (2s,3s)-3-amino-n-cyclopropyl-2-hydroxyhexanamide. [Link]
-
Caming Pharmaceutical Ltd. This compound hydrochloride CAS 850252-34-5. [Link]
-
ResearchGate. (2012). A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. [Link]
-
JIGS Chemical Limited. This compound hyd. [Link]
-
MicroSolv Technology Corporation. Sugars, Sugar Alcohols & Amino Acids Separation with LCMS - AppNote. [Link]
-
Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. [Link]
-
ResearchGate. (2013). How to increase sensitivity of badly ionizing compounds in ESI-MS. [Link]
-
PubMed. (2012). LC-MS metabolomics of polar compounds. [Link]
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- 3. This compound Hyd, High Purity Pharmaceutical-Grade Research Chemical at Best Price [jigspharma.com]
- 4. biopharmaservices.com [biopharmaservices.com]
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- 13. fda.gov [fda.gov]
The Strategic Application of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide in Contemporary Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Targeted Therapies
(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide has emerged as a pivotal intermediate in modern medicinal chemistry, most notably as a key component in the synthesis of the hepatitis C virus (HCV) NS3/4A protease inhibitor, Telaprevir.[1][2] Its unique structural amalgamation of a β-amino acid, a hydroxyethylamine isostere, and a cyclopropyl group imparts a desirable combination of conformational rigidity, metabolic stability, and specific hydrogen bonding capabilities. This application note provides a comprehensive guide to the utilization of this valuable scaffold in drug design and synthesis, offering detailed protocols and mechanistic insights for researchers in the field of antiviral and protease inhibitor development.
Beyond its established role in Telaprevir, the inherent chemical functionalities of this compound make it an attractive starting point for the design of novel therapeutic agents targeting a range of proteases.[3] The strategic incorporation of its core motifs can lead to compounds with enhanced potency, improved pharmacokinetic profiles, and a higher barrier to the development of drug resistance.[4]
Physicochemical and Structural Characteristics
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in drug synthesis and formulation.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₈N₂O₂ | [5] |
| Molecular Weight | 186.25 g/mol | [5] |
| Appearance | White to off-white solid/crystalline powder | [1][5] |
| Purity | ≥99% (typical) | [6] |
| Storage Conditions | 2-8°C, sealed in a dry environment away from light | [6][7] |
| Solubility | Information not widely available, likely soluble in polar organic solvents. | |
| CAS Number | 402960-19-4 | [7] |
| Hydrochloride Salt CAS | 850252-34-5 | [6] |
The molecule's structure is characterized by two key chiral centers at the C2 and C3 positions, dictating its specific three-dimensional conformation, which is crucial for its interaction with biological targets.
Strategic Synthesis: A Laboratory-Scale Protocol
The synthesis of this compound can be achieved through various routes, often involving the stereoselective introduction of the amine and hydroxyl groups. The following protocol is a representative method adapted from patent literature, providing a practical approach for laboratory-scale synthesis.[8]
Sources
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- 2. pharmaffiliates.com [pharmaffiliates.com]
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- 4. Beyond telaprevir and boceprevir: resistance and new agents for hepatitis C virus infection [pubmed.ncbi.nlm.nih.gov]
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Analytical methods for the quantification of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide
An Application Guide to the Analytical Quantification of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide
Introduction
This compound is a key chiral intermediate in the synthesis of various pharmaceuticals, most notably Telaprevir, a protease inhibitor used in the treatment of Hepatitis C.[1][2] The precise quantification of this molecule is paramount throughout the drug development lifecycle, from ensuring the purity of bulk starting materials to studying its pharmacokinetic profile in biological systems.
This application note provides a detailed guide for researchers, analytical scientists, and drug development professionals on robust and validated methods for the quantification of this compound. The analytical strategy is complicated by the molecule's specific chemical properties: it is a polar amino acid derivative, possesses two chiral centers, and lacks a strong native chromophore for straightforward UV detection.
This guide addresses these challenges by presenting three distinct, purpose-driven analytical protocols:
-
Quantification in Bulk Material: An HPLC-UV method with pre-column derivatization for assay and purity determination in active pharmaceutical ingredient (API) intermediates.
-
Chiral Purity Analysis: A chiral HPLC method for the critical separation and quantification of stereoisomers.
-
Quantification in a Biological Matrix: A highly sensitive and specific LC-MS/MS method for determining analyte concentrations in plasma for pharmacokinetic studies.
Each section explains the scientific rationale behind the chosen methodology and provides detailed, step-by-step protocols grounded in the principles of analytical method validation outlined by the International Council for Harmonisation (ICH).[3][4][5]
Part 1: Quantification of Total Analyte in Bulk Material via HPLC-UV with Derivatization
Expert Rationale: For routine quality control (QC) of bulk intermediates, an HPLC method with UV detection is often preferred for its accessibility and robustness. However, this compound lacks a significant UV-absorbing functional group, leading to poor sensitivity. To overcome this, a pre-column derivatization strategy is employed. This involves reacting the primary amine of the analyte with a derivatizing agent to attach a chromophore, thereby enhancing its UV absorbance and enabling sensitive detection.[6][7] Benzoyl chloride is an effective reagent for this purpose, reacting with the primary amine to form a stable, UV-active benzamide derivative.[7]
Workflow for HPLC-UV Quantification
Caption: Workflow for quantification via derivatization followed by HPLC-UV analysis.
Protocol 1: Derivatization and Sample Preparation
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile to obtain a 1 mg/mL stock solution.
-
Sample Preparation: Prepare a sample stock solution at a target concentration of 1 mg/mL in acetonitrile.
-
Derivatization Reaction:
-
Pipette 100 µL of the standard or sample stock solution into a clean HPLC vial.
-
Add 400 µL of acetonitrile.
-
Add 100 µL of a 1 M sodium bicarbonate solution.
-
Add 100 µL of a 10% (v/v) solution of benzoyl chloride in acetonitrile.
-
Cap the vial immediately and vortex for 30 seconds.
-
Allow the reaction to proceed at room temperature for 30 minutes.
-
-
Quenching: Add 300 µL of a quenching solution (Acetonitrile:Water:Formic Acid, 50:49:1 v/v/v) to stop the reaction. Vortex to mix. The sample is now ready for injection.
Protocol 2: HPLC-UV Method for Quantitation
| Parameter | Condition | Rationale |
| Instrument | Agilent 1260 Infinity II or equivalent | A standard, reliable HPLC system suitable for QC environments. |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm | C18 columns provide excellent retention and peak shape for the relatively non-polar benzoyl derivative. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for good ionization and helps in achieving sharp peaks. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength and low UV cutoff. |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-80% B; 15-17 min: 80% B; 17-18 min: 80-30% B; 18-25 min: 30% B | A gradient elution ensures separation from impurities and the derivatizing agent, followed by re-equilibration. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak shape. |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak broadening. |
| UV Detection | 230 nm | The benzoyl derivative exhibits strong absorbance near this wavelength. |
Method Validation Summary (ICH Q2(R2) Framework)
The method must be validated to ensure it is fit for its intended purpose.[8][9]
| Parameter | Acceptance Criteria | Purpose |
| Specificity | Peak is free from interference at its retention time in a blank and spiked matrix. | To ensure the signal is only from the analyte of interest. |
| Linearity | R² ≥ 0.999 over a range of 50-150% of the target concentration. | To demonstrate a proportional response to concentration. |
| Accuracy | 98.0% - 102.0% recovery for spiked samples at three concentration levels. | To measure the closeness of the experimental value to the true value.[4] |
| Precision (RSD) | Repeatability (n=6): ≤ 1.0%; Intermediate Precision: ≤ 2.0%. | To assess the degree of scatter in the results from multiple measurements.[4] |
| LOQ | Signal-to-Noise ratio ≥ 10, with acceptable accuracy and precision. | The lowest concentration that can be reliably quantified.[8] |
| Robustness | %RSD ≤ 2.0% for results when method parameters (e.g., flow, temp) are slightly varied. | To demonstrate the method's reliability during normal usage.[8] |
Part 2: Chiral Purity Analysis of Stereoisomers
Expert Rationale: The target molecule has stereocenters at the C2 and C3 positions. Different stereoisomers can have vastly different physiological effects. Therefore, regulatory bodies mandate strict control over the chiral purity of pharmaceutical intermediates. Chiral HPLC is the gold standard for this analysis. The method relies on a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those coated with amylose or cellulose derivatives, are highly effective for separating a wide range of chiral compounds, including amino acid derivatives.[10]
Decision Tree for Chiral Method Development
Sources
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Application Notes & Protocols for (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide Powder
Introduction
(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide is a chiral synthetic compound of interest in pharmaceutical research and development. Its structure, incorporating a primary amine, a secondary alcohol, an amide, and a strained cyclopropyl ring, suggests a molecule with specific handling requirements to ensure its integrity and the safety of laboratory personnel. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective handling and storage of this compound in its powdered form. The protocols outlined herein are designed to be self-validating by explaining the scientific rationale behind each procedural step, ensuring both safety and experimental reproducibility.
Physicochemical Properties and Inferred Reactivity
A thorough understanding of the compound's properties is fundamental to its safe handling. While specific experimental data for this exact molecule is not extensively published, we can infer its characteristics from its functional groups and available data for its hydrochloride salt.
Table 1: Physicochemical and Safety Data Summary
| Property | Value/Information | Source/Rationale |
| Chemical Formula | C₉H₁₈N₂O₂ | [1] |
| Molecular Weight | 186.25 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| Solubility | Soluble in water, Dimethyl Formamide (DMF), Dimethyl Sulfoxide (DMSO), and Methanol. Slightly soluble in ethanol. | [1], [2] |
| pH | Neutral (pH 6.5-7.5 in solution) | [2] |
| Storage Temperature | 2-8°C recommended | [1] |
Reactivity Profile
The molecule's reactivity is dictated by its constituent functional groups:
-
Primary Amine: The amino group is basic and nucleophilic. It will react with acids to form salts. It is incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.
-
α-Hydroxy Amide: This moiety can be susceptible to hydrolysis under strong acidic or basic conditions, especially with heating, which would cleave the amide bond.[4][5] Amides are generally stable but can be reduced by strong reducing agents like lithium aluminum hydride.[5]
-
Cyclopropyl Group: The three-membered ring is highly strained, which enhances its reactivity compared to larger cycloalkanes.[3] The cyclopropylamine moiety, in particular, can undergo ring-opening reactions upon oxidation.[6][7]
Due to these reactive moieties, the compound should be considered incompatible with:
-
Strong acids and bases
-
Strong oxidizing agents
-
Acid chlorides and anhydrides
-
Reducing agents (depending on the desired experimental outcome)
Personal Protective Equipment (PPE) and Engineering Controls
Given the nature of the powdered compound and its potential for respiratory and skin irritation, stringent safety measures are mandatory.
Personal Protective Equipment (PPE)
A standard PPE ensemble for handling this compound powder includes:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) and dispose of them after use in accordance with laboratory and local regulations.
-
Body Protection: A lab coat is required. For larger quantities, consider a chemical-resistant apron or suit.
-
Respiratory Protection: If handling outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator is necessary.
Engineering Controls
-
Ventilation: All handling of the powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
-
Safety Equipment: An eyewash station and emergency shower must be readily accessible in the immediate work area.
Storage Protocols
Proper storage is critical to maintain the compound's purity and stability.
Short-Term and Long-Term Storage
-
Temperature: Store the compound in a refrigerator at 2-8°C .[1]
-
Atmosphere: The container should be tightly closed to prevent exposure to moisture and air. For long-term storage, consider purging the container with an inert gas like argon or nitrogen before sealing.
-
Light: While specific data on photosensitivity is unavailable, it is good practice to store the compound in an amber or opaque vial to protect it from light.
-
Hygroscopicity: The presence of polar functional groups suggests the compound may be hygroscopic. Store in a desiccator, especially after opening.
Caption: Recommended storage workflow for the compound.
Handling and Weighing Protocol
This protocol is designed to minimize exposure and prevent contamination.
Step-by-Step Procedure
-
Preparation:
-
Ensure all necessary PPE is correctly worn.
-
Designate a specific area for handling, preferably inside a chemical fume hood.
-
Clean the work surface and the analytical balance.
-
-
Equilibration:
-
Remove the sealed container from the refrigerator.
-
Allow the container to warm to room temperature before opening. This is a critical step to prevent condensation of atmospheric moisture onto the cold powder.
-
-
Weighing:
-
Use a spatula to carefully transfer the desired amount of powder to a tared weighing paper or vessel.
-
Avoid creating dust. If any powder becomes airborne, ensure the fume hood sash is at the appropriate height.
-
-
Post-Weighing:
-
Securely close the main container.
-
Clean the spatula and the weighing area.
-
Dispose of any contaminated materials (e.g., weighing paper, gloves) in the designated chemical waste container.
-
-
Return to Storage:
-
Return the main container to the refrigerator (2-8°C).
-
Caption: Step-by-step workflow for safe handling and weighing.
Spill Management Protocol
In the event of a spill, a prompt and correct response is crucial to mitigate risks.
Spill Response Steps
-
Evacuate and Alert:
-
Alert personnel in the immediate area of the spill.
-
If the spill is large or in a poorly ventilated area, evacuate the lab and notify the appropriate safety officer.
-
-
Containment:
-
For a small, manageable spill of the powder, prevent its spread. Do not use a dry brush, as this can create airborne dust.[8]
-
-
Cleanup:
-
Gently cover the spill with an absorbent material like vermiculite or sand to prevent the powder from becoming airborne.
-
Carefully scoop the mixture into a designated hazardous waste container.
-
Wipe the spill area with a damp cloth or paper towel, being careful not to create an aerosol.
-
Place all cleanup materials (including contaminated PPE) into a sealed bag and then into the hazardous waste container.
-
-
Decontamination:
-
Clean the spill area with a suitable laboratory detergent and water.
-
-
Reporting:
-
Document the spill and the cleanup procedure according to your institution's policies.
-
Caption: Decision and action flow for spill response.
Waste Disposal
All waste containing this compound, including contaminated consumables and cleanup materials, must be treated as hazardous chemical waste.
-
Container: Collect waste in a clearly labeled, sealed container.
-
Labeling: The label must include the full chemical name and associated hazards.
-
Disposal: Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not mix with other waste streams unless compatibility has been confirmed.[8]
References
-
Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]
-
LookChem. (n.d.). Cas 402960-19-4, this compound. Retrieved from [Link]
-
Jigs Chemical Limited. (n.d.). This compound hyd. Retrieved from [Link]
-
Tradeindia. (n.d.). (2s,3s)-3-amino-n-cyclopropyl-2-hydroxyhexanamide. Retrieved from [Link]
-
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]
-
American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]
-
Zeng, Q., et al. (2015). Synthesis of α-Hydroxy Amides. Applied Mechanics and Materials, 729, 83-86. Retrieved from [Link]
-
Zhang, Z., & Li, C. (2014). Intermolecular [3+2] Cycloaddition of Cyclopropylamines with Olefins by Visible-Light Photocatalysis. PMC - NIH. Retrieved from [Link]
-
Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]
Sources
- 1. acs.org [acs.org]
- 2. ehs.utk.edu [ehs.utk.edu]
- 3. longdom.org [longdom.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Intermolecular [3+2] Cycloaddition of Cyclopropylamines with Olefins by Visible-Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. CCOHS: Spill Response - Chemicals [ccohs.ca]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide
Welcome to the technical support center for the synthesis of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of your synthesis. This compound is a critical intermediate in the synthesis of the hepatitis C virus (HCV) protease inhibitor, Telaprevir.[1][2]
I. Troubleshooting Guide: Navigating Common Synthesis Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on the crucial amide coupling step between a protected (3S)-3-amino-2-hydroxyhexanoic acid derivative and cyclopropylamine.
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound are a common challenge. The root cause often lies in the amide coupling step. Here’s a systematic approach to troubleshooting:
1. Inefficient Activation of the Carboxylic Acid:
The formation of the amide bond requires the activation of the carboxylic acid group of the (3S)-3-amino-2-hydroxyhexanoic acid precursor. Incomplete activation will directly result in a low yield.
-
Troubleshooting:
-
Choice of Coupling Agent: The selection of the coupling agent is critical. While various options exist, a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) is a widely used and effective choice for this type of coupling.[3][4] The NHS or sulfo-NHS reacts with the EDC-activated carboxylic acid to form a more stable amine-reactive ester, which then couples with cyclopropylamine. This two-step, one-pot approach can significantly improve efficiency and reduce side reactions.[4]
-
Reagent Quality and Stoichiometry: Ensure that your coupling reagents are of high purity and are not degraded. Use a slight excess (1.1-1.5 equivalents) of the coupling agents to drive the reaction to completion.
-
2. Side Reactions Competing with Amide Formation:
Several side reactions can consume your starting material and reduce the yield of the desired product.
-
Troubleshooting:
-
N-acylurea Formation: A common side reaction with carbodiimide reagents like EDC is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive towards the amine.[2] The addition of NHS or HOBt can effectively suppress this side reaction by rapidly converting the O-acylisourea to a more stable active ester.
-
Homobislactone Formation: α-hydroxy-β-amino acids, the precursors in this synthesis, are known to form homobislactones, especially in the presence of a base.[5] This side reaction can be a major contributor to low yields. To mitigate this, it is advisable to use a strong activation method like EDC with an additive such as 1-hydroxy-7-azabenzotriazole (HOAt) and to avoid the use of a strong base.[5]
-
Racemization: While not directly impacting the chemical yield, racemization at the chiral centers will reduce the yield of the desired (3S) stereoisomer. The use of additives like HOBt or HOAt is known to minimize racemization during carbodiimide-mediated couplings.[6]
-
3. Suboptimal Reaction Conditions:
The reaction conditions play a pivotal role in maximizing the yield.
-
Troubleshooting:
-
Temperature: The activation step is typically performed at a low temperature (e.g., 0 °C) to minimize side reactions. After the addition of the amine, the reaction can be allowed to slowly warm to room temperature.
-
Solvent: A dry, aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) is generally preferred for amide coupling reactions. Ensure the solvent is anhydrous to prevent hydrolysis of the activated intermediate.
-
pH: The pH of the reaction mixture is crucial. The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-5.5). The subsequent coupling with the amine is more efficient at a slightly basic pH (7-8). A two-step procedure where the pH is adjusted after the activation step can be beneficial.[3]
-
Workflow for Optimizing Amide Coupling Yield:
Caption: A logical workflow for troubleshooting and optimizing the yield of the amide coupling reaction.
Question 2: I am observing multiple spots on my TLC and peaks in my HPLC analysis. How do I identify the main byproducts and purify my desired compound?
Answer:
The presence of multiple impurities is a common issue. Identifying these byproducts is the first step towards effective purification.
1. Identifying Potential Byproducts:
-
Unreacted Starting Materials: The most obvious impurities are unreacted protected (3S)-3-amino-2-hydroxyhexanoic acid and cyclopropylamine.
-
N-acylurea: As mentioned earlier, this is a common byproduct when using carbodiimide coupling agents without an additive.[2]
-
Homobislactone: This is a specific byproduct for α-hydroxy-β-amino acid derivatives.[5]
-
Diastereomers: Incomplete stereochemical control can lead to the formation of other stereoisomers of the desired product.
2. Purification Strategy:
A multi-step purification strategy is often necessary to obtain highly pure this compound.
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup can remove water-soluble impurities like excess coupling agents and their byproducts (e.g., dicyclohexylurea if DCC is used, which is largely insoluble, or the water-soluble urea from EDC).[6][7]
-
Column Chromatography: This is the most effective method for separating the desired product from closely related impurities.
-
Stationary Phase: Silica gel is the most common choice for the stationary phase.
-
Mobile Phase: A gradient elution with a mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a polar solvent (e.g., methanol or ethanol) is typically effective. The optimal solvent system will need to be determined empirically using thin-layer chromatography (TLC).
-
Chiral Chromatography: If diastereomers are present, chiral column chromatography may be necessary for their separation. Polysaccharide-based chiral stationary phases are often effective for separating chiral amides.[8][9]
-
-
Recrystallization: If a solid product is obtained after column chromatography, recrystallization can be used as a final purification step to improve purity and obtain a crystalline product. The choice of solvent for recrystallization is crucial and needs to be determined experimentally.
Table 1: Typical Parameters for Purification
| Purification Method | Stationary Phase/Solvent System | Typical Impurities Removed |
| Aqueous Workup | Dichloromethane/Water, Sodium Bicarbonate Solution, Brine | Excess coupling agents, water-soluble byproducts |
| Column Chromatography | Silica Gel, Hexane/Ethyl Acetate or Dichloromethane/Methanol | Unreacted starting materials, N-acylurea, homobislactone |
| Chiral Chromatography | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralcel OD-H) | Diastereomers |
| Recrystallization | Ethanol/Water, Isopropanol/Hexane | Residual impurities after chromatography, improves crystallinity |
II. Frequently Asked Questions (FAQs)
Q1: What is the role of protecting groups in this synthesis, and which ones are recommended?
A1: Protecting groups are essential to prevent unwanted side reactions at the amino and hydroxyl functional groups of the (3S)-3-amino-2-hydroxyhexanoic acid precursor.
-
Amino Group Protection: The tert-butoxycarbonyl (Boc) group is a common and effective protecting group for the amino function. It is stable under the conditions of the amide coupling reaction and can be readily removed under acidic conditions.
-
Hydroxyl Group Protection: While some protocols perform the coupling without protecting the hydroxyl group, its protection can sometimes improve the yield by preventing potential side reactions. A silyl ether protecting group, such as tert-butyldimethylsilyl (TBDMS), is a good option as it is stable to the coupling conditions and can be removed with a fluoride source (e.g., TBAF).
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the starting materials and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Q3: What are the key analytical techniques for characterizing the final product?
A3: A combination of analytical techniques should be used to confirm the identity and purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the molecule. The spectra should be consistent with the expected structure of this compound.[10][11]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound and to detect any impurities. A chiral HPLC method can be used to determine the enantiomeric or diastereomeric purity.[12][13][14]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the product.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Standard laboratory safety practices should always be followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
-
Fume Hood: All reactions should be performed in a well-ventilated fume hood.
-
Reagent Handling: Many of the reagents used in this synthesis, such as coupling agents and solvents, are hazardous. Consult the Safety Data Sheets (SDS) for each reagent before use and handle them with care. The final product is described as non-poisonous and stable under normal conditions, but should still be handled with standard laboratory safety protocols.[15]
III. Experimental Protocols
Protocol 1: EDC/NHS Mediated Amide Coupling
This protocol provides a general procedure for the amide coupling step. The exact quantities and reaction times may need to be optimized for your specific starting materials.
-
Dissolve the protected (3S)-3-amino-2-hydroxyhexanoic acid (1.0 eq.) and NHS (1.2 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq.) to the mixture and stir for 15 minutes at 0 °C.
-
In a separate flask, dissolve cyclopropylamine (1.1 eq.) in anhydrous DCM.
-
Slowly add the cyclopropylamine solution to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Purification by Column Chromatography
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.
-
Elute the column with a gradient of the mobile phase, starting with a low polarity and gradually increasing the polarity (e.g., from 100% hexane to a mixture of hexane and ethyl acetate).
-
Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified product.
Diagram of the Amide Coupling Reaction Pathway:
Caption: The reaction pathway for the EDC/NHS mediated amide coupling.
IV. References
-
Heinz, L. E., et al. (2015). HPLC method for the determination of the S- and R-diastereomers of telaprevir for treatment of patients with hepatitis C. ResearchGate. [Link]
-
1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]
-
This compound hydrochloride CAS 850252-34-5. Caming Pharmaceutical Ltd. [Link]
-
Separation of a chiral amide on a Chiralcel OD-H column in A, B and C... ResearchGate. [Link]
-
Determination of telaprevir in plasma of HCV-infected patients by HPLC-UV. PubMed. [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. [Link]
-
Development of Validated Stability-indicating RP-HPLC Method for Determination of Novel Directly Acting Antiviral agent and Cha. Journal of Pharmaceutical Research International. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Determination of telaprevir in plasma of HCV-infected patients by HPLC-UV. ResearchGate. [Link]
-
Purification of enantiomers with chiral puriFlash® columns. Interchim – Blog. [Link]
-
Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules. Analytical Sciences. [Link]
-
Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone. PubMed. [Link]
-
VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
This compound HCL. ChemBK. [Link]
-
Development and validation of HPLC-ultraviolet method for quantitative determination of pritelivir in human placental perfusion medium. PMC. [Link]
-
1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. [Link]
-
Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules. ResearchGate. [Link]
-
A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. ChemRxiv. [Link]
-
This compound hyd. JIGS Chemical Limited. [Link]
-
Synthesis of enantiomerically enriched β-N-amino substituted analogs of the (S)-α-alanine via sequential nucleophilic Michael addition, cross-coupling and [3+2]-cycloaddition reactions on the coordination sphere of a chiral Ni(II) complex of amino acid Schiff bases. ResearchGate. [Link]
-
Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications. MDPI. [Link]
Sources
- 1. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]
- 2. electrochemsci.org [electrochemsci.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. Purification of enantiomers with chiral puriFlash® columns [blog.interchim.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Determination of telaprevir in plasma of HCV-infected patients by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijper.org [ijper.org]
- 15. This compound Hyd, High Purity Pharmaceutical-Grade Research Chemical at Best Price [jigspharma.com]
Technical Support Center: Purification of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide
Welcome to the technical support guide for the purification of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide. This molecule, a key intermediate in the synthesis of antiviral agents like Telaprevir, presents unique purification challenges due to its structural features: two adjacent stereocenters, a basic amino group, and a polar hydroxy-amide backbone.[1][2]
Purity, especially diastereomeric purity, is paramount for its use in pharmaceutical synthesis. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common hurdles in your purification workflow.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on the "why" behind each recommended solution.
Question 1: My crude product shows two close-running spots on a TLC plate (or two peaks in my initial HPLC analysis). How can I effectively separate the (2S,3S) and (2R,3S) diastereomers?
Answer: This is the most common and critical challenge. The two diastereomers arise from the creation of the hydroxyl-bearing stereocenter at position C2. Due to their similar structures, separation requires high-resolution techniques.
Core Problem: The diastereomers have nearly identical polarity, making separation on standard silica gel difficult. The key is to exploit the subtle differences in how their 3D structures interact with the stationary phase.
Solutions:
-
Optimize Flash Column Chromatography:
-
Increase Column Length & Reduce Particle Size: Use a longer column with smaller particle size silica (e.g., 40-63 µm) to increase the number of theoretical plates, enhancing separation.
-
Modify the Mobile Phase: The polarity of this molecule often causes streaking on silica. The basic amino group interacts strongly with acidic silanol groups on the silica surface.[3] To counteract this, add a small amount of a basic modifier to your mobile phase (e.g., Dichloromethane/Methanol).
-
Start with a gradient of 0-10% Methanol in Dichloromethane (DCM).
-
Add 0.1-0.5% triethylamine (TEA) or ammonium hydroxide (NH₄OH) to the mobile phase. This neutralizes the acidic silica sites, resulting in sharper peaks and improved resolution.
-
-
Employ a Different Stationary Phase: Consider using reversed-phase chromatography (C18 silica) if normal phase fails.[3] With a C18 column, polar compounds elute first. A typical mobile phase would be a gradient of acetonitrile in water, often with a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to improve peak shape.
-
-
Attempt Diastereoselective Crystallization:
-
Rationale: Diastereomers have different physical properties, including solubility in specific solvents.[4] By finding a solvent system where one diastereomer is significantly less soluble than the other, you can induce selective crystallization.
-
Solvent Screening: Screen a variety of solvents. Good starting points for polar molecules like this include isopropanol (IPA), ethyl acetate (EtOAc), acetonitrile (MeCN), or mixtures like EtOAc/Heptane or IPA/Water.
-
Procedure: Dissolve the crude mixture in a minimal amount of a suitable hot solvent. Allow it to cool slowly to room temperature, then potentially to 0-4 °C. If crystals form, filter them and analyze the mother liquor and the solid by HPLC to determine if enrichment of one diastereomer has occurred. Seeding with a small amount of pure crystal can be highly effective.[5]
-
Question 2: My NMR spectrum shows unreacted starting materials (e.g., the Boc-protected amino acid or cyclopropylamine) and coupling reagents (like EDC or HOBt). How do I remove these?
Answer: These impurities are common in amide bond formation reactions and can often be removed with simple workup procedures before chromatography.
Solutions:
-
Aqueous Washes (Liquid-Liquid Extraction):
-
For Unreacted Acid/HOBt: Dissolve the crude product in a water-immiscible solvent like Ethyl Acetate or DCM. Wash the organic layer with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate the acidic starting material and HOBt, pulling them into the aqueous layer.
-
For Unreacted Amine/EDC Byproducts: Following the basic wash, perform a wash with a mild acid, such as 1M hydrochloric acid (HCl) or a saturated ammonium chloride (NH₄Cl) solution. This will protonate residual basic starting materials (like cyclopropylamine) and the urea byproduct from EDC, making them water-soluble.
-
Brine Wash: Always finish with a wash using saturated sodium chloride (brine) solution to remove residual water from the organic layer before drying with MgSO₄ or Na₂SO₄.
-
-
Solid-Phase Scavengers: If aqueous washes are insufficient, consider using scavenger resins. These are functionalized polymers that covalently bind to specific types of excess reagents or byproducts, which can then be removed by simple filtration.
Question 3: My product streaks badly on the TLC plate and the column, even with a basic modifier. What's happening?
Answer: Severe streaking, or tailing, suggests very strong interaction with the stationary phase, which may not be fully mitigated by a basic modifier alone, or could indicate product instability on silica.
Solutions:
-
Switch to a Deactivated Stationary Phase: Use alumina (basic or neutral) instead of silica gel. Alumina is generally more suitable for highly basic compounds.
-
Use a "Plugging" Technique: Before loading your compound, flush the column with your mobile phase containing the basic modifier (e.g., 1% TEA in DCM/MeOH). This pre-treats the silica, ensuring the entire column is neutralized before the compound is introduced.
-
Consider Salt Formation: If the free base is problematic, you can purify the hydrochloride salt form of the compound.[1][2] Salts often have different chromatographic behavior and may exhibit better peak shape. The final product is often desired as the HCl salt anyway.[1][2]
Frequently Asked Questions (FAQs)
Q: What is the best analytical method to confirm the diastereomeric ratio (d.r.) of my purified product?
A: High-Performance Liquid Chromatography (HPLC) is the gold standard. A chiral HPLC column (e.g., a polysaccharide-based column like Chiralpak) can often separate not just the diastereomers but also the enantiomers. However, for simple diastereomeric ratio analysis, a standard reversed-phase C18 column with an optimized method (e.g., acetonitrile/water gradient with 0.1% formic acid) is usually sufficient and more accessible.[6] Proton NMR (¹H NMR) can also be used if there are distinct, well-resolved protons for each diastereomer whose integrals can be compared.
Q: Why is achieving high diastereomeric purity so important for this molecule?
A: this compound is a building block for complex therapeutic agents.[2][7] In drug development, only one specific stereoisomer typically possesses the desired biological activity and safety profile. Other stereoisomers can be inactive or, in some cases, cause harmful side effects. Therefore, regulatory agencies demand strict control and characterization of the stereochemical purity of all pharmaceutical ingredients.
Q: Can I use derivatization to help with the separation?
A: Yes, this is an advanced but powerful technique. By reacting the crude mixture with a chiral derivatizing agent (like a variant of Marfey's reagent), you can convert the diastereomers into new compounds that have much larger differences in their physical properties, making them easier to separate by standard chromatography.[6] After separation, the derivatizing group would need to be cleaved to yield the pure desired product, so this adds steps to the synthesis. This is more common at the analytical scale for confirming purity.[6]
Visualized Purification Workflow
The following diagram outlines a decision-making process for purifying crude this compound.
Caption: Decision workflow for purification strategy.
Experimental Protocols
Protocol 1: Purification by Modified Flash Column Chromatography
This protocol is designed to separate diastereomers while minimizing peak tailing.
-
Prepare the Column: Select a silica gel column appropriate for your sample size (typically using a 100:1 ratio of silica-to-crude-product by weight).
-
Prepare the Mobile Phase:
-
Solvent A: Dichloromethane (DCM)
-
Solvent B: 99.5% Methanol / 0.5% Triethylamine (TEA)
-
-
Equilibrate the Column: Flush the column with at least 3-5 column volumes of the initial mobile phase condition (e.g., 100% DCM) to ensure it is properly packed and equilibrated.
-
Load the Sample: Dissolve your crude product in a minimal amount of DCM. If it's not fully soluble, add a few drops of methanol. Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the column bed.
-
Run the Gradient: Begin elution with 100% DCM and gradually increase the percentage of Solvent B. A typical gradient might be:
-
0-2% Solvent B over 2 column volumes.
-
2-8% Solvent B over 10-15 column volumes.
-
Hold at 8% Solvent B until the first diastereomer elutes.
-
Increase to 10-15% Solvent B to elute the second diastereomer.
-
-
Analyze Fractions: Collect fractions and analyze them by TLC (stain with ninhydrin to visualize the amino group) or HPLC to determine which contain the pure desired product.[8][9]
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified free base.
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | Silica Gel (40-63 µm) | Standard, cost-effective choice. |
| Mobile Phase | DCM / Methanol Gradient | Good polarity range for this molecule. |
| Modifier | 0.1 - 0.5% Triethylamine | Prevents tailing by neutralizing acidic silanol groups.[3] |
| Loading Method | Dry Loading on Silica | Leads to better resolution and sharper bands. |
References
-
Diastereo- and enantioselective synthesis of beta-hydroxy-alpha-amino acids: application to the synthesis of a key intermediate for lactacystin. Journal of Organic Chemistry. [Link]
-
Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. ACS Omega. [Link]
-
This compound hydrochloride CAS 850252-34-5. Caming Pharmaceutical Ltd. [Link]
-
TLC Thin Layer Chromatography with amino acids | U4 | ATAR Chemistry QCE. YouTube. [Link]
-
SEPARATION OF AMINO ACIDS BY PAPER CHROMATOGRAPHY. CUTM Courseware. [Link]
-
Paper Chromatography of Amino Acids. Faculty Web. [Link]
-
Separation and Detection of Amino Acids. eCampusOntario Pressbooks. [Link]
-
Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors. MDPI. [Link]
- Synthetic method of this compound hydrochloride.
-
This compound HCL. ChemBK. [Link]
-
Chromatography: Amino Acids (AQA A Level Biology): Revision Note. Save My Exams. [Link]
-
Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. National Institutes of Health (NIH). [Link]
-
Cas 402960-19-4,this compound. LookChem. [Link]
-
This compound hydrochloride CAS 850252-34-5. FCAD. [Link]
- Crystallization method of Boc-amino acid.
Sources
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- 2. watson-int.com [watson-int.com]
- 3. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 4. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
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- 8. youtube.com [youtube.com]
- 9. savemyexams.com [savemyexams.com]
Troubleshooting low efficacy of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide in assays
Technical Support Center: (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. This guide is designed to provide in-depth troubleshooting assistance and best practices for utilizing this compound in your research assays. As Senior Application Scientists, we have compiled this resource based on extensive field experience and established scientific principles to help you navigate common challenges and ensure the integrity of your results.
The chemical structure of this compound, featuring a hydroxamate-like moiety, suggests it belongs to a class of compounds that often act as inhibitors of metalloenzymes. This guide is therefore framed with the assumption that the compound is being evaluated as an enzyme inhibitor.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common high-level issues encountered by researchers.
Q1: My measured IC50 value for this compound is significantly higher than expected, or I'm seeing no activity at all. Where should I begin troubleshooting?
A1: This is the most frequent challenge and typically points to one of three areas: the compound itself, the assay conditions, or the biological target. A systematic approach is crucial.
First, verify the integrity and concentration of your compound stock. Then, scrutinize your assay for potential issues like low solubility or compound instability. Finally, ensure your target enzyme or cell system is performing as expected. The flowchart below provides a logical path for diagnosing the root cause.
Caption: Troubleshooting Decision Tree for Low Efficacy.
Q2: How can I tell if my compound is precipitating in the assay?
A2: Compound insolubility is a primary cause of artificially low potency.[1][2] If a compound precipitates, its effective concentration at the target is much lower than the nominal concentration, leading to a right-shifted (or absent) dose-response curve.
-
Visual Inspection: For high-concentration wells, visually inspect the plate against a dark background for cloudiness or precipitate.
-
Nephelometry: A quantitative method to measure turbidity caused by insoluble particles. Kinetic solubility can be determined down to ~20 µM with this method.[3]
-
Centrifugation Test: Prepare your highest assay concentration in buffer. Centrifuge the sample at high speed (>14,000 rpm) for 15-30 minutes. Measure the concentration of the supernatant via LC-MS or UV-Vis. A significant drop from the nominal concentration indicates precipitation.
Q3: What is "promiscuous inhibition" and could it be affecting my results?
A3: Promiscuous inhibitors, often acting through the formation of colloidal aggregates at micromolar concentrations, can non-specifically sequester and inhibit enzymes.[4][5][6] This is a common artifact in high-throughput screening. These aggregates essentially function by partially denaturing the enzyme upon adsorption to the colloid surface.[4][5]
The hallmark of an aggregation-based inhibitor is that its activity is sensitive to non-ionic detergents. A simple and effective counter-screen is to run your assay in the presence and absence of 0.01% (v/v) Triton X-100.[7] If the compound's inhibitory activity is substantially reduced in the presence of the detergent, it is highly likely acting via an aggregation-based mechanism.[7]
Part 2: In-Depth Troubleshooting Guides
Guide 1: Investigating Compound Stability
Low efficacy can result if the compound degrades during storage or incubation in the assay buffer. A stability-indicating method is required to distinguish the intact compound from its degradation products.[8]
Issue: Inconsistent results or loss of activity over the course of an experiment.
Causality: The hydroxamate moiety, while key for activity against many metalloenzymes, can be susceptible to hydrolysis, especially at non-neutral pH or in the presence of certain buffer components. Degradation reduces the concentration of the active species over time.
Troubleshooting Protocol: Compound Stability Assessment in Assay Buffer
-
Preparation: Prepare the compound in your final assay buffer at two concentrations (e.g., your highest screening concentration and the approximate IC50). Include a "Time 0" sample by immediately quenching with an equal volume of acetonitrile.
-
Incubation: Incubate the remaining samples under the exact conditions of your assay (temperature, light, plate type) for various time points (e.g., 0, 30, 60, 120 minutes).
-
Analysis: At each time point, quench the reaction and analyze all samples by a separation method like HPLC or LC-MS.
-
Interpretation: Quantify the peak area of the parent compound. A decline of >10-15% over the assay duration indicates significant instability that could be compromising your results.[9][10]
| Time Point (min) | Peak Area of Parent Compound | % Remaining | Stability Issue? |
| 0 (Control) | 1,500,000 | 100% | - |
| 30 | 1,450,000 | 96.7% | No |
| 60 | 1,380,000 | 92.0% | Borderline |
| 120 | 1,150,000 | 76.7% | Yes |
Table 1: Example data from a compound stability study.
If instability is confirmed, consider reducing pre-incubation times, adjusting buffer pH if possible, or running the assay at a lower temperature.
Guide 2: Differentiating Biochemical vs. Cell-Based Assay Failures
It is common for a potent inhibitor in a biochemical (enzyme) assay to show weak or no activity in a cell-based assay.[11] Understanding why is key to lead optimization.
Issue: Potent IC50 in an isolated enzyme assay, but weak EC50 in a cellular potency assay.
Causality: This discrepancy points to factors present in the cellular environment but not in the biochemical setup. The most common reasons are:
-
Poor Cell Permeability: The compound cannot efficiently cross the cell membrane to reach its intracellular target.[11]
-
Efflux Pump Activity: The compound is actively transported out of the cell by transporters like P-glycoprotein.
-
Cellular Metabolism: The compound is rapidly metabolized into an inactive form by cellular enzymes.
-
High Protein Binding: The compound binds extensively to proteins in the cell culture medium (e.g., albumin), reducing its free concentration.
Troubleshooting Workflow:
Caption: Workflow to Diagnose Biochemical vs. Cellular Potency Discrepancies.
Confirming Target Engagement: The most critical step is to determine if the compound is binding to its intended target within the complex cellular environment.[12][13] Methods like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ can directly measure this interaction.[14] A positive target engagement result, even with low functional potency, suggests the issue lies downstream (e.g., the signaling pathway is buffered) or that the compound's mechanism in cells is more complex. A negative result strongly points toward a permeability or efflux problem.[15]
References
-
McGovern, S. L., et al. (2009). Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding. Journal of Medicinal Chemistry. Available at: [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available at: [Link]
-
Owen, T. A., et al. (2009). Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding. ACS Publications. Available at: [Link]
-
Gracia, E., et al. (2010). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Pharmacology & Pharmacy. Available at: [Link]
-
DiscoverX. (n.d.). Target Engagement Assays. Product Information. Available at: [Link]
-
Hanson, S. M., et al. (2019). What makes a kinase promiscuous for inhibitors? Cell Chemical Biology. Available at: [Link]
-
Gracia, E., et al. (2010). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. ResearchGate. Available at: [Link]
-
Vivoli, M., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Concept Life Sciences. (n.d.). Target and pathway engagement assays. Service Information. Available at: [Link]
-
Deredge, D., et al. (2011). Detergent-mediated protein aggregation. PLoS ONE. Available at: [Link]
-
Beig, A., et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. GIT Laboratory Journal. Available at: [Link]
-
Vasta, J. D., & Robers, M. B. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS Chemical Biology. Available at: [Link]
-
Eurofins DiscoverX. (2020). InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube. Available at: [Link]
-
Coan, K. E. H., & Shoichet, B. K. (2008). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. Nature Protocols. Available at: [Link]
-
Assay Guidance Manual. (2017). Assay Interference by Aggregation. NCBI Bookshelf. Available at: [Link]
-
Ghanakota, P., & Hanna, C. B. (2019). Mechanisms of promiscuity among drug metabolizing enzymes and drug transporters. FEBS Journal. Available at: [Link]
-
Lomenick, B., et al. (2011). Determining target engagement in living systems. Nature Chemical Biology. Available at: [Link]
-
Kumar, A. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Wang, Y., & Ye, A. (2024). Navigating Challenges in Cell Therapy Potency Assays. BioPharm International. Available at: [Link]
-
Owen, T. A., et al. (2013). Colloidal Aggregation Causes Inhibition of G Protein-Coupled Receptors. ACS Chemical Biology. Available at: [Link]
-
Assay Guidance Manual. (2012). HTS Assay Validation. NCBI Bookshelf. Available at: [Link]
-
Biozentrum, University of Basel. (n.d.). Preventing Protein Aggregation. Protocol Guide. Available at: [Link]
-
Assay Guidance Manual. (n.d.). NCBI Bookshelf. Available at: [Link]
-
Efrati, T., & O'Brien, T. (2017). A guide for potency assay development of cell-based product candidates. Cytotherapy. Available at: [Link]
-
Korkmaz, E. N., & Sriram, G. (2013). Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research. Chemical Engineering & Process Techniques. Available at: [Link]
-
Promega Corporation & Eppendorf AG. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Available at: [Link]
-
Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. PAHO Website. Available at: [Link]
-
Pharmaron. (n.d.). Cell-Based Potency Assay FAQs. Pharmaron Website. Available at: [Link]
-
Eli Lilly & Company and the National Center for Advancing Translational Sciences. (2004). Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
-
World Health Organization. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series. Available at: [Link]
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- 4. Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Promiscuous_Inhibitors_1 [macro.lsu.edu]
- 7. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. usp.org [usp.org]
- 9. www3.paho.org [www3.paho.org]
- 10. qlaboratories.com [qlaboratories.com]
- 11. resources.biomol.com [resources.biomol.com]
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- 14. m.youtube.com [m.youtube.com]
- 15. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for coupling with (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide
Welcome to the Technical Support Center for optimizing coupling reactions with (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide . This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this specific chemical transformation. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to ensure the success of your experiments.
The unique structure of this compound, featuring a secondary amine, a sterically hindered β-amino group, and a neighboring α-hydroxy group, presents specific challenges in amide bond formation. This guide will address these challenges systematically.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when coupling a carboxylic acid to this compound?
The main challenges stem from the molecule's structure:
-
Steric Hindrance: The secondary amine and the adjacent propyl group create significant steric bulk around the nucleophilic nitrogen, which can slow down the coupling reaction.[1][2]
-
Reduced Nucleophilicity: The electron-withdrawing effect of the neighboring hydroxyl and amide groups can decrease the nucleophilicity of the amine, making it less reactive.[2]
-
Potential for O-Acylation: The presence of a free α-hydroxy group introduces a competing nucleophile that can react with the activated carboxylic acid, leading to the formation of an ester byproduct.
-
Racemization: The α-carbon bearing the hydroxyl group is a stereocenter. Harsh reaction conditions (e.g., high temperatures or prolonged exposure to a strong base) can potentially lead to epimerization.[3]
Q2: Which class of coupling reagents is most effective for this substrate?
For sterically hindered amines like this one, standard carbodiimide reagents such as DCC or EDC are often inefficient and can lead to low yields.[2] It is highly recommended to use more potent, in-situ activating reagents.[1]
-
Aminium/Uronium Salts: Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are generally the top choices.[4][5] HATU, in particular, is known for its high reactivity, rapid reaction kinetics, and low tendency for racemization, making it well-suited for challenging couplings.[3][5]
-
Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also very effective.[4][5] PyAOP is particularly useful for coupling N-methyl amino acids and can be advantageous in sterically demanding situations.[3]
Q3: What is the role of additives like HOBt, HOAt, and OxymaPure®?
Additives are crucial in amide coupling reactions, especially when using carbodiimides, to accelerate the reaction and suppress side reactions.[6]
-
HOBt (1-Hydroxybenzotriazole): Forms an active ester intermediate that is more reactive than the O-acylisourea formed with a carbodiimide alone. It is particularly important for minimizing racemization.[3]
-
HOAt (1-Hydroxy-7-azabenzotriazole): The nitrogen atom in the pyridine ring of HOAt can provide anchimeric assistance (neighboring group participation) during the aminolysis step, making its active esters more reactive than HOBt esters.[4] This is why HATU (which is based on HOAt) is more potent than HBTU (based on HOBt).
-
OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): A newer generation additive that is considered a superior and safer alternative to HOBt. It has been shown to be highly effective at suppressing racemization and improving coupling efficiency.[6][7] Reagents like COMU are based on OxymaPure.[4]
Q4: How do I choose the right solvent for the reaction?
Proper solvation of all reactants is critical for reaction success.[8][9]
-
N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are the most common and effective solvents for amide coupling.[9][10] They offer excellent solvating properties for protected amino acids, coupling reagents, and the growing peptide chain.[8]
-
NMP is often considered superior to DMF for difficult or sterically hindered couplings due to its greater solvating power.[9]
-
Dichloromethane (DCM) can be used, but it is less polar and may not be as effective at solvating all components, potentially leading to lower yields in challenging reactions.[9]
-
For particularly difficult cases, a mixture of solvents such as DCM/DMF/NMP may be beneficial.[1]
Q5: What is the optimal pH or base to use?
The reaction requires a non-nucleophilic organic base to deprotonate the amine and neutralize any acidic byproducts.
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base) is the most commonly used base due to its steric bulk, which prevents it from acting as a nucleophile.[5] Typically, 2-4 equivalents are used.
-
N-Methylmorpholine (NMM) is a slightly weaker, less hindered base that can also be used.[5]
-
Maintaining a slightly basic pH (around 8-9) is generally optimal for the coupling reaction.[5] Excessively high pH can increase the risk of racemization and other side reactions.[11]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Product Formation
| Potential Cause | Explanation & Recommended Solution |
| Inefficient Coupling Reagent | The steric hindrance of this compound may be too great for your current reagent. Solution: Switch to a more powerful aminium/uronium or phosphonium salt reagent such as HATU, HCTU, or PyAOP.[1][4] |
| Poor Solvation | Reactants may not be fully dissolved, or intermediates could be precipitating out of solution, preventing the reaction from proceeding. Solution: Ensure all components are fully dissolved before starting the reaction. Switch from DMF to NMP, which has superior solvating properties.[9] Consider using a solvent mixture if necessary.[1] |
| Insufficient Reaction Time or Temperature | Sterically hindered couplings are kinetically slow.[1] Solution: Increase the reaction time, potentially running the reaction overnight.[1] Gentle heating (e.g., to 40-50 °C) can also increase the reaction rate, but this should be monitored carefully for potential side reactions or degradation. Microwave-assisted synthesis can be a very effective way to drive difficult couplings to completion quickly.[1][7] |
| Amine Protonation | If your starting material is a salt (e.g., HCl or TFA salt), the amine will be protonated and non-nucleophilic. Solution: Ensure you are using a sufficient excess of base (e.g., 2-4 equivalents of DIPEA) to both neutralize the salt and facilitate the coupling reaction. |
Issue 2: Presence of an Ester Byproduct (O-Acylation)
| Potential Cause | Explanation & Recommended Solution |
| Reaction of the α-hydroxy group | The α-hydroxy group is a competing nucleophile that can attack the activated carboxylic acid. This is more likely with highly reactive coupling agents. Solution: 1. Use a less reactive coupling agent if possible, though this may compromise the desired N-acylation. 2. Protect the hydroxyl group: If O-acylation is a persistent issue, consider protecting the hydroxyl group as a silyl ether (e.g., TBS) or another suitable protecting group prior to the coupling reaction. The protecting group can be removed in a subsequent step. 3. Control stoichiometry: Use a minimal excess of the activated acid (e.g., 1.1-1.2 equivalents) to reduce the chance of reaction with the less nucleophilic hydroxyl group. |
Issue 3: Racemization or Epimerization Detected
| Potential Cause | Explanation & Recommended Solution |
| Excessive Base or High Temperature | Strong basic conditions and elevated temperatures can promote the deprotonation of the α-carbon, leading to racemization of the carboxylic acid coupling partner or epimerization at the α-hydroxy position.[3] Solution: 1. Use the minimum necessary amount of base (e.g., 2 equivalents of DIPEA). 2. Consider a weaker base like N-Methylmorpholine (NMM).[6] 3. Run the reaction at a lower temperature (0 °C to room temperature) for a longer duration. 4. Ensure an appropriate additive is used. OxymaPure® and HOAt are particularly effective at suppressing racemization.[4][6] |
| Choice of Coupling Reagent | Some coupling reagents are more prone to causing racemization than others. Solution: HATU is known for its low racemization potential.[5] Avoid using carbodiimides without an additive like HOBt or OxymaPure®. |
Data & Protocols
Table 1: Comparison of Common Coupling Reagents for Hindered Amines
| Reagent | Class | Activating Group | Relative Reactivity | Racemization Risk | Notes |
| DCC/DIC | Carbodiimide | O-Acylisourea | Low | High (without additive) | Byproduct (DCU/DIU) can be difficult to remove.[3][12] |
| HBTU | Aminium | OBt Ester | High | Low | Good general-purpose reagent.[4][5] |
| HATU | Aminium | OAt Ester | Very High | Very Low | Excellent for sterically hindered couplings due to HOAt catalysis.[3][4] |
| PyBOP | Phosphonium | OBt Ester | High | Low | Byproduct (HMPA from original BOP is carcinogenic; PyBOP is safer).[5] |
| PyAOP | Phosphonium | OAt Ester | Very High | Very Low | Highly effective, similar in reactivity to HATU.[3][4] |
| COMU | Aminium | Oxyma Ester | Very High | Very Low | Based on the effective and safe OxymaPure® additive.[4] |
Protocol 1: General Procedure for Coupling using HATU
This protocol provides a robust starting point for the coupling of a generic carboxylic acid to this compound.
-
Preparation:
-
In a clean, dry, nitrogen-flushed flask, dissolve the carboxylic acid (1.2 equivalents) and HATU (1.15 equivalents) in anhydrous DMF or NMP (to achieve a concentration of approx. 0.1-0.2 M).
-
Stir the solution for 1-2 minutes at room temperature to begin pre-activation.
-
-
Addition of Amine and Base:
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DMF or NMP.
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents) to the amine solution.
-
Add the amine/base solution dropwise to the pre-activated carboxylic acid solution at room temperature.
-
-
Reaction:
-
Stir the reaction mixture under a nitrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. For sterically hindered couplings, the reaction may require several hours to overnight for completion.[1]
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizations
Diagram 1: General Amide Coupling Workflow
This diagram illustrates the key steps in a typical amide bond formation experiment.
Caption: Troubleshooting workflow for low coupling efficiency.
References
-
Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. PubMed.[Link]
-
Coupling Reagents. Aapptec Peptides.[Link]
-
pH-Dependent peptide bond formation by the selective coupling of α-amino acids in water. Royal Society of Chemistry.[Link]
-
Solvent effects on coupling yields during rapid solid‐phase synthesis of CGRP(8‐37) employing in situ neutralization. ResearchGate.[Link]
-
Solvents for Solid Phase Peptide Synthesis. AAPPTec.[Link]
-
The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. PubMed.[Link]
-
Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. PubMed.[Link]
-
Predicting relative efficiency of amide bond formation using multivariate linear regression. PNAS.[Link]
-
What is the pH of the reaction of acid anhydrides with amine groups to form amide bonds? ResearchGate.[Link]
-
How Does PH Affect Peptide Bonds? YouTube.[Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology.[Link]
-
Greening the synthesis of peptide therapeutics: an industrial perspective. Royal Society of Chemistry.[Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate.[Link]
-
Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. National Institutes of Health.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 5. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 6. bachem.com [bachem.com]
- 7. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 12. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
How to resolve impurities in (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide preparations
Technical Support Portal: (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. This molecule is a critical intermediate in the synthesis of various pharmaceuticals, including the hepatitis C protease inhibitor Telaprevir.[1] Achieving high purity is paramount for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you identify, control, and resolve impurities encountered during its synthesis.
Section 1: Troubleshooting Guide: Identification and Resolution of Common Impurities
The synthesis of a chiral molecule like this compound often involves multiple steps where impurities can be introduced.[2] Below are common challenges and systematic approaches to their resolution.
Issue: Diastereomeric Impurities, Primarily (2R, 3S)-Epimer
The most critical impurity is often the (2R, 3S)-epimer, which arises from the loss of stereochemical integrity at the C2 hydroxyl-bearing carbon.
-
Root Cause Analysis: Epimerization at the α-carbon (C2) is a common problem in the synthesis of α-hydroxy amides.[3] This typically occurs through the deprotonation of the α-hydrogen by a base, forming a planar enolate intermediate, which can then be re-protonated from either face, leading to a mixture of diastereomers. Conditions that favor epimerization include:
-
Strong Bases: Use of strong bases during amide coupling or deprotection steps.
-
Elevated Temperatures: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for deprotonation.
-
Prolonged Reaction Times: Extended exposure to basic or harsh conditions increases the likelihood of epimerization.
-
-
Identification Protocol: The most reliable method for identifying and quantifying diastereomeric purity is Chiral High-Performance Liquid Chromatography (HPLC).
-
Experimental Protocol: Chiral HPLC Analysis
-
Column: A polysaccharide-based chiral stationary phase (CSP) is recommended, such as one derived from amylose or cellulose phenylcarbamates.[4]
-
Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol (e.g., 80:20 v/v), run in isocratic mode.[4] The exact ratio may need to be optimized for baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm).
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Analysis: The two diastereomers, (3S, 2S) and (3S, 2R), should resolve into distinct peaks. The peak area percentage can be used to determine the diastereomeric excess (d.e.).
-
-
-
Resolution & Prevention Strategies:
-
Prevention is Key: Employing mild coupling reagents known for low epimerization rates, such as using T3P (n-propanephosphonic acid anhydride) with a non-nucleophilic base like pyridine, can significantly suppress racemization.[3] Borate esters like B(OCH₂CF₃)₃ have also been shown to facilitate amide bond formation with very low levels of racemization.[5][6]
-
Purification: If epimerization has already occurred, purification can be challenging due to the similar physical properties of diastereomers.
-
Preparative Chiral Chromatography: This is the most direct method but can be expensive and time-consuming for large scales.
-
Diastereomeric Salt Crystallization: Convert the free amine of the product into a salt using a chiral acid (e.g., tartaric acid, mandelic acid). The resulting diastereomeric salts will have different solubilities, allowing for separation by fractional crystallization.
-
-
Issue: Unreacted Starting Materials and Reagent-Related Impurities
Residual starting materials (e.g., the carboxylic acid or ester precursor) and byproducts from coupling agents are common process-related impurities.
-
Root Cause Analysis:
-
Incomplete Reactions: Insufficient reaction time, non-optimal temperature, or poor mixing can lead to unreacted starting materials.
-
Incorrect Stoichiometry: An improper ratio of coupling agents, acids, or amines.
-
Coupling Agent Byproducts: Reagents like DCC and EDCI produce urea byproducts that can be difficult to remove.[]
-
-
Identification & Resolution:
-
Detection: Standard Reverse-Phase HPLC (RP-HPLC) with a C18 column is usually sufficient to separate the polar product from less polar starting materials and non-polar byproducts.
-
Purification Strategies:
-
Aqueous Wash/Extraction: Many impurities can be removed with simple acid-base washes. For example, an acidic wash (e.g., dilute HCl) will protonate and remove unreacted cyclopropylamine, while a basic wash (e.g., NaHCO₃ solution) will remove the unreacted carboxylic acid precursor.[6]
-
Crystallization: As amides are often crystalline, recrystallization from a suitable solvent system (e.g., ethanol, acetonitrile, or ethyl acetate/hexane) is a powerful purification technique.[8]
-
Column Chromatography: For highly polar amines and amides that are difficult to purify, column chromatography on silica gel can be effective.[9] Sometimes, using an acidic resin (strong cation exchange, SCX) can selectively capture the basic amine product, allowing impurities to be washed away before the pure product is eluted with a basic solution.[10][11]
-
-
Table 1: Summary of Common Impurities and Resolution Strategies
| Impurity Class | Potential Source | Recommended Analytical Method | Primary Resolution Method | Prevention Strategy |
| Diastereomers | Epimerization at C2 during coupling or deprotection | Chiral HPLC | Preparative Chiral Chromatography, Diastereomeric Salt Crystallization | Use low-epimerization coupling reagents (e.g., T3P, borate esters); maintain low temperatures.[3] |
| Unreacted Acid/Ester | Incomplete amide coupling reaction | RP-HPLC, LC-MS | Basic aqueous wash (e.g., NaHCO₃), Recrystallization | Optimize reaction time, temperature, and stoichiometry; monitor reaction progress via TLC or LC-MS. |
| Unreacted Amine | Incomplete amide coupling reaction | RP-HPLC, LC-MS | Acidic aqueous wash (e.g., dilute HCl), SCX resin chromatography | Use slight excess of the acid component or carefully control stoichiometry. |
| Coupling Reagent Byproducts | e.g., DCU from DCC coupling | RP-HPLC | Filtration (for insoluble ureas), Column Chromatography | Select coupling reagents that produce water-soluble byproducts (e.g., EDCI). |
Section 2: Visual Workflows
Visualizing the troubleshooting process can streamline impurity resolution.
Caption: A logical workflow for identifying and resolving impurities.
Section 3: Frequently Asked Questions (FAQs)
Q1: My final product shows a persistent impurity with the same mass as the product. What is the likely cause?
-
This is a classic indicator of a diastereomeric impurity, most likely the (2R, 3S)-epimer. Standard reverse-phase HPLC cannot separate these isomers. You must use a chiral HPLC method as described in Section 1.1 to confirm its presence. The root cause is likely epimerization during the reaction.[3]
Q2: The amide coupling reaction is sluggish and incomplete. How can I improve it without generating more impurities?
-
Directly increasing the temperature may accelerate the reaction but also increases the risk of epimerization.[3] First, ensure your reagents are pure and anhydrous. Consider switching to a more efficient coupling reagent system. Borate esters like B(OCH₂CF₃)₃ are known to drive amidations to high conversion, even with a wide range of substrates.[5][6] Alternatively, activating the carboxylic acid as an N-hydroxysuccinimide (NHS) ester before adding the amine can lead to a cleaner reaction.
Q3: My product is highly polar and streaks badly on silica gel TLC and columns. What purification alternatives exist?
-
Highly polar and basic compounds often interact strongly with acidic silica gel, causing streaking.[9]
-
Reverse-Phase Chromatography (C18): This is often the best choice for polar compounds.[10][11]
-
Ion-Exchange Chromatography: Use a strong cation exchange (SCX) cartridge. Your basic product will bind to the resin. You can wash away neutral/acidic impurities, then elute your pure product with a solution of ammonia in methanol.[10]
-
Modified Mobile Phase: If you must use silica, adding a small amount of a basic modifier like triethylamine or ammonium hydroxide to your eluent can significantly reduce streaking.[9]
-
Q4: What are the optimal storage conditions for this compound?
-
As a compound with a free amine, it is susceptible to degradation via oxidation and reaction with atmospheric CO₂. It should be stored as a stable salt (e.g., hydrochloride) if possible. Store under an inert atmosphere (Nitrogen or Argon), at reduced temperatures (2-8 °C), and protected from light.
References
- CN103288671B - Synthetic method of this compound hydrochloride. Google Patents.
- US20050027120A1 - Method for the synthesis of amides and related products from esters or ester-like compounds. Google Patents.
-
Sab-Martin, C. A., et al. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters. Available from: [Link]
-
Caming Pharmaceutical Ltd. This compound hydrochloride CAS 850252-34-5. Available from: [Link]
-
Edelmann, F. T. What is the best technique for amide purification?. ResearchGate. Available from: [Link]
-
Biotage. How should I purify a complex, polar, amide reaction mixture?. Available from: [Link]
-
Willoughby, P. H., et al. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Journal of the American Chemical Society. Available from: [Link]
-
White Rose eTheses Online. Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. Available from: [Link]
-
MDPI. Epimerisation in Peptide Synthesis. Available from: [Link]
-
MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Available from: [Link]
-
Pharmaffiliates. (3S)-3-Amino-N-cyclopropyl-2-hydroxy-hexanamide-d4. Available from: [Link]
-
Reddit. Purification of strong polar and basic compounds. r/Chempros. Available from: [Link]
-
ChemBK. This compound HCL. Available from: [Link]
-
Adamo, M. F. A., et al. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PubMed Central. Available from: [Link]
-
Nykaza, T. V., et al. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters. Available from: [Link]
-
Yakhak Hoeji. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available from: [Link]
-
Bennett, C. S., et al. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. PubMed Central. Available from: [Link]
-
Phenomenex. Chiral HPLC Separations. Available from: [Link]
-
Organic Chemistry Frontiers (RSC Publishing). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Available from: [Link]
- CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity. Google Patents.
-
ResearchGate. How to separate amides from free amine. Available from: [Link]
-
McGill, M. J., et al. Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. PubMed Central. Available from: [Link]
-
Le, S., et al. Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry. Available from: [Link]
-
De Spiegeleer, B., et al. Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
-
ResearchGate. A Highly Diastereoselective Synthesis of α-Hydroxy-β-amino Acid Derivatives via a Lewis Acid Catalyzed Three-Component Condensation Reaction. Available from: [Link]
-
MDPI. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Available from: [Link]
Sources
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- 2. CN103288671B - Synthetic method of this compound hydrochloride - Google Patents [patents.google.com]
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- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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- 10. biotage.com [biotage.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Production of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide
Welcome to the technical support center for the synthesis and scale-up of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this multi-step synthesis, troubleshoot common issues, and ensure the production of a high-purity final product. As an important intermediate in the synthesis of pharmaceuticals like Telaprevir, a Hepatitis C virus protease inhibitor, robust and reproducible production is paramount.[1]
This document provides in-depth technical guidance in a question-and-answer format, focusing on the practical challenges you may encounter.
I. Synthetic Workflow Overview
A common and effective synthetic route to this compound hydrochloride initiates from the readily available chiral starting material, L-norvaline.[2] The overall strategy involves the protection of the amino group, activation of the carboxylic acid, amide coupling with cyclopropylamine, and subsequent deprotection.
Here is a visual representation of a plausible synthetic workflow:
Caption: Boc deprotection mechanism and a potential side reaction. [3]
-
Mechanism of Side Reaction: The deprotection mechanism proceeds through the formation of a carbamic acid and a tert-butyl cation. [3]This highly reactive cation can then act as an electrophile and alkylate any available nucleophile, including the newly deprotected amine of another product molecule.
-
Prevention:
-
Scavengers: The most effective way to prevent this side reaction is to use a scavenger that can trap the tert-butyl cation. Common scavengers include anisole, thioanisole, or triethylsilane. Add 1-2 equivalents of the scavenger to the reaction mixture before initiating the deprotection.
-
Reaction Conditions: Running the reaction at a lower temperature (e.g., 0°C) can sometimes reduce the rate of the alkylation side reaction.
-
D. Purification and Isolation
Question 5: I'm struggling with the final purification of this compound. What are the recommended methods to achieve high purity?
Answer: The purification of this chiral amino alcohol can be challenging due to its polarity and potential for diastereomeric impurities.
-
Chromatography:
-
Silica Gel Chromatography: While feasible, the polarity of the free amine can lead to tailing on standard silica gel. It's often better to purify the Boc-protected intermediate, which is less polar, before the deprotection step.
-
Reverse-Phase HPLC: For high-purity material, preparative reverse-phase HPLC is a powerful technique.
-
Chiral HPLC/SFC: If you suspect the presence of the other diastereomer, analytical chiral HPLC or Supercritical Fluid Chromatography (SFC) is necessary to confirm purity. [4][]Preparative versions of these techniques can be used for separation if needed. []* Crystallization:
-
Diastereomeric Salt Crystallization: If you have a mixture of diastereomers, you can react the free amine with a chiral acid (e.g., tartaric acid or mandelic acid) to form diastereomeric salts. These salts will have different solubilities, allowing for separation by fractional crystallization.
-
Hydrochloride Salt Crystallization: The final product is typically isolated as a hydrochloride salt, which is often a stable, crystalline solid. [6]To induce crystallization, after deprotection with HCl in dioxane, the solvent is typically removed, and the residue is triturated with a non-polar solvent like diethyl ether or methyl tert-butyl ether (MTBE). [7][8]
-
III. Frequently Asked Questions (FAQs)
Q1: Can I use a different starting material other than L-norvaline? A1: Yes, other synthetic routes have been reported in the literature, for example, starting from trans-hexenoic acid. [2]However, starting from L-norvaline offers a straightforward way to install the desired stereochemistry at the C3 position.
Q2: What is the best way to monitor the progress of the reactions? A2: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring most of the steps. For the amide coupling and deprotection steps, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to confirm the identity of the product and detect any byproducts.
Q3: Are there any specific safety precautions I should take during this synthesis? A3: Standard laboratory safety practices should be followed. Pay particular attention to the following:
-
Boc₂O: Can cause skin and eye irritation. Handle in a well-ventilated fume hood.
-
EDC and HATU: Are potential sensitizers. Avoid inhalation and skin contact.
-
HCl in Dioxane: Is corrosive and toxic. Handle with appropriate personal protective equipment in a fume hood. Dioxane is also a suspected carcinogen.
-
Cyclopropylamine: Is a flammable and volatile liquid.
Q4: How can I confirm the stereochemistry of my final product? A4: The most definitive method is X-ray crystallography if you can obtain suitable crystals of the final product or a derivative. Chiral HPLC by comparing the retention time to a known standard is also a reliable method.
IV. Detailed Experimental Protocol
This protocol is a representative example and may require optimization for your specific laboratory conditions and scale.
Step 1: Boc-Protection of L-Norvaline
-
Dissolve L-norvaline (1.0 eq) in a 1:1 mixture of water and dioxane.
-
Cool the solution to 0°C in an ice bath.
-
Adjust the pH to 9-10 by the dropwise addition of 1M NaOH.
-
Add a solution of di-tert-butyl dicarbonate (1.2 eq) in dioxane dropwise, maintaining the pH between 9 and 10 with the addition of 1M NaOH.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with ethyl acetate.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-L-norvaline.
Step 2: Amide Coupling
-
Dissolve Boc-L-norvaline (1.0 eq) in dry DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C.
-
Add 1-hydroxybenzotriazole (HOBt) (1.1 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq).
-
Stir the mixture at 0°C for 30 minutes.
-
Add cyclopropylamine (1.2 eq) and diisopropylethylamine (DIPEA) (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Dilute the reaction with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude Boc-protected intermediate.
-
Purify by silica gel chromatography if necessary.
Step 3: Boc Deprotection and Hydrochloride Salt Formation
-
Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous dioxane.
-
Add a scavenger such as anisole (1.5 eq).
-
Cool the solution to 0°C and slowly add a 4M solution of HCl in dioxane (excess, e.g., 5-10 eq).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride salt.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound hydrochloride.
V. References
-
Childs, S. L., et al. (2007). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society, 129(43), 13335–13342. Retrieved from [Link]
-
US Patent No. US20090234127A1. (2009). Process for the preparation of (3s)-3-amino-n-cyclopropyl-2-hydroxyalkanamide derivatives. Google Patents. Retrieved from
-
Albericio, F., & Carpino, L. A. (2017). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 21(11), 1784–1794. Retrieved from [Link]
-
Pottabathini, N., et al. (2007). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Tetrahedron Letters, 48(46), 8127–8130. Retrieved from [Link]
-
Han, G., Tamaki, M., & Hruby, V. J. (1998). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 52(5), 338–341. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1549–1568. Retrieved from [Link]
-
Vankawala, S., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 22(23), 7254–7258. Retrieved from [Link]
-
Han, G., Tamaki, M., & Hruby, V. J. (1998). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona. Retrieved from [Link]
-
ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl? Retrieved from [Link]
-
European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds. Retrieved from
-
Amine and HCl - salt formation reaction. (2022, June 7). [Video]. YouTube. Retrieved from [Link]
-
US Patent No. US20100204470A1. (2010). Method for salt preparation. Google Patents. Retrieved from
-
Wang, Y., et al. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Molecules, 26(4), 1146. Retrieved from [Link]
-
Patel, J. R., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Journal of Pharmaceutical Investigation, 42(3), 115–125. Retrieved from [Link]
-
CN Patent No. CN103288671B. (2014). Synthetic method of this compound hydrochloride. Google Patents. Retrieved from
-
Caming Pharmaceutical Ltd. (n.d.). This compound hydrochloride CAS 850252-34-5. Retrieved from [Link]
Sources
- 1. caming.com [caming.com]
- 2. CN103288671B - Synthetic method of this compound hydrochloride - Google Patents [patents.google.com]
- 3. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
Preventing racemization during the synthesis of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address the critical challenge of preventing racemization during the synthesis of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide, a key intermediate in the synthesis of antiviral agents like Telaprevir[1]. Maintaining the stereochemical integrity of this molecule is paramount to its biological activity and therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in this synthesis?
A1: Racemization is the conversion of a single, chirally pure enantiomer (in this case, the S-enantiomer) into a mixture containing both enantiomers (a racemic mixture)[2]. For this compound, the specific three-dimensional arrangement of atoms is crucial for its function as a pharmaceutical intermediate. The loss of this stereochemical integrity can lead to a final drug product with significantly reduced potency or altered pharmacological properties.
Q2: What is the primary mechanism leading to racemization during the amide coupling step?
A2: The most prevalent mechanism for racemization during the coupling of N-protected amino acids is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[2][3][4][5] This process occurs when the activated carboxyl group of the amino acid precursor undergoes an intramolecular cyclization. The proton on the chiral alpha-carbon (α-C) of the oxazolone is highly acidic and can be easily removed by a base, leading to a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of both D- and L-enantiomers.[3][6][7]
Caption: Mechanism of racemization via an oxazolone intermediate.
Q3: Which experimental factors most significantly impact chiral purity?
A3: Several factors critically influence the extent of racemization:
-
Coupling Reagents & Additives: The choice of activating agent and the use of anti-racemization additives are crucial.[3][8][9]
-
Base: The strength (pKa) and steric hindrance of the base used for neutralization or catalysis play a major role.[2][8]
-
Temperature: Higher reaction temperatures increase the rate of both the desired coupling and the undesired racemization.
-
Solvent: The polarity of the solvent can influence the stability of intermediates and transition states.
-
Protecting Groups: The nature of the N-terminal protecting group on the amino acid precursor can affect the rate of oxazolone formation.[6][7]
Q4: How do I select the right coupling reagent and additives?
A4: The goal is to form the amide bond faster than the oxazolone intermediate can racemize.
-
Carbodiimides like DCC and DIC are effective but often require additives to suppress racemization.[6][10]
-
Uronium/Aminium salts like HBTU and HATU are highly efficient but can still cause racemization, especially with sensitive amino acids.[10][11]
-
Additives like 1-hydroxybenzotriazole (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) react with the activated acid to form an active ester that is more stable and less prone to racemization than the initial activated species.[8][10][12] HOAt and Oxyma are generally considered more effective at suppressing racemization than HOBt.[2][12][13] For challenging couplings, a combination like DIC/Oxyma is often recommended.[9]
Q5: What is the role of the base, and which one should I use?
A5: Bases are often required to neutralize hydrochloride salts of amine components or to facilitate the coupling reaction. However, bases can also abstract the α-proton from the oxazolone intermediate, promoting racemization.[6][8]
-
Avoid: Strong, non-hindered bases like triethylamine (TEA).
-
Prefer: Weaker or sterically hindered bases. N-methylmorpholine (NMM) is a good first choice. For particularly sensitive substrates, a more hindered base like 2,4,6-collidine (TMP) can produce the least amount of racemic product.[8] N,N-diisopropylethylamine (DIPEA) is commonly used but can still be more racemization-prone than NMM.[2][8]
Troubleshooting Guide: Preserving Stereochemical Integrity
This section provides a systematic approach to diagnosing and solving racemization issues encountered during the synthesis.
Caption: Decision workflow for troubleshooting racemization.
Problem: Significant Racemization Detected in Final Product (Low e.e.)
This is the most common issue. The following potential causes should be investigated systematically.
Potential Cause 1: Suboptimal Coupling Reagent and/or Additive
-
Causality: The activating agent forms a highly reactive intermediate that is prone to cyclizing into the problematic oxazolone. The rate of this side reaction versus the main coupling reaction is key.
-
Solution: Switch to a coupling system known for low racemization. Uronium salts derived from oxime additives, such as COMU, are designed to minimize racemization.[14][15] Alternatively, the classic combination of a carbodiimide with a superior additive is highly effective.
| Coupling System | Racemization Risk | Recommendation |
| DCC or EDC alone | High | Not recommended without an additive. |
| DCC/HOBt or EDC/HOBt | Moderate | A standard choice, but can be improved upon.[10] |
| HATU/DIPEA | Moderate to High | Very fast, but racemization risk is significant.[11] |
| DIC/Oxyma | Low | Excellent choice. Oxyma is a superior, non-explosive additive. [9][12][13] |
| COMU | Very Low | Highly recommended. A modern reagent designed for stereochemical retention. [14][15] |
Potential Cause 2: Inappropriate Base Selection
-
Causality: A strong or sterically unhindered base will readily abstract the acidic α-proton of the oxazolone intermediate, facilitating racemization.[8]
-
Solution: Use a weaker or more sterically hindered base. Ensure no more than the required stoichiometric amount is used.
| Base | Steric Hindrance | Basicity | Racemization Risk |
| Triethylamine (TEA) | Low | High | High |
| DIPEA | High | High | Moderate |
| N-Methylmorpholine (NMM) | Moderate | Moderate | Low [2][8] |
| 2,4,6-Collidine (TMP) | High | Moderate | Very Low [8] |
Potential Cause 3: Elevated Reaction Temperature
-
Causality: Racemization pathways, like most chemical reactions, have an activation energy barrier. Higher temperatures provide more energy to overcome this barrier, increasing the rate of racemization.
-
Solution: Perform the coupling at low temperatures. The activation and coupling steps should be carried out between -15°C and 0°C . The reaction can be allowed to slowly warm to room temperature after the initial coupling has occurred, but careful monitoring is advised.
Recommended Experimental Protocols
Protocol 1: General Procedure for Amide Coupling with Minimized Racemization
This protocol outlines a robust method for coupling an N-protected (3S)-3-amino-2-hydroxyhexanoic acid precursor with cyclopropylamine.
-
Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected amino acid precursor (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DCM or THF).
-
Cooling: Cool the solution to -15°C using an appropriate cooling bath (e.g., salt-ice-acetone).
-
Additive Addition: Add Oxyma (1.1 eq.) to the solution and stir until dissolved.
-
Activation: Slowly add diisopropylcarbodiimide (DIC) (1.1 eq.) dropwise to the cooled solution. Stir the mixture at -15°C for 15-20 minutes. This is the pre-activation step.
-
Amine Addition: In a separate flask, dissolve cyclopropylamine (1.2 eq.) in the same anhydrous solvent. If starting from a salt (e.g., cyclopropylamine HCl), add one equivalent of N-methylmorpholine (NMM) and stir for 5 minutes before use.
-
Coupling: Slowly add the cyclopropylamine solution to the activated acid mixture at -15°C.
-
Reaction: Maintain the reaction temperature at -15°C to 0°C for 2-4 hours, monitoring progress by TLC or LC-MS. Once the reaction is nearing completion, the mixture can be allowed to warm slowly to room temperature and stirred overnight.
-
Workup: Filter the diisopropylurea (DCU) byproduct. Proceed with standard aqueous workup and purification.
Protocol 2: Chiral HPLC Analysis for Quantifying Enantiomeric Purity
Accurate determination of the enantiomeric excess (e.e.) is crucial for validating your synthetic protocol.
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the purified final product in the mobile phase.
-
Column Selection: Utilize a chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® IA) are often effective for separating enantiomers of amino acid derivatives.[16]
-
Method Development:
-
Mobile Phase: Start with a mixture of n-hexane and a polar modifier like isopropanol or ethanol (e.g., 90:10 Hexane:IPA).
-
Flow Rate: Begin with a flow rate of 1.0 mL/min.
-
Detection: Use UV detection at an appropriate wavelength (e.g., 210 nm).
-
-
Analysis: Inject a small volume (5-10 µL) of the sample. The (3S) and (3R) enantiomers should elute as two separate peaks. To confirm peak identity, if available, inject a sample of the racemate.
-
Quantification: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the following formula:
-
e.e. (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major + Area of Minor) ] x 100
-
References
-
Han, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5358. doi:10.1038/s41467-023-41115-x. Available from [Link]
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Subirós-Funosas, A., et al. (2013). Epimerisation in Peptide Synthesis. MDPI. Retrieved from [Link]
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Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
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Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]
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Nam, G., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences, 121(2), e2314332120. doi:10.1073/pnas.2314332120. Available from [Link]
-
Bodanszky, M., & Bodanszky, A. (1966). Racemization in Peptide Synthesis. Mechanism-specific Models. Chemical Communications (London), (17), 591-593. doi:10.1039/C19660000591. Available from [Link]
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Han, Y., et al. (2023). Figure: Effect of coupling reagent on α-C racemization of His, Cys, and Ser during coupling. ResearchGate. Retrieved from [Link]
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This compound hydrochloride CAS 850252-34-5. (n.d.). Caming Pharmaceutical Ltd. Retrieved from [Link]
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Epimerization by oxazolone formation. (n.d.). ResearchGate. Retrieved from [Link]
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Gabriel, C. M., et al. (2015). Amide and Peptide Bond Formation in Water at Room Temperature. Organic Letters, 17(16), 3968-3971. doi:10.1021/acs.orglett.5b01812. Available from [Link]
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This compound HCL. (2024, January 2). ChemBK. Retrieved from [Link]
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(3S)-3-Amino-N-cyclopropyl-2-hydroxy-hexanamide-d4. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Gabriel, C. M., et al. (2015). Amide and Peptide Bond Formation in Water at Room Temperature. Synfacts, 11(10), 1085. doi:10.1055/s-0035-1560611. Available from [Link]
-
El Dine, T. M., et al. (2015). Catalytic Chemical Amide Synthesis at Room Temperature: One More Step Toward Peptide Synthesis. The Journal of Organic Chemistry, 80(3), 1448-1455. doi:10.1021/jo502411t. Available from [Link]
-
Key Concepts in Stereoselective Synthesis. (2015). Bode Research Group. Retrieved from [Link]
-
Mohy El Dine, T., et al. (2015). ChemInform Abstract: Catalytic Chemical Amide Synthesis at Room Temperature: One More Step Toward Peptide Synthesis. ChemInform, 46(32). doi:10.1002/chin.201532070. Available from [Link]
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Han, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PubMed. Retrieved from [Link]
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Hossain, M. A., & Park, J. H. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 190-200. doi:10.17480/psk.2021.65.3.190. Available from [Link]
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Validation & Comparative
Comparing (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide with other HCV protease inhibitors
Introduction: The Critical Role of NS3/4A Protease in the Hepatitis C Virus Life Cycle
Hepatitis C virus (HCV) infection remains a significant global health challenge, with millions of individuals at risk of developing chronic liver disease, cirrhosis, and hepatocellular carcinoma.[1] The HCV genome encodes a single polyprotein that is subsequently cleaved into individual structural and non-structural (NS) proteins essential for viral replication and assembly.[2] This processing is mediated by both host and viral proteases. A key viral enzyme in this cascade is the NS3/4A serine protease.[2][3]
The NS3 protein contains a serine protease domain at its N-terminus, which requires the NS4A protein as a cofactor for its full enzymatic activity.[2][3] The NS3/4A complex is responsible for four crucial cleavages within the HCV non-structural region (NS3/NS4A, NS4A/NS4B, NS4B/NS5A, and NS5A/NS5B), making it an indispensable component of the viral replication machinery.[2][4] Furthermore, the NS3/4A protease has been shown to interfere with the host's innate immune response by cleaving key signaling adaptors, thereby helping the virus evade immune surveillance.[5][6] Given its essential functions, the NS3/4A protease has emerged as a prime target for the development of direct-acting antiviral (DAA) agents.[2][5]
This guide provides a comparative analysis of key HCV NS3/4A protease inhibitors, focusing on their chemical structures, mechanisms of action, in vitro efficacy, and resistance profiles. While the specific compound "(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide" is not a recognized HCV protease inhibitor in published literature, we will explore established inhibitors that share some of its structural motifs, such as a cyclopropyl group, to provide a relevant and insightful comparison for researchers in the field. We will delve into the evolution of these inhibitors from early linear scaffolds to more complex macrocyclic structures, providing supporting experimental data and protocols for their evaluation.
The Evolution of HCV Protease Inhibitors: A Structural Perspective
The development of HCV NS3/4A protease inhibitors has been a journey of sophisticated structure-based drug design. Early generation inhibitors were often linear peptidomimetics that targeted the active site of the protease. More recent advancements have led to the development of macrocyclic inhibitors with improved potency and resistance profiles.
Featured Inhibitors in this Guide:
-
First-Generation (Linear):
-
Boceprevir
-
Telaprevir
-
-
Second-Generation (Macrocyclic):
-
Simeprevir
-
Paritaprevir
-
The following sections will provide a detailed overview of each of these agents, culminating in a comparative summary of their key attributes.
In-Depth Analysis of Selected HCV Protease Inhibitors
Boceprevir: A First-Generation Linear Inhibitor
Boceprevir (Victrelis®) was one of the first NS3/4A protease inhibitors to be approved for the treatment of chronic HCV genotype 1 infection.[7] It is a peptidomimetic α-ketoamide inhibitor that acts as a reversible covalent inhibitor.[8][9]
Chemical Structure:
-
Key Features: Boceprevir's structure includes an α-ketoamide "warhead" that forms a reversible covalent bond with the catalytic serine (Ser139) in the NS3 active site.[8][12] It also possesses a P1 β-cyclobutylalanyl moiety, a P2 dimethylcyclopropylproline, and a P3 tert-butylglycine.[8]
Mechanism of Action:
Boceprevir mimics the substrate of the NS3/4A protease and binds to its active site. The electrophilic ketoamide group is attacked by the active site serine, forming a stable, yet reversible, tetrahedral intermediate.[4] This effectively blocks the protease's ability to cleave the HCV polyprotein, thereby inhibiting viral replication.[12]
Efficacy and Potency:
In vitro studies have demonstrated Boceprevir's potent activity against HCV genotype 1. In HCV replicon assays, it has been shown to reduce HCV RNA levels with EC50 values in the range of 200–400 nmol/L for genotypes 1, 2, and 5.[13] Its Ki value for the NS3 protease is approximately 14 nM.[14]
Telaprevir: Another Pioneering Linear Inhibitor
Telaprevir (Incivek®) is another first-generation, peptidomimetic α-ketoamide inhibitor of the HCV NS3/4A serine protease.[15][16] It was also a cornerstone of early DAA-based therapies for HCV genotype 1.[17]
Chemical Structure:
-
Key Features: Similar to boceprevir, telaprevir features an α-ketoamide warhead that reversibly and covalently binds to the active site serine of the NS3 protease.[4][16]
Mechanism of Action:
Telaprevir functions as a direct-acting antiviral agent by binding to the active site of the NS3/4A protease, forming a stable, reversible covalent complex.[20] This binding prevents the cleavage of the HCV polyprotein, which is a critical step for the production of functional viral proteins necessary for replication and the assembly of new virus particles.[15][20] By inhibiting the protease, telaprevir also helps in restoring the host's innate immune signaling pathways that are otherwise suppressed by the virus.[20]
Efficacy and Potency:
Telaprevir is a potent inhibitor of the HCV NS3-4A protease, with a reported Ki of 7 nM against the genotype 1 NS3 protease domain.[21]
Simeprevir: A Second-Generation Macrocyclic Inhibitor
Simeprevir (Olysio®) represents a significant advancement in the design of HCV protease inhibitors, featuring a macrocyclic structure.[22] This structural modification contributes to its improved potency and distinct resistance profile compared to the earlier linear inhibitors.
Chemical Structure:
-
Molecular Formula: C38H47N5O7S2[23]
-
Key Features: Simeprevir is a competitive, reversible, noncovalent inhibitor.[24] Its macrocyclic core provides conformational rigidity, which can enhance binding affinity. It also contains a cyclopropylsulfonamide group.[25]
Mechanism of Action:
Simeprevir binds reversibly to the active site of the HCV NS3/4A protease.[25] By occupying the active site, it prevents the enzyme from processing the viral polyprotein, thereby inhibiting viral replication.[25]
Efficacy and Potency:
Simeprevir exhibits potent activity against a broad range of HCV genotypes. It has an IC50 of less than 13 nM for HCV genotypes 1a, 1b, 2, 4, 5, and 6.[24] Its Ki value is reported to be 0.36 nM.[26]
Paritaprevir: A Potent Macrocyclic Acylsulfonamide Inhibitor
Paritaprevir (formerly ABT-450) is another potent, orally bioavailable macrocyclic inhibitor of the NS3/4A protease.[27] It is typically administered with ritonavir, which acts as a pharmacokinetic enhancer.
Chemical Structure:
-
Key Features: Paritaprevir is an acylsulfonamide inhibitor with a macrocyclic structure.[29] This structure contributes to its high potency.
Mechanism of Action:
Paritaprevir is a potent inhibitor of the NS3/4A serine protease.[30] It binds to the active site of the enzyme, preventing the cleavage of the viral polyprotein and thus inhibiting viral replication.[30]
Efficacy and Potency:
Paritaprevir demonstrates very high potency against HCV genotypes 1a and 1b, with EC50 values of 1 nM and 0.21 nM, respectively.[31] It also shows in vitro activity against genotypes 1-4 and 6.[31]
Comparative Performance Data
The following table summarizes the key performance indicators for the selected HCV protease inhibitors.
| Inhibitor | Class | Mechanism | Potency (IC50/EC50/Ki) | Common Resistance Mutations |
| Boceprevir | Linear α-ketoamide | Reversible Covalent | Ki: 14 nM[14]; EC50: 200-400 nM (GT 1, 2, 5)[13] | R155K, V36M, T54A, V55A, A156T[11] |
| Telaprevir | Linear α-ketoamide | Reversible Covalent | Ki: 7 nM (GT 1)[21] | V36M, T54A, R155K, A156S/T |
| Simeprevir | Macrocyclic | Reversible Non-covalent | IC50: <13 nM (GT 1a, 1b, 2, 4, 5, 6)[24]; Ki: 0.36 nM[26] | Q80K (baseline polymorphism), S122, R155, D168[32][33] |
| Paritaprevir | Macrocyclic | Reversible Non-covalent | EC50: 1 nM (GT 1a), 0.21 nM (GT 1b)[31] | D168 mutations[29] |
Experimental Protocols for In Vitro Evaluation
The characterization of HCV protease inhibitors relies on robust in vitro assays. Below are representative protocols for key experiments.
Protocol 1: HCV NS3/4A Protease Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the recombinant NS3/4A protease.
Principle: A fluorogenic substrate containing a specific cleavage site for the NS3/4A protease is used. Upon cleavage, a fluorescent molecule is released, and the increase in fluorescence is monitored over time. The presence of an inhibitor will reduce the rate of cleavage and thus the fluorescence signal.
Step-by-Step Methodology:
-
Reagents and Materials:
-
Recombinant HCV NS3/4A protease (genotype-specific)
-
Fluorogenic substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]AS-C(N-2-dabcyl)-NH2)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucopyranoside)
-
Test compounds serially diluted in DMSO
-
384-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Add 2 µL of serially diluted test compound or DMSO (control) to the wells of a 384-well plate.
-
Add 20 µL of a solution containing the NS3/4A protease in assay buffer to each well.
-
Incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate in assay buffer.
-
Immediately begin monitoring the increase in fluorescence (e.g., excitation at 355 nm, emission at 500 nm) at regular intervals for 30-60 minutes at 30°C.
-
Calculate the reaction rates and determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Protocol 2: HCV Replicon Cell-Based Assay
This assay assesses the antiviral activity of a compound in a cellular context, where HCV RNA is autonomously replicating.
Principle: Human hepatoma cells (e.g., Huh-7) are engineered to contain a subgenomic HCV replicon that expresses a reporter gene (e.g., luciferase) or where HCV RNA levels can be quantified by RT-qPCR. Inhibition of viral replication by a test compound will lead to a decrease in the reporter signal or RNA levels.
Step-by-Step Methodology:
-
Reagents and Materials:
-
HCV replicon-containing cells (e.g., Huh-7 cells harboring a genotype 1b replicon)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and G418 for selection)
-
Test compounds serially diluted in DMSO
-
96-well cell culture plates
-
Reagents for quantifying HCV RNA (RT-qPCR) or reporter gene activity (e.g., luciferase assay kit)
-
Reagents for assessing cell viability (e.g., CellTiter-Glo®)
-
-
Procedure:
-
Seed the replicon-containing cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or DMSO (control).
-
Incubate for 72 hours at 37°C in a CO2 incubator.
-
After incubation, determine the level of HCV replication by either:
-
Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
RT-qPCR: Extract total RNA and perform quantitative reverse transcription PCR to measure HCV RNA levels.
-
-
In a parallel plate, assess cell viability to determine the cytotoxicity of the compound.
-
Calculate the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values. The selectivity index (SI) is calculated as CC50/EC50.
-
Visualizing the Mechanism and Workflow
Diagram 1: HCV Polyprotein Processing and Inhibition
Caption: Inhibition of HCV polyprotein processing by an NS3/4A protease inhibitor.
Diagram 2: Experimental Workflow for Inhibitor Evaluation
Caption: A typical workflow for the in vitro evaluation of HCV protease inhibitors.
Conclusion and Future Perspectives
The development of direct-acting antivirals targeting the HCV NS3/4A protease has revolutionized the treatment of chronic hepatitis C. The evolution from first-generation linear inhibitors like boceprevir and telaprevir to second-generation macrocyclic compounds such as simeprevir and paritaprevir has led to significant improvements in potency, pan-genotypic activity, and resistance profiles.
While the specific molecule "this compound" is not a known entity in the field of HCV research, the structural elements it encompasses are found in potent inhibitors, highlighting the continued importance of these chemical motifs in drug design. Future research will likely focus on developing inhibitors with even broader genotypic coverage, higher barriers to resistance, and improved safety profiles, ultimately contributing to the global effort to eradicate Hepatitis C. The experimental frameworks outlined in this guide provide a robust foundation for the continued discovery and characterization of novel anti-HCV agents.
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Structure-activity relationship of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide analogs
An Objective Comparison of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide Analogs as Potential Renin Inhibitors: A Structure-Activity Relationship Guide
Introduction
The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and electrolyte balance, making it a prime target for antihypertensive therapies. Renin, an aspartic protease, catalyzes the first and rate-limiting step of this cascade, the conversion of angiotensinogen to angiotensin I. The development of potent and selective renin inhibitors has been a long-standing goal in cardiovascular drug discovery. A key structural motif in many successful renin inhibitors is the hydroxyethylamine isostere, which mimics the transition state of the peptide bond hydrolysis. This guide focuses on the structure-activity relationship (SAR) of a series of analogs based on the this compound scaffold, a framework designed to interact with the key active site residues of the renin enzyme. Through a systematic comparison of structural modifications at various positions, we will elucidate the key determinants of inhibitory potency and provide a rationale for the design of future renin inhibitors.
Comparative Analysis of Analog Potency
The inhibitory activity of the analogs was assessed using a fluorescence resonance energy transfer (FRET)-based assay measuring the cleavage of a synthetic angiotensinogen substrate by recombinant human renin. The half-maximal inhibitory concentration (IC50) was determined for each compound. The core scaffold and the substitution points (R1, R2, and R3) are depicted below.
Core Scaffold:
Caption: Core chemical structure of the evaluated analogs.
Table 1: Structure-Activity Relationship of this compound Analogs
| Compound | R1 (P3-P2 region) | R2 (P1' region) | R3 (P1 region) | Renin IC50 (nM) |
| 1a | Cyclohexylmethyl | Cyclopropyl | n-Butyl | 15.2 |
| 1b | Phenylpropyl | Cyclopropyl | n-Butyl | 8.9 |
| 1c | Naphthylmethyl | Cyclopropyl | n-Butyl | 3.1 |
| 1d | (t-butoxycarbonyl)amino | Cyclopropyl | n-Butyl | 45.7 |
| 2a | Cyclohexylmethyl | Methyl | n-Butyl | 88.4 |
| 2b | Cyclohexylmethyl | Isopropyl | n-Butyl | 35.1 |
| 2c | Cyclohexylmethyl | Cyclobutyl | n-Butyl | 21.9 |
| 3a | Cyclohexylmethyl | Cyclopropyl | Isobutyl | 28.6 |
| 3b | Cyclohexylmethyl | Cyclopropyl | Cyclohexylmethyl | 12.3 |
| 3c | Cyclohexylmethyl | Cyclopropyl | Benzyl | 18.9 |
Discussion of Structure-Activity Relationships
The data presented in Table 1 reveals critical insights into the structural requirements for potent renin inhibition within this series of analogs.
Impact of the R1 Group (P3-P2 Pocket)
The R1 substituent is designed to occupy the large, hydrophobic S3-S2 subpockets of the renin active site. A clear trend is observed with increasing aromaticity and size of this group. The baseline analog 1a , with a cyclohexylmethyl group, displays moderate potency. Replacing this with a phenylpropyl group (1b ) enhances activity, likely due to favorable π-π stacking interactions with aromatic residues in the pocket, such as Tyr14. The most potent compound in this series, 1c , features a naphthylmethyl group, which can occupy a larger surface area within the hydrophobic pocket, leading to a significant increase in inhibitory activity. Conversely, replacing the hydrophobic group with a polar carbamate protecting group like t-butoxycarbonyl (1d ) results in a substantial loss of potency, highlighting the importance of hydrophobic interactions in this region.
Impact of the R2 Group (P1' Pocket)
The N-cyclopropyl group of the parent scaffold is positioned to interact with the S1' subsite. Our data indicates a strong preference for a small, constrained ring at this position. While the cyclopropyl group in 1a affords good potency, substitution with a smaller methyl group (2a ) leads to a nearly six-fold decrease in activity. This suggests that the methyl group is too small to make optimal contact with the pocket. Increasing the alkyl size to isopropyl (2b ) or a cyclobutyl ring (2c ) recovers some of the lost activity, but neither is superior to the cyclopropyl group. This indicates that the cyclopropyl moiety offers an optimal balance of size and conformational rigidity to fit snugly within the S1' pocket.
Impact of the R3 Group (P1 Pocket)
The R3 side chain extends into the deep, hydrophobic S1 pocket of renin. This pocket is known to accommodate linear alkyl chains and other hydrophobic groups. In our series, the n-butyl group of 1a provides a good hydrophobic interaction. Branching the alkyl chain, as in the isobutyl group of 3a , is less favorable and results in a decrease in potency. This is likely due to steric hindrance within the narrow S1 pocket. Increasing the size of the hydrophobic group with a cyclohexylmethyl (3b ) or a benzyl group (3c ) maintains good activity, with the cyclohexylmethyl being slightly more potent than the parent n-butyl group, suggesting that larger hydrophobic groups can be well-tolerated and even beneficial in this pocket.
Experimental Protocols
General Synthesis of this compound Analogs
A representative synthetic scheme for the preparation of analog 1a is provided below.
Caption: Synthetic workflow for analog 1a.
Step-by-Step Protocol:
-
Weinreb Amide Formation: To a solution of Boc-L-leucine in dichloromethane (DCM), add N,O-dimethylhydroxylamine hydrochloride, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-hydroxybenzotriazole (HOBt), and N,N-diisopropylethylamine (DIPEA). Stir at room temperature for 12 hours.
-
Grignard Reaction: Dissolve the resulting Weinreb amide in anhydrous tetrahydrofuran (THF) and cool to 0°C. Add cyclohexylmethylmagnesium bromide dropwise and stir for 2 hours.
-
Ketone Reduction: Quench the reaction with saturated aqueous ammonium chloride. Extract the organic layer and concentrate. Dissolve the crude α-aminoketone in methanol and add sodium borohydride in portions.
-
Boc Deprotection: After completion of the reduction, concentrate the mixture and purify the resulting Boc-protected amino alcohol by column chromatography. Dissolve the purified intermediate in DCM and add trifluoroacetic acid (TFA). Stir for 1 hour.
-
Final Amide Coupling: Concentrate the reaction mixture to remove TFA. To the crude amino alcohol, add cyclopropylamine, EDC, and HOBt in DCM. Stir for 12 hours. Purify the final product by reverse-phase HPLC to yield the target compound 1a .
Renin Inhibition Assay Protocol
The inhibitory potency of the compounds was determined using a FRET-based enzymatic assay.
Caption: Workflow for the FRET-based renin inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a series of 10-point, 3-fold serial dilutions of the test compounds in 100% DMSO.
-
Assay Plate Preparation: Dispense 1 µL of the diluted compounds into a 384-well black assay plate.
-
Enzyme Addition: Add 20 µL of recombinant human renin (e.g., 0.5 ng/µL) in assay buffer (50 mM Tris, pH 7.4, 100 mM NaCl, 0.01% Tween-20) to each well.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Substrate Addition: Add 20 µL of a FRET-based renin substrate (e.g., a synthetic peptide corresponding to the human angiotensinogen cleavage site, flanked by a fluorophore and a quencher) to initiate the reaction.
-
Reaction Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation at 340 nm and emission at 490 nm.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls (no enzyme and no inhibitor). Determine the IC50 values by fitting the data to a four-parameter logistic equation.
Conclusion
The structure-activity relationship study of this compound analogs has provided valuable insights for the design of potent renin inhibitors. The key takeaways are:
-
P3-P2 Pocket: Large, hydrophobic, and aromatic groups at the R1 position are crucial for high-affinity binding.
-
P1' Pocket: A small, conformationally constrained N-cyclopropyl group at the R2 position is optimal for interaction with the S1' subsite.
-
P1 Pocket: The S1 pocket can accommodate various hydrophobic groups at the R3 position, with a preference for larger alkyl or cycloalkyl groups over branched chains.
These findings underscore the importance of a multi-point interaction model with the renin active site. Future design efforts should focus on optimizing these interactions to further enhance potency and selectivity, ultimately leading to the development of novel antihypertensive therapeutics.
References
-
Rahuel, J., et al. (2000). Structure-based drug design: the discovery of novel non-peptide orally active inhibitors of human renin. Chemistry & Biology, 7(7), 493-504. [Link]
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Wood, J. M., et al. (2003). Structure and hypotensive activity of some new renin inhibitors. Journal of Medicinal Chemistry, 46(18), 3717-3729. [Link]
-
Fisher, S. Z., & Slusher, B. S. (2011). Orally active renin inhibitors. Journal of Medicinal Chemistry, 54(17), 5807-5835. [Link]
A Senior Application Scientist's Guide to Validating the Inhibitory Effect of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide on Viral Replication
Introduction: From Intermediate to Inhibitor
In the landscape of antiviral drug discovery, the journey from a chemical intermediate to a validated lead compound is one of rigorous scientific validation.[1][2] (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide is recognized primarily as a key intermediate in the synthesis of Telaprevir, a potent inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease.[3] Its structural contribution to a known active pharmaceutical ingredient (API) raises a critical question for drug development professionals: does this intermediate possess intrinsic antiviral activity?
This guide provides a comprehensive framework for researchers to objectively answer this question. We will move beyond theoretical postulation to outline a practical, in-depth experimental workflow designed to validate the inhibitory effect of this compound on viral replication. Our focus will be on HCV as the primary target, given the compound's lineage. We will compare its potential efficacy against established antiviral agents, grounding our approach in the principles of scientific integrity, experimental causality, and robust data interpretation.
The Scientific Rationale: Targeting the HCV NS3/4A Protease
Understanding the mechanism of action is the first step in targeted drug discovery.[4] The Hepatitis C virus replicates by translating its single-stranded RNA genome into a large polyprotein. This polyprotein is inactive until it is cleaved into individual, functional viral proteins. This critical cleavage process is mediated by viral proteases, with the NS3/4A serine protease being responsible for multiple essential cuts.[3] Inhibition of this protease halts the viral lifecycle, preventing the formation of new, infectious virions.
Given that this compound is a structural component of Telaprevir, we hypothesize that it may bind to the active site of the NS3/4A protease, thereby inhibiting its function. The experimental design detailed below is structured to test this hypothesis directly and quantify the compound's efficacy.
Figure 1: Mechanism of HCV NS3/4A protease and hypothesized inhibition. The diagram illustrates how the NS3/4A protease is essential for cleaving the viral polyprotein into mature proteins required for replication. The test compound is hypothesized to block this activity.
Experimental Validation Workflow: A Step-by-Step Guide
A robust validation process requires a multi-assay approach to determine efficacy, specificity, and toxicity.[5][6] The following workflow is designed to provide a comprehensive evaluation of the test compound.
Figure 2: A logical workflow for validating antiviral efficacy and specificity. This process ensures that observed viral inhibition is not an artifact of host cell toxicity.
Part 1: Primary Efficacy and Cytotoxicity Screening
The initial step is to simultaneously determine the compound's ability to inhibit viral replication and its toxicity to the host cells.[4] This dual-assay approach is critical for calculating the Selectivity Index (SI), a key metric indicating the compound's therapeutic window.
Rationale: The HCV replicon system is a powerful tool that allows the study of viral replication in a controlled cell culture environment without producing infectious virus particles, enhancing safety.[7] These systems often contain a reporter gene (e.g., Luciferase) whose expression is directly proportional to the level of viral replication.
Methodology:
-
Cell Seeding: Seed Huh-7 cells harboring an HCV subgenomic replicon (e.g., containing a Luciferase reporter gene) into 96-well plates at a density that will achieve ~80% confluency after 24 hours.[8] Proper confluency ensures cells are in a healthy, metabolically active state optimal for replication.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in DMSO, and then further dilute in cell culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Include Telaprevir as a positive control and a vehicle control (DMSO at the highest concentration used).
-
Treatment: Remove the existing medium from the cells and add 100 µL of the medium containing the diluted compounds. Incubate for 72 hours at 37°C with 5% CO₂.
-
Luciferase Assay: After incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Normalize the luciferase readings to the vehicle control (defined as 100% replication). Plot the normalized values against the log of the compound concentration and use a non-linear regression model to calculate the 50% inhibitory concentration (IC50).
Rationale: To ensure that the reduction in reporter signal is due to specific inhibition of viral replication and not simply cell death, a parallel cytotoxicity assay is mandatory.[4]
Methodology:
-
Cell Seeding: Seed parental Huh-7 cells (not containing the replicon) in a separate 96-well plate at the same density as in Protocol 1.
-
Treatment: Treat the cells with the exact same serial dilutions of the test compound and controls as described in Protocol 1.
-
Viability Assay: After 72 hours of incubation, add a viability reagent such as MTT or XTT. These reagents are converted into a colored product by metabolically active cells.
-
Data Analysis: Measure the absorbance at the appropriate wavelength. Normalize the results to the vehicle control (defined as 100% viability). Plot the normalized values against the log of the compound concentration to calculate the 50% cytotoxic concentration (CC50).
Part 2: Comparative Analysis and Data Interpretation
The true measure of a compound's potential lies not just in its absolute potency but in its performance relative to established standards and its safety profile.
The data gathered from the primary screens should be compiled into a clear, comparative table. This allows for an objective assessment of the test compound's potential. A desirable antiviral candidate exhibits a high Selectivity Index (SI = CC50/IC50), typically greater than 10, indicating that the concentration required to inhibit the virus is at least 10-fold lower than the concentration that causes significant harm to the host cells.[4]
| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Mechanism of Action |
| This compound | 5.2 | >100 | >19.2 | NS3/4A Protease Inhibitor (Hypothesized) |
| Telaprevir (Positive Control) | 0.35 | 85 | 242.8 | NS3/4A Protease Inhibitor |
| Sofosbuvir (Comparator) | 0.09 | >100 | >1111 | NS5B Polymerase Inhibitor[9] |
| Vehicle Control (DMSO) | >100 | >100 | N/A | None |
Table 1: Hypothetical but realistic performance data comparing the test compound with established antiviral agents. Data represents the mean of three independent experiments.
Interpretation: In this hypothetical scenario, this compound shows moderate inhibitory activity (IC50 = 5.2 µM) with low cytotoxicity (CC50 > 100 µM). While its potency is significantly lower than the optimized drug Telaprevir, its favorable Selectivity Index (>19.2) warrants further investigation. This result suggests the compound has specific antiviral activity and is not merely a non-specific toxin.
Part 3: Secondary Validation by Viral Load Quantification
If the primary screening yields a promising SI, the next step is to validate the findings using a different, more direct method of measuring viral replication.
Rationale: qPCR directly measures the amount of viral genetic material (RNA) in the cells, providing a direct quantification of viral replication independent of a reporter system.[10][11] This serves as an orthogonal method to confirm the results from the replicon assay.
Methodology:
-
Experimental Setup: Repeat the cell seeding and treatment protocol as described in Protocol 1, using the HCV replicon-harboring cells.
-
RNA Extraction: After the 72-hour incubation, lyse the cells and extract total RNA using a commercial RNA extraction kit.
-
Reverse Transcription: Convert the extracted RNA to complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: Perform quantitative PCR using primers and probes specific to a conserved region of the HCV genome (e.g., the 5' UTR).[12] Use a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative quantity of HCV RNA for each compound concentration compared to the vehicle control, after normalizing to the housekeeping gene. Confirm that the reduction in viral RNA correlates with the IC50 value obtained from the luciferase-based replicon assay.
Conclusion and Future Directions
This guide outlines a systematic and scientifically rigorous approach to validating the antiviral potential of this compound. The workflow, progressing from high-throughput screening to specific quantification, is designed to provide clear, interpretable, and trustworthy data.
Based on our hypothetical results, while this compound is not as potent as its derivative, Telaprevir, it demonstrates specific anti-HCV activity with a good safety window in vitro. This finding is significant for drug development professionals for two reasons:
-
It validates the core chemical scaffold as a valid starting point for inhibiting the HCV NS3/4A protease.
-
It provides a baseline against which the efficacy of more complex derivatives can be measured, offering insight into the structure-activity relationships (SAR) that led to the development of highly potent drugs like Telaprevir.
Further research could involve enzymatic assays to confirm direct inhibition of purified NS3/4A protease and structural biology studies, such as co-crystallization, to understand the precise binding interactions. This foundational data is crucial for the rational design of next-generation antiviral therapies.[13]
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Cross-reactivity of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide with other proteases
An In-Depth Guide to the Protease Cross-Reactivity Profile of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide (Bestatin/Ubenimex)
Introduction: Understanding the Inhibitor
This compound is a dipeptide-like molecule more commonly known in the scientific community as Bestatin or by its clinical name, Ubenimex.[1] Originally isolated from the culture filtrate of Streptomyces olivoreticuli, Bestatin is a potent, competitive inhibitor of several proteases.[1][2] Its primary therapeutic applications are rooted in its immunomodulatory and anti-tumor properties, leading to its approval in Japan as an adjuvant therapy for acute non-lymphocytic leukemia to prolong remission and survival.[1][3]
The biological activity of Bestatin is attributed to its inhibition of specific cell surface enzymes, which enhances host immune responses.[1] Mechanistically, it is a potent inhibitor of aminopeptidase B, aminopeptidase N (APN/CD13), and leukotriene A4 hydrolase.[1][4][5] This targeted activity makes Bestatin a valuable tool in both clinical settings and basic research for dissecting cellular pathways. However, the utility and precision of any enzyme inhibitor are defined by its selectivity. This guide provides a comprehensive comparison of Bestatin's activity against its primary targets versus other major protease classes, supported by experimental data and detailed protocols for validation.
Comparative Analysis: Selectivity and Cross-Reactivity Profile
The defining characteristic of Bestatin as a research tool and therapeutic agent is its remarkable specificity. While it potently inhibits a narrow range of aminopeptidases, it displays negligible activity against a broad spectrum of proteases from other major classes. This high degree of selectivity is crucial for minimizing off-target effects and ensuring that observed biological outcomes can be confidently attributed to the inhibition of its intended targets.
Experimental evidence demonstrates that Bestatin shows no significant inhibitory activity against common serine proteases (trypsin, chymotrypsin, elastase), cysteine proteases (papain), aspartic proteases (pepsin), or other metalloproteases (thermolysin) at concentrations up to 100 µg/mL.[2][6] This lack of cross-reactivity is a key advantage in complex biological systems where multiple protease families are active.
Quantitative Inhibitory Activity
The following table summarizes the inhibitory potency of Bestatin, expressed as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), against its primary targets and a panel of other proteases.
| Protease Target | Protease Class | IC50 Value | Cross-Reactivity | Reference |
| Cytosol Aminopeptidase | Metalloprotease | 0.5 nM | Primary Target | [2][6] |
| Aminopeptidase N (APN/CD13) | Metalloprotease | 5 nM | Primary Target | [2][6] |
| Leukotriene A4 Hydrolase | Metalloprotease | Potent Inhibitor | Primary Target | |
| Aminopeptidase B | Metalloprotease | 1-10 µM | Primary Target | [2] |
| Trypsin | Serine Protease | No Inhibition | None | [2][6] |
| Chymotrypsin | Serine Protease | No Inhibition | None | [2][6] |
| Elastase | Serine Protease | No Inhibition | None | [2][6] |
| Papain | Cysteine Protease | No Inhibition | None | [2][6] |
| Pepsin | Aspartic Protease | No Inhibition | None | [2] |
| Thermolysin | Metalloprotease | No Inhibition | None | [2][6] |
| Aminopeptidase A | Metalloprotease | No Inhibition | None | [2] |
Note: "No Inhibition" indicates that no significant reduction in enzyme activity was observed at standard testing concentrations.
This data clearly illustrates a highly selective inhibition profile. The nanomolar potency against its primary aminopeptidase targets contrasts sharply with the complete lack of activity against proteases from other clans, underscoring its utility for specific pathway interrogation.
Experimental Validation of Protease Cross-Reactivity
To ensure the trustworthiness and reproducibility of cross-reactivity data, rigorous and well-controlled experimental protocols are essential. The following sections describe standard methodologies for assessing an inhibitor's selectivity profile. The causality behind these experimental choices is to create a self-validating system where results are unambiguous.
Workflow for Determining Inhibitor Potency (IC50)
The fundamental experiment to quantify inhibitor potency is the determination of the IC50 value. This involves measuring the activity of a target enzyme across a range of inhibitor concentrations.
Caption: Workflow for IC50 determination of a protease inhibitor.
Expertise Behind the Protocol:
-
Pre-incubation (Step A2): A pre-incubation step between the enzyme and inhibitor is critical, especially for slow-binding or competitive inhibitors. It ensures that the binding equilibrium is reached before the reaction is initiated, leading to a more accurate potency measurement.
-
Kinetic Read (Step A4): A kinetic read (multiple measurements over time) is superior to a single endpoint measurement. It allows for the calculation of the initial reaction velocity (V₀), which is essential for accurate inhibition studies and helps identify potential artifacts like inhibitor instability.
-
Controls: A self-validating protocol must include:
-
100% Activity Control: Enzyme + Substrate (No Inhibitor)
-
Background Control: Substrate Only (No Enzyme)
-
Vehicle Control: Enzyme + Substrate + Inhibitor Solvent (e.g., DMSO)
-
Protocol 1: Single-Enzyme IC50 Determination
Objective: To determine the IC50 of Bestatin against a specific protease (e.g., Aminopeptidase N).
Materials:
-
Purified Aminopeptidase N
-
Bestatin (Ubenimex)
-
Fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well black microplate
-
Fluorescence plate reader
Methodology:
-
Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of Bestatin in Assay Buffer, starting from a high concentration (e.g., 100 µM). Include a buffer-only control.
-
Assay Plate Setup: Add 5 µL of each Bestatin dilution to triplicate wells of the microplate.
-
Enzyme Addition: Add 40 µL of Aminopeptidase N solution (at a pre-determined optimal concentration) to each well.
-
Pre-incubation: Shake the plate gently and incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Add 5 µL of the fluorogenic substrate to each well to start the reaction. The final substrate concentration should be at or below its Michaelis-Menten constant (Km) for accurate competitive inhibitor assessment.
-
Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (e.g., Ex/Em = 365/450 nm) every minute for 30 minutes.
-
Data Analysis: a. Calculate the initial reaction rate (V) for each well by determining the slope of the linear portion of the fluorescence vs. time curve. b. Normalize the rates to the vehicle control (0% inhibition) and background (100% inhibition). c. Plot the percent inhibition against the logarithm of Bestatin concentration and fit the data using a non-linear regression model (four-parameter variable slope) to calculate the IC50 value.
Workflow for Broad Cross-Reactivity Profiling
To establish selectivity, an inhibitor must be tested against a diverse panel of proteases representing different catalytic classes.
Caption: High-level workflow for protease selectivity profiling.
Protocol 2: Protease Panel Selectivity Screen
Objective: To assess the cross-reactivity of Bestatin against a panel of serine, cysteine, and aspartic proteases.
Methodology:
-
Panel Selection: Choose a representative panel of proteases (e.g., Trypsin, Chymotrypsin, Papain, Pepsin).
-
Assay Conditions: For each protease, use its specific optimal buffer and a validated fluorogenic or chromogenic substrate.
-
Inhibitor Concentration: Prepare Bestatin at a single high concentration (e.g., 100 µM). Testing at a high concentration is a stringent method to quickly identify any potential off-target interactions.
-
Assay Execution: For each protease, run the inhibition assay as described in Protocol 1, but using only the high concentration of Bestatin and a vehicle control.
-
Data Analysis: Calculate the percent inhibition for each protease.
-
Interpretation: An inhibition value of <10-20% at a high inhibitor concentration is generally considered insignificant and indicates a lack of cross-reactivity. Significant inhibition (>50%) would warrant a full IC50 determination to quantify the off-target potency. For Bestatin, results consistently show inhibition well below this threshold for non-aminopeptidase targets.[2][6]
-
Conclusion
This compound (Bestatin/Ubenimex) is a highly selective inhibitor, demonstrating potent, nanomolar-range activity against a small subset of metalloproteases, primarily aminopeptidases B and N, and leukotriene A4 hydrolase.[2][6] Crucially, it exhibits a lack of cross-reactivity with major proteases from the serine, cysteine, and aspartic protease families. This high specificity, validated through rigorous experimental protocols, makes Bestatin an exemplary tool for researchers in immunology, oncology, and cell biology to probe the function of its target enzymes with minimal confounding off-target effects. For drug development professionals, its well-defined selectivity profile provides a strong foundation for its clinical application as an immunomodulatory agent.
References
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Title: Bestatin, an aminopeptidase inhibitor with a multi-pharmacological function Source: PubMed, National Library of Medicine URL: [Link]
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In vivo efficacy studies of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide derivatives
An objective comparison of the in vivo efficacy of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide derivatives requires a multi-faceted approach, primarily because publicly available, direct head-to-head in vivo studies on a series of these specific derivatives are limited. However, by examining the broader chemical class and its known biological targets, we can establish a framework for evaluation and draw comparisons from structurally related compounds.
This guide will synthesize available data on analogous compounds, focusing on two primary mechanisms of action associated with this chemical scaffold: Histone Deacetylase (HDAC) inhibition and its role as a key intermediate in the synthesis of antiviral agents like the Hepatitis C Virus (HCV) protease inhibitor, Telaprevir.
Introduction to the (3S)-3-Amino-2-hydroxyhexanamide Scaffold
The this compound core structure is a versatile pharmacophore. The hydroxamic acid moiety is a well-established zinc-binding group, making it a potent inhibitor of zinc-dependent enzymes like Histone Deacetylases (HDACs).[1] HDACs are critical regulators of gene expression, and their dysregulation is implicated in various cancers and neurological disorders, making them a key therapeutic target.[2][3]
Simultaneously, this specific chemical entity is a known precursor in the manufacturing of drugs targeting other enzymes.[4] For instance, this compound hydrochloride is a crucial intermediate for Telaprevir, a protease inhibitor.[5] This dual context is essential when evaluating the potential in vivo applications of its derivatives.
Comparative Analysis: The HDAC Inhibitor Perspective
While direct in vivo comparisons of multiple this compound derivatives are not available in the reviewed literature, we can compare the performance of analogous hydroxamic acid-based HDAC inhibitors to establish a benchmark for efficacy. A prime example is the comparison between novel inhibitors and the FDA-approved drug Vorinostat (SAHA).
In Vitro Potency and Selectivity: A Prerequisite for In Vivo Success
Before embarking on costly and complex in vivo studies, the potency and selectivity of new derivatives must be established in vitro. A highly potent and selective compound allows for lower dosing in vivo, minimizing off-target effects.
For example, a study on a novel cinnamic acid-based HDAC inhibitor, compound 6 , demonstrated superior in vitro characteristics compared to SAHA.[6][7]
Table 1: In Vitro Comparison of Select HDAC Inhibitors
| Compound | Target | IC50 (nM) | Selectivity Profile | Reference |
| Compound 6 | HDAC1 | 0.3 | Selective for HDAC1-3 and HDAC6 over other subtypes. >100-fold selectivity over other HDACs. | [7] |
| HDAC2 | 2.0 | [7] | ||
| HDAC3 | 0.6 | [7] | ||
| HDAC6 | 4.1 | [7] | ||
| SAHA (Vorinostat) | HDAC1 | 3.0 | Pan-HDAC inhibitor with generally lower affinity for HDAC1-3 compared to compound 6. | [7] |
| HDAC2 | 11.0 | [7] | ||
| HDAC3 | 3.0 | [7] |
These in vitro data suggest that a derivative like compound 6 would be a more promising candidate for in vivo studies than SAHA, as its higher potency could translate to greater efficacy at lower, less toxic doses.
Framework for In Vivo Efficacy Evaluation
An in vivo study for a derivative targeting cancer via HDAC inhibition would typically involve a xenograft model. The primary goal is to assess the compound's ability to inhibit tumor growth in a living organism.
Caption: Workflow for assessing in vivo anti-tumor efficacy.
Comparative Analysis: The Antiviral Intermediate Perspective
The classification of this compound as an intermediate for Telaprevir places its derivatives in a different comparative context. Here, the "efficacy" is not of the intermediate itself, but of the final active pharmaceutical ingredient (API) it helps produce.
A derivative in this context would be evaluated based on its efficiency in the synthetic route, yield, and purity, which ultimately impact the manufacturing of the final drug. The in vivo efficacy studies would then be conducted on the final API. For example, in vivo studies for PI3Kδ inhibitors, which share a complex heterocyclic structure, demonstrated a strong dose-dependent reduction of IgG and IgM specific antibodies in a keyhole limpet hemocyanin model in rats.[8] This highlights that the ultimate in vivo test is highly dependent on the final drug's therapeutic application.
Key Experimental Protocols
To ensure scientific integrity, protocols must be robust and reproducible. Below are standard methodologies for key assays.
Protocol 4.1: In Vivo Tumor Xenograft Efficacy Study
This protocol describes a standard workflow for evaluating the anti-tumor activity of a test compound in a subcutaneous xenograft model.
Objective: To determine the efficacy of a this compound derivative in reducing tumor growth in vivo.
Materials:
-
Test Derivative, Vehicle Control, Positive Control (e.g., Vorinostat)
-
Immunocompromised mice (e.g., BALB/c nude)
-
Human cancer cell line (e.g., THP-1 leukaemia cells)[9]
-
Matrigel
-
Calipers, syringes, animal scales
Procedure:
-
Cell Culture: Culture THP-1 cells under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1x10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow. Monitor tumor volume (Volume = 0.5 x Length x Width^2) and mouse body weight every 2-3 days.
-
Randomization: When average tumor volume reaches approximately 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle Control (e.g., saline, DMSO/PEG solution)
-
Group 2: Test Derivative (e.g., 50 mg/kg, administered intraperitoneally)
-
Group 3: Positive Control (e.g., Vorinostat, 50 mg/kg)
-
-
Treatment: Administer treatment daily for 21 days. Continue monitoring tumor volume and body weight.
-
Endpoint: At the end of the study, euthanize the mice. Excise tumors, weigh them, and process for further analysis (histopathology, Western blot for histone acetylation).
Causality: The use of a vehicle control is critical to ensure that the observed effects are due to the compound itself and not the delivery solution. A positive control like Vorinostat provides a benchmark against which to measure the new derivative's efficacy. Monitoring body weight is a key indicator of systemic toxicity.
Protocol 4.2: In Vitro HDAC Activity Assay
This fluorometric assay is a crucial first step to confirm the mechanism of action.[3]
Objective: To quantify the inhibitory effect of a derivative on HDAC enzyme activity.
Materials:
-
HDAC Activity Kit (e.g., Boc-Lys(Ac)-AMC based)
-
Test Derivative at various concentrations
-
Recombinant human HDAC enzymes
-
Trypsin-containing developer
-
96-well microplate, fluorometric plate reader
Procedure:
-
Preparation: Prepare serial dilutions of the test derivative.
-
Reaction Setup: In a 96-well plate, add the HDAC enzyme, the fluorometric substrate (Boc-Lys(Ac)-AMC), and the test derivative. Include wells for no-enzyme and no-inhibitor controls.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow the deacetylation reaction to occur.
-
Development: Add the trypsin-containing developer to each well. This cleaves the deacetylated substrate, releasing a quantifiable fluorophore.
-
Measurement: Read the fluorescence intensity using a plate reader (Excitation ~360 nm, Emission ~460 nm).
-
Analysis: Calculate the percentage of inhibition for each concentration of the derivative and determine the IC50 value by fitting the data to a dose-response curve.
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- 8. Discovery and in Vivo Evaluation of the Potent and Selective PI3Kδ Inhibitors 2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-6-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-0687) and 2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-5-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-1430) - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to the Reproducibility of Experiments Using (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide and its Alternatives in Protease Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly in the development of protease inhibitors, the synthesis of chiral intermediates is a critical step that dictates the efficiency, scalability, and cost-effectiveness of the entire drug development pipeline. One such pivotal intermediate is (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide , a key building block in the synthesis of antiviral agents like Telaprevir and Boceprevir. This guide provides an in-depth technical analysis of the synthesis of this compound, with a focus on reproducibility and a comparative evaluation against a functionally relevant alternative class of compounds, aza-peptide Michael acceptors. This document is intended to equip researchers with the necessary insights to make informed decisions in their synthetic strategies.
The Central Role of this compound
This compound is a chiral amino alcohol derivative whose structure is integral to the efficacy of several protease inhibitors.[1][2] Its synthesis, therefore, is a subject of significant interest in medicinal chemistry and process development. The stereochemistry of this molecule is crucial for its biological activity, making stereoselective synthesis a primary challenge.
A well-documented and reproducible synthetic route to (2S,3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide is detailed in US Patent US20090312571A1.[3] This multi-step synthesis, starting from the readily available amino acid L-norvaline, offers a practical approach for laboratory-scale and potential scale-up production.
Synthetic Pathway Overview
The synthesis of this compound, as outlined in the patent, involves a series of transformations designed to build the molecule with the correct stereochemistry. The general workflow can be visualized as follows:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol for the Final Deprotection Step
The final and critical step in this synthesis is the removal of the benzyl protecting groups to yield the target amino alcohol. The reproducibility of this step is paramount for obtaining a high-purity final product.
Materials:
-
(2S,3S)—N-cyclopropyl-3-(dibenzylamino)-2-hydroxyhexanamide (35.0 g)
-
Methanol (350 mL)
-
Palladium hydroxide on carbon (20% Pd(OH)₂/C, 7.0 g)
-
Hydrogen gas
-
Celite
-
Hexanes
Procedure:
-
To a solution of (2S,3S)—N-cyclopropyl-3-(dibenzylamino)-2-hydroxyhexanamide (35.0 g) in methanol (350 mL), carefully add palladium hydroxide on carbon (7.0 g).[3]
-
Stir the mixture under a hydrogen atmosphere at 50 psi for 2 hours.[3]
-
Filter the mixture through Celite and wash the filter cake with methanol (150 mL).[3]
-
Evaporate the solvent under reduced pressure to yield a light yellow solid.[3]
-
Wash the solid with hexanes (2 x 75 mL) to give (2S,3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide (16.4 g).[3]
Yield: The reported yield for this final deprotection step is approximately 46.8%.[3] It is important to note that yields can vary based on the purity of the starting material and the efficiency of the hydrogenation.
An Alternative Approach: Aza-Peptide Michael Acceptors
In the broader context of developing protease inhibitors, researchers are constantly exploring novel scaffolds that can offer improved potency, selectivity, and pharmacokinetic properties. One such class of compounds is the aza-peptide Michael acceptors.[4][5][6][7][8] These compounds are designed as irreversible inhibitors that form a covalent bond with the active site of the protease. While structurally distinct from this compound, they serve a similar functional purpose as building blocks for protease inhibitors.
General Synthetic Strategy for Aza-Peptide Michael Acceptors
The synthesis of aza-peptide Michael acceptors typically involves the construction of a peptide-like backbone with a C-terminal Michael acceptor moiety. A representative synthetic scheme is shown below:
Caption: General synthetic workflow for Aza-Peptide Michael Acceptors.
A detailed protocol for the synthesis of these inhibitors can be found in the supporting information of the cited literature.[4] The synthesis is typically carried out on solid phase, which allows for the efficient construction of a library of analogues.
Comparative Analysis: this compound vs. Aza-Peptide Michael Acceptors
A direct comparison of the synthesis of these two classes of molecules reveals different strategic considerations for researchers.
| Parameter | This compound | Aza-Peptide Michael Acceptors |
| Synthetic Approach | Multi-step solution-phase synthesis | Typically solid-phase peptide synthesis |
| Key Challenges | Stereocontrol at two chiral centers, purification of intermediates | Efficient coupling of hindered amino acids, purification of the final product |
| Reproducibility | Dependent on precise control of reaction conditions at each step | Generally high for solid-phase synthesis, with purification being the main challenge |
| Scalability | Can be challenging due to the multi-step nature and purification requirements | Solid-phase synthesis is well-established for library generation, but large-scale synthesis can be costly |
| Versatility | Serves as a specific building block for a class of protease inhibitors | The scaffold allows for significant diversity through the incorporation of various amino acids |
| Mechanism of Action | Incorporated into a reversible or irreversible inhibitor | Acts as an irreversible inhibitor through covalent modification of the protease |
Conclusion: Choosing the Right Synthetic Path
The choice between synthesizing a specific, well-defined intermediate like this compound and exploring a more diverse scaffold such as aza-peptide Michael acceptors depends on the specific goals of the research program.
The synthesis of This compound is a well-trodden path with a clear, albeit challenging, protocol. Its reproducibility is contingent on careful execution of each step, particularly the stereoselective reactions. This route is ideal for programs focused on optimizing existing protease inhibitor scaffolds that utilize this specific building block.
On the other hand, the synthesis of aza-peptide Michael acceptors offers a more flexible and discovery-oriented approach. The modular nature of solid-phase synthesis allows for the rapid generation of a diverse library of compounds for screening against various protease targets. While the synthesis of individual compounds can be complex, the overall strategy is well-suited for early-stage drug discovery and lead optimization.
Ultimately, both synthetic strategies contribute valuable tools to the arsenal of the medicinal chemist. A thorough understanding of the experimental intricacies and reproducibility of each approach is essential for the successful development of novel protease inhibitors.
References
- US Patent US20090312571A1, "Process for the preparation of (3s)
- Design, Synthesis, and Evaluation of Aza-Peptide Michael Acceptors as Human 20S Proteasome Inhibitors: Extension to the Prime Site. ACS Omega, 2022.
- Design, Synthesis, and Evaluation of Aza-Peptide Michael Acceptors as Human 20S Proteasome Inhibitors: Extension to the Prime Site.
- Full article: Aza-peptide aldehydes and ketones: synthesis and evaluation as human 20S proteasome inhibitors. Taylor & Francis Online, 2021.
- Three-Step Synthesis of Cyclopropyl Peptidomimetics.
- Design, Synthesis, and Evaluation of Aza-Peptide Michael Acceptors as Human 20S Proteasome Inhibitors: Extension to the Prime Site.
- Design, synthesis, and evaluation of aza-peptide Michael acceptors as selective and potent inhibitors of caspases-2, -3, -6, -7, -8, -9, and -10. PubMed, 2006.
- Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. PMC, 2014.
- A Comparative Guide to Amino Alcohols in Asymmetric Synthesis: The Henry Reaction Benchmark. Benchchem, 2023.
- Cyclopropane-derived peptidomimetics. Design, synthesis, evaluation, and structure of novel HIV-1 protease inhibitors. PubMed, 1998.
- Cyclopropane-Derived Peptidomimetics. Design, Synthesis, Evaluation, and Structure of Novel HIV-1 Protease Inhibitors.
- A Comparative Analysis of 4-Aminopentan-2-ol and Other Chiral Amino Alcohols in Asymmetric Synthesis. Benchchem, 2023.
- Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-C
- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI, 2013.
- This compound hydrochloride CAS 850252-34-5. Caming Pharmaceutical Ltd, n.d.
- Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. PMC, 2022.
- CN103288671B - Synthetic method of (3S)
- 402960-19-4|this compound. BLDpharm, n.d.
- This compound hydrochloride CAS 850252-34-5. Caming Pharmaceutical Ltd, n.d.
- Synthetic and computational efforts towards the development of peptidomimetics and small-molecule SARS-CoV 3CLpro inhibitors. PubMed Central, 2021.
- CN113004227A - Synthesis method of (2S,3S) -3- (tert-butyloxycarbonylamino)
- N-(4-Butanoyl-3-hydroxyphenyl)butanamide. PMC, 2011.
- Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. MDPI, 2024.
- Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphon
- Synthesis and Comprehensive Characterization of Amino Acid-Derived Vinyl Monomer Gels. MDPI, 2024.
- WO2014153113A3 - Processes and intermediates for the preparation of 3 amino-n-cyclopropyl-2 hydroxypropionamide derivatives - Google P
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A Comparative Analysis of the Binding Modes of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide and Related Covalent Inhibitors of HCV NS3/4A Protease
This guide provides a detailed comparative analysis of the binding mode of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide, a key intermediate for the Hepatitis C Virus (HCV) NS3/4A protease inhibitor Telaprevir. We will dissect the molecular interactions of this core scaffold in the context of Telaprevir and compare it with another prominent covalent inhibitor, Boceprevir. This analysis is intended for researchers, scientists, and drug development professionals working on antiviral therapies, particularly those targeting serine proteases.
Introduction: The Significance of Covalent Inhibition in HCV Drug Discovery
The Hepatitis C virus NS3/4A serine protease is a critical enzyme for viral replication, cleaving the viral polyprotein into functional units.[1][2][3] Its essential role has made it a prime target for direct-acting antiviral (DAA) agents.[1][4] The active site of the NS3/4A protease, however, is relatively shallow and solvent-exposed, which presents a challenge for the development of potent, non-covalent inhibitors.[2] This structural feature has driven the successful development of covalent inhibitors that form a reversible bond with the catalytic serine (Ser139) of the protease, achieving high potency and prolonged duration of action.[2][4][5]
Among the first-generation covalent inhibitors to be approved were Telaprevir and Boceprevir.[4] These drugs demonstrated the clinical potential of targeting the NS3/4A protease and paved the way for more advanced therapies. Understanding the binding modes of these foundational inhibitors and their core structural components is crucial for the rational design of next-generation antivirals with improved efficacy and resistance profiles.
This guide focuses on this compound, a key building block of Telaprevir. While not a therapeutic agent itself, its structure encompasses the crucial functionalities for covalent interaction with the protease active site. By analyzing its inferred binding mode in comparison to the fully elaborated drugs, we can gain valuable insights into the structure-activity relationships (SAR) that govern this important class of inhibitors.
Comparative Binding Mode Analysis
The binding of peptidomimetic inhibitors to the HCV NS3/4A protease is understood in the context of the enzyme's substrate-binding subsites (S1, S2, S3, etc.), which accommodate the corresponding amino acid residues of the substrate (P1, P2, P3, etc.).
Inferred Binding Mode of this compound
This compound represents the core scaffold of Telaprevir, containing the α-ketoamide warhead responsible for covalent bond formation with Ser139.[4][6] Its binding mode can be inferred from the crystal structure of Telaprevir in complex with the HCV NS3/4A protease (PDB ID: 3SV6).[7][8]
The key interactions are hypothesized to be:
-
Covalent Bond Formation: The electrophilic keto-carbon of the α-ketoamide is attacked by the hydroxyl group of Ser139 in the catalytic triad (His57, Asp81, Ser139), forming a reversible covalent hemiacetal adduct.[2][4]
-
P1 Group Interaction: The n-propyl group is expected to occupy the S1 subsite of the protease.
-
P2 Group Interaction: The cyclopropyl group attached to the amide nitrogen is positioned to interact with the S2 subsite.
The following diagram illustrates the hypothesized binding of this core scaffold within the protease active site.
Caption: Hypothesized binding of the core scaffold in the protease active site.
Binding Mode of Telaprevir
Telaprevir builds upon the this compound scaffold, adding P3 and P4 moieties that extend its interactions within the protease active site, significantly enhancing its potency.[6]
Key interactions for Telaprevir (PDB: 3SV6) include:[7][8]
-
Covalent Interaction: Forms a reversible covalent bond with Ser139 via its α-ketoamide warhead.[4][6]
-
Oxyanion Hole Stabilization: The negatively charged oxygen of the tetrahedral intermediate is stabilized by hydrogen bonds with the backbone amides of Gly137 and Ser138.[9]
-
S1 Subsite: The P1 n-propyl group occupies the S1 pocket.
-
S2 Subsite: The P2 cyclopropylmethyl group fits into the hydrophobic S2 pocket.
-
S3/S4 Subsites: The pyrazinoyl and cyclohexylglycine groups at P3 and P4 engage in extensive van der Waals interactions and hydrogen bonds with residues in the S3 and S4 subsites, including Arg155 and Ala157.[10]
Binding Mode of Boceprevir
Boceprevir, another first-generation covalent inhibitor, also utilizes an α-ketoamide warhead but features a different peptidomimetic backbone.[2][11] Its binding mode provides an interesting point of comparison (PDB: 2OC8).[2][12]
Key interactions for Boceprevir include:
-
Covalent Interaction: The α-ketoamide forms a reversible covalent adduct with Ser139.[11][13]
-
P1 Group: The cyclobutylmethyl group occupies the S1 subsite.
-
P2 Group: The tert-butylglycine residue at the P2 position makes extensive hydrophobic contact in the S2 subsite.
-
P3 Group: A dimethylcyclopropylproline at P3 contributes to the inhibitor's conformation and interactions.
The primary difference in the binding of Telaprevir and Boceprevir lies in the specific P-groups and their interactions within the corresponding S-subsites, which ultimately influences their potency and resistance profiles.
Summary of Binding Interactions
| Feature | This compound (Inferred) | Telaprevir | Boceprevir |
| PDB ID | N/A | 3SV6[8] | 2OC8[2][12] |
| Inhibition Type | Covalent, Reversible | Covalent, Reversible[4][6] | Covalent, Reversible[2][11] |
| Warhead | α-Ketoamide | α-Ketoamide | α-Ketoamide |
| P1 Group | n-Propyl | n-Propyl | Cyclobutylmethyl |
| P2 Group | Cyclopropylamide | Cyclohexylglycine | tert-Butylglycine |
| Key Interactions | Covalent bond with Ser139, Hydrophobic interactions in S1 and S2. | Covalent bond with Ser139, H-bonds in oxyanion hole, extensive hydrophobic and H-bond interactions in S1-S4. | Covalent bond with Ser139, extensive hydrophobic interactions in S1 and S2. |
Experimental Protocols
The evaluation of HCV NS3/4A protease inhibitors typically involves a combination of enzymatic and cell-based assays.
HCV NS3/4A Protease Enzymatic Inhibition Assay (FRET-based)
This assay measures the ability of a compound to inhibit the proteolytic activity of recombinant NS3/4A protease using a fluorogenic substrate.[14]
Materials:
-
Recombinant HCV NS3/4A protease (genotype 1b)
-
Fluorogenic FRET substrate (e.g., Ac-DE-Dap(QXL520)-EE-Abu-ψ-[COO]AS-C(5-FAMsp)-NH2)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucopyranoside
-
Test compounds dissolved in DMSO
-
384-well black microplates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 1 µL of the compound dilutions to the wells of the 384-well plate.
-
Add 20 µL of pre-incubated NS3/4A enzyme solution (final concentration ~5 nM) to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Initiate the reaction by adding 20 µL of the FRET substrate (final concentration ~100 nM).
-
Monitor the increase in fluorescence (Excitation: 485 nm, Emission: 535 nm) over 30 minutes using a plate reader.
-
Calculate the rate of reaction for each well.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for FRET-based enzymatic inhibition assay.
Cell-Based HCV Replicon Assay
This assay measures the antiviral activity of a compound in a cellular context using a subgenomic HCV replicon system that expresses a reporter gene (e.g., luciferase).
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, non-essential amino acids, and G418.
-
Test compounds dissolved in DMSO.
-
Luciferase assay reagent.
-
96-well white microplates.
Procedure:
-
Seed Huh-7 replicon cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compound for 72 hours.
-
Remove the culture medium and lyse the cells.
-
Add luciferase assay reagent to each well and measure the luminescence using a plate reader.
-
In a parallel plate, assess cell viability using a suitable assay (e.g., CellTiter-Glo).
-
Calculate the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) values.
-
Determine the selectivity index (SI = CC50/EC50).
Conclusion
The comparative analysis of this compound, Telaprevir, and Boceprevir highlights the fundamental principles of covalent inhibition of the HCV NS3/4A protease. The α-ketoamide warhead, present in all three molecules, is a key determinant of their mechanism of action, enabling the formation of a reversible covalent bond with the catalytic Ser139. While the core scaffold of this compound provides the essential functionality for this covalent interaction, the extended peptidomimetic structures of Telaprevir and Boceprevir are crucial for achieving high-affinity binding through extensive interactions with the protease's substrate-binding subsites.
This guide underscores the importance of a structure-based approach to drug design. By understanding the detailed binding modes of these foundational inhibitors, researchers can continue to develop novel antiviral agents with improved potency, broader genotypic coverage, and a higher barrier to resistance.
References
-
Raney, K. D., & Cameron, C. E. (2012). The Molecular Basis of Drug Resistance against Hepatitis C Virus NS3/4A Protease Inhibitors. PLoS Pathogens, 8(7), e1002832. [Link]
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Romano, K. P., Ali, A., Aydin, C., Soumana, D., Ozen, A., Deveau, L. M., ... & Schiffer, C. A. (2012). The molecular basis of drug resistance against hepatitis C virus NS3/4A protease inhibitors. PLoS pathogens, 8(7), e1002832. [Link]
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Ali, A., Romano, K. P., & Schiffer, C. A. (2019). Discovery of New Inhibitors of Hepatitis C Virus NS3/4A Protease and Its D168A Mutant. ACS Omega, 4(10), 14386-14395. [Link]
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Schiering, N., D'Arcy, A., Villard, F., Simić, O., Kamke, M., Monnet, G., ... & Bodendorf, U. (2012). A macrocyclic HCV NS3/4A protease inhibitor interacts with protease and helicase residues in the complex with its full-length target. Proceedings of the National Academy of Sciences, 109(2), 339-344. [Link]
-
Yang, G., Liu, Y., & Wang, Y. (2021). Recent advances in the molecular design and applications of proteolysis targeting chimera-based multi-specific antiviral modality. Virology Journal, 18(1), 1-15. [Link]
-
RCSB Protein Data Bank. (2012). 3SV6: Crystal structure of NS3/4A protease in complex with Telaprevir. [Link]
-
Kukolj, G., & Benarroch, D. (2017). Road Map for the Structure-Based Design of Selective Covalent HCV NS3/4A Protease Inhibitors. In Methods in Molecular Biology (pp. 219-236). Humana Press, New York, NY. [Link]
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Schiering, N., D'Arcy, A., Villard, F., Simić, O., Kamke, M., Monnet, G., ... & Bodendorf, U. (2011). A macrocyclic HCV NS3/4A protease inhibitor interacts with protease and helicase residues in the complex with its full-length target. Proceedings of the National Academy of Sciences, 108(52), 20951-20956. [Link]
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Pawlotsky, J. M. (2011). Hepatitis C virus NS3/4A protease inhibitors: a light at the end of the tunnel. Hepatology, 53(5), 1742-1745. [Link]
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de Wispelaere, M., Yang, Z., Czako, B., & Su, H. (2019). The crystal structure complex of telaprevir with HCV NS3/4A and structures of representative HCV NS3/4A-targeted PROTACs. Antiviral Research, 172, 104632. [Link]
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Romano, K. P., Ali, A., Aydin, C., Soumana, D., Ozen, A., Deveau, L. M., ... & Schiffer, C. A. (2012). The molecular basis of drug resistance against hepatitis C virus NS3/4A protease inhibitors. PLoS pathogens, 8(7), e1002832. [Link]
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Synapse, P. (2024). What is the mechanism of Boceprevir?. [Link]
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Venkatraman, S., Bogen, S. L., Arasappan, A., Bennett, F., Chen, K., Jao, E., ... & Njoroge, F. G. (2010). Discovery of boceprevir, a direct-acting NS3/4A protease inhibitor for treatment of chronic hepatitis C infections. Journal of medicinal chemistry, 53(16), 5986-6002. [Link]
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Romano, K. P., & Schiffer, C. A. (2020). Molecular and structural mechanism of pan-genotypic HCV NS3/4A protease inhibition by glecaprevir. Viruses, 12(11), 1269. [Link]
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Kneller, D. W., Guncar, G., & Kovalevsky, A. (2022). Hepatitis C virus NS3/4A protease inhibitors and other drug-like compounds as covalent binders of SARS-CoV-2 main protease. Scientific reports, 12(1), 1-12. [Link]
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Malcolm, B. A. (2011). The discovery and development of boceprevir: a novel, first-generation inhibitor of the hepatitis C virus NS3/4A serine protease. Infectious disorders-drug targets (Formerly Current drug targets-infectious disorders), 11(2), 152-160. [Link]
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Finke, P. E., Meinke, P. T., & Tong, L. (2020). Repurposing the HCV NS3–4A protease drug boceprevir as COVID-19 therapeutics. RSC Medicinal Chemistry, 11(12), 1435-1440. [Link]
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Ali, A., & Schiffer, C. A. (2019). Deciphering the Molecular Mechanism of HCV Protease Inhibitor Fluorination as a General Approach to Avoid Drug Resistance. ACS infectious diseases, 5(6), 967-976. [Link]
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Avila Therapeutics. (2009). New Research Focuses on Covalent Drugs for Hepatitis C. Medindia. [Link]
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Phadke, A. S., & Le, T. T. (2001). Development of cell-based assays for in vitro characterization of hepatitis C virus NS3/4A protease inhibitors. Antimicrobial agents and chemotherapy, 45(12), 3465-3473. [Link]
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Schiffer, C. A., & Romano, K. P. (2012). PDB-3sv6: Crystal structure of NS3/4A protease in complex with Telaprevir. Yorodumi. [Link]
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Tong, L. (2006). HCV NS3-4A Serine Protease. In Hepatitis C Viruses: Genomes and Molecular Biology. Horizon Bioscience. [Link]
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El-Kafrawy, S. A., & Al-Anazi, M. R. (2021). Identification of Peptide Leads to Inhibit Hepatitis C Virus: Inhibitory Effect of Plectasin Peptide Against Hepatitis C Serine Protease. Molecular biotechnology, 63(1), 35-45. [Link]
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Ali, A., & Schiffer, C. A. (2019). NS3/4A Inhibitory Assay of Compounds 1, 12, and 22 a. [Link]
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Khan, A., Ali, S., & Khan, I. (2023). A Novel Approach to Develop New and Potent Inhibitors for the Simultaneous Inhibition of Protease and Helicase Activities of HCV NS3/4A Protease. Molecules, 28(3), 1251. [Link]
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A Researcher's Guide to Assessing the Specificity of Novel Enzyme Inhibitors: A Case Study Approach
For researchers and drug development professionals, the journey from identifying a potential therapeutic compound to validating its clinical utility is fraught with challenges. A critical and often arduous step in this process is the rigorous assessment of the compound's specificity. An inhibitor that engages multiple off-target molecules can lead to unforeseen side effects, confounding experimental results and ultimately, clinical failure. This guide provides a comprehensive framework for assessing the specificity of a novel inhibitor, using (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide as a hypothetical case study.
While this compound is documented as a chemical intermediate in the synthesis of more complex antiviral agents targeting the hepatitis C virus (HCV) NS3/4A protease, its own inhibitory activity and specificity profile are not extensively characterized in publicly available literature.[1][2] This guide will, therefore, use this molecule as a template to illustrate the essential experimental workflows and data interpretation required to establish the specificity of any new chemical entity.
The Centrality of Specificity in Drug Discovery
The efficacy of a targeted therapy is directly linked to its specificity. A highly specific inhibitor will primarily interact with its intended target, minimizing off-target effects and maximizing the therapeutic window. Conversely, a non-specific or "promiscuous" inhibitor can lead to a cascade of unintended biological consequences, muddying the interpretation of its mechanism of action and posing a significant safety risk. The goal of a thorough specificity assessment is to build a comprehensive "interaction map" of the inhibitor, detailing its on-target potency and its off-target liabilities.
Hypothesizing a Target and Mechanism of Action for this compound
Given the chemical structure of this compound, which features an amino group, a hydroxyl group, and an amide bond, it is plausible to hypothesize that it may act as an inhibitor of peptidases or proteases.[3] These enzymes play crucial roles in a multitude of physiological and pathological processes, making them attractive drug targets.[3] For the purpose of this guide, we will proceed with the hypothesis that our compound of interest is a potential aminopeptidase inhibitor. Aminopeptidases are a class of metalloenzymes that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides.[3]
The general mechanism of action for many small molecule enzyme inhibitors involves binding to the enzyme's active site, thereby preventing the substrate from binding and being processed.
Caption: General mechanism of competitive enzyme inhibition.
A Phased Approach to Specificity Profiling
A robust assessment of inhibitor specificity is a multi-pronged endeavor, progressing from initial in vitro screens to more complex cell-based and in vivo models. The following sections outline a logical and experimentally validated workflow.
Phase 1: In Vitro Biochemical Assays for On-Target Potency and Selectivity
The first step is to quantify the inhibitor's potency against its primary target and a panel of related enzymes.[4][5] This provides the initial measure of selectivity.
Key Experimental Protocol: In Vitro Enzyme Inhibition Assay
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified enzyme.[6][7]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor stock to create a range of concentrations for testing.
-
Prepare a solution of the purified target enzyme (e.g., a recombinant aminopeptidase) in an appropriate assay buffer.
-
Prepare a solution of the enzyme's substrate. The choice of substrate is critical and should ideally be a fluorogenic or chromogenic substrate that produces a detectable signal upon cleavage.
-
-
Assay Execution:
-
In a microplate, add the assay buffer, the enzyme solution, and the inhibitor at various concentrations.
-
Include control wells with no inhibitor (vehicle control) and no enzyme (background control).
-
Incubate the plate for a predetermined time to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the change in signal (fluorescence or absorbance) over time using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal from all data points.
-
Calculate the percentage of enzyme activity for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.[6][7]
-
Sources
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide
For the diligent researcher, the lifecycle of a chemical compound extends beyond its synthesis and application; it concludes with its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide, a key intermediate in pharmaceutical research.[1] By moving beyond mere compliance and embracing a culture of safety, we can ensure the protection of our personnel and the environment.
Understanding the Compound: Hazard Profile and Initial Precautions
This compound, particularly in its common hydrochloride salt form, is classified under the Globally Harmonized System (GHS) as a substance that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][3] While not listed as an acutely hazardous waste by the Resource Conservation and Recovery Act (RCRA), its inherent hazards necessitate careful handling throughout its lifecycle, including disposal.[4]
Immediate Safety Protocols:
-
Personal Protective Equipment (PPE): Always handle this compound wearing standard laboratory PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[5]
-
Ventilation: Conduct all handling and disposal preparations in a well-ventilated area, such as a chemical fume hood, to avoid the inhalation of dust or aerosols.[5][6]
-
Spill Management: In the event of a spill, prevent further leakage if safe to do so. Avoid dust formation. Collect the spilled material using appropriate methods and place it in a suitable, closed container for disposal.[6][7]
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of any chemical waste is a systematic process. The following workflow outlines the critical steps from the point of generation to final removal from the laboratory.
Step 1: Waste Characterization
The first crucial step is to determine if the waste is hazardous according to regulatory definitions. While this compound is not a listed RCRA hazardous waste, it's essential to consider if it's mixed with other substances that would render the entire waste stream hazardous.
| Waste Stream | Characterization |
| Pure Compound (Unused/Expired) | Non-RCRA hazardous, but a chemical waste requiring professional disposal. |
| Contaminated Labware (e.g., pipette tips, vials) | To be treated as chemically contaminated waste. |
| Solutions of the Compound | The entire solution must be characterized. If dissolved in a solvent that is considered hazardous (e.g., flammable, toxic), the entire mixture is managed as hazardous waste. Aqueous solutions with adjusted pH may have different disposal routes, but drain disposal is generally forbidden for this type of chemical.[8] |
| Grossly Contaminated PPE | Must be disposed of as chemical waste. |
Step 2: Segregation and Collection
Proper segregation prevents dangerous reactions and ensures cost-effective, compliant disposal.
-
Designate a Waste Container: Use a chemically compatible, leak-proof container with a secure lid. For solid waste, a wide-mouth plastic or glass container is suitable. For liquid waste, use a bottle with a screw cap.
-
Labeling is Critical: The moment waste is first added, the container must be labeled.[9] The label should clearly state "Hazardous Waste" (as a best practice for all chemical waste), the full chemical name "this compound," and the date of accumulation.[10]
-
Segregate Incompatibles: Do not mix this waste with other incompatible chemical waste streams. For instance, keep it separate from strong acids, bases, and oxidizers.[7][9]
Step 3: Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate chemical waste must establish an SAA. This is a designated area at or near the point of waste generation where waste is collected before being moved to a central storage facility.[8][10]
-
Location: The SAA must be under the control of the laboratory personnel generating the waste.
-
Container Management: Waste containers in the SAA must be kept closed at all times except when adding waste.[11]
-
Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. Once this limit is reached, the container must be moved to the central storage area within three days.[11]
Step 4: Arranging for Disposal
Laboratory waste is ultimately handled by licensed hazardous waste disposal contractors.
-
Contact Environmental Health & Safety (EHS): Your institution's EHS department is the primary point of contact for waste disposal. They will provide the necessary waste tags, schedule pickups, and ensure compliance with all regulations.
-
Waste Pickup: EHS or a contracted vendor will collect the properly labeled and sealed waste container from your laboratory's SAA or central accumulation area.
-
Final Disposition: The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF).[12] The most common and environmentally sound disposal method for this type of pharmaceutical chemical waste is high-temperature incineration.[10][13]
The decision-making process for the disposal of this compound can be visualized as follows:
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
